molecular formula C2H4N2O3 B1214289 Allophanic acid CAS No. 625-78-5

Allophanic acid

Cat. No.: B1214289
CAS No.: 625-78-5
M. Wt: 104.07 g/mol
InChI Key: AVWRKZWQTYIKIY-UHFFFAOYSA-N
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Description

Allophanic acid, with the preferred IUPAC name Carbamoylcarbamic acid, is an organic compound with the formula H₂NC(O)NHCO₂H . It is chemically characterized as a carboxylated derivative of urea, placing it in the class of carbamic acids . The well-defined allophanate anion serves as a known substrate for the enzyme allophanate hydrolase, making it a compound of interest in biochemical and enzymatic research . Its potential as a ligand in coordination chemistry has also been noted, with studies exploring its use in forming complexes with various metal ions . While the pure acid can be challenging to isolate, its salts (allophanates) have been successfully characterized using techniques such as X-ray crystallography . This compound can be synthesized from the reaction of urea with sodium bicarbonate . It is important to note that this compound has been identified as part of the human exposome, detected in blood as a result of exposure, and is not a naturally occurring metabolite . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

carbamoylcarbamic acid
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InChI

InChI=1S/C2H4N2O3/c3-1(5)4-2(6)7/h(H,6,7)(H3,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWRKZWQTYIKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211550
Record name Allophanic acid
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Molecular Weight

104.07 g/mol
Source PubChem
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CAS No.

625-78-5
Record name Allophanic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allophanic acid
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Record name Allophanic acid
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Record name ALLOPHANIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of allophanic acid?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of allophanic acid, focusing on its chemical structure, properties, synthesis, and biological relevance. The information is tailored for a technical audience and includes detailed data, experimental methodologies, and visual representations of key processes.

Introduction to this compound

This compound, with the chemical formula C₂H₄N₂O₃, is an organic compound that can be described as the carboxylated derivative of urea.[1][2] Its IUPAC name is carbamoylcarbamic acid.[1][3] The molecule features a carbamoyl group attached to a carbamic acid, which imparts a unique combination of chemical functionalities.[1] While the acid itself may be elusive, its conjugate base, allophanate (H₂NC(O)NHCO₂⁻), is well-known and has been characterized in various salts.[2] this compound and its derivatives are relevant in fields ranging from agriculture, where it plays a role in soil chemistry, to pharmacology, where its derivatives are being explored.[1] It is also recognized as an environmental transformation product of certain pesticides, such as Thiophanate-methyl.[3][4]

Chemical Structure and Properties

This compound is a relatively small molecule with a molecular weight of approximately 104.07 g/mol .[1][3] The structure consists of a central nitrogen atom linking a carbonyl group (part of a urea moiety) and a carboxylic acid group. This arrangement allows for tautomerism between the amide form (H₂NC(O)NHCO₂H) and the imidic form (HN=C(OH)NHCO₂H).[1]

The fundamental properties and identifiers of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name carbamoylcarbamic acid[1][2][3]
Synonyms Allophanate, Urea-1-carboxylic acid[1][3][5]
CAS Number 625-78-5[1][2][3]
Molecular Formula C₂H₄N₂O₃[1][3][6]
Molecular Weight 104.07 g/mol [1][3]
Canonical SMILES C(=O)(N)NC(=O)O[1][2][6]
InChI Key AVWRKZWQTYIKIY-UHFFFAOYSA-N[1][3][6]

Synthesis of this compound

This compound can be synthesized through the direct carboxylation of urea. One common laboratory-scale method involves the reaction of urea with an alkali metal bicarbonate, such as sodium bicarbonate.[2] The process involves the nucleophilic attack of the urea nitrogen on the carbonyl carbon of the bicarbonate, followed by proton transfer.

The logical workflow for this synthesis is depicted below.

G Urea Urea (H₂NCONH₂) Reaction Reaction Mixture (Aqueous Solution) Urea->Reaction Reactant 1 Bicarbonate Sodium Bicarbonate (NaHCO₃) Bicarbonate->Reaction Reactant 2 AllophanicAcid This compound (H₂NC(O)NHCO₂H) Reaction->AllophanicAcid Primary Product Byproduct Sodium Hydroxide (NaOH) Reaction->Byproduct By-product

Figure 1. Synthesis of this compound from Urea.

Representative Experimental Protocol

The following provides a generalized methodology for the synthesis of this compound based on the reaction between urea and sodium bicarbonate, as described in the literature.[2] This protocol is intended as a guide for researchers.

Objective: To synthesize this compound via the carboxylation of urea.

Materials:

  • Urea (H₂NCONH₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Reaction vessel with stirring capability

  • pH meter

  • Appropriate workup and purification apparatus (e.g., for crystallization or chromatography)

Procedure:

  • Preparation of Reactants: Prepare aqueous solutions of urea and sodium bicarbonate of desired molar concentrations.

  • Reaction: Combine the urea and sodium bicarbonate solutions in the reaction vessel. The reaction is typically performed in an aqueous medium.

  • Stirring: The mixture is stirred continuously to ensure homogeneity and facilitate the reaction. Reaction conditions such as temperature and time should be carefully controlled and optimized.

  • Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by analyzing the consumption of reactants.

  • Workup and Isolation: Upon completion, the reaction mixture will contain this compound (or its sodium salt, sodium allophanate) and sodium hydroxide as a by-product.[2] The pH of the solution will be basic due to the formation of NaOH.

  • Purification: The desired product, this compound, can be isolated and purified. This may involve acidification to protonate the allophanate, followed by techniques like crystallization, extraction, or column chromatography.

  • Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Role and Enzymatic Interaction

In biological systems, the deprotonated form of this compound, allophanate, serves as a key intermediate in the urea degradation pathway in some organisms, such as Saccharomyces cerevisiae.[7] It is a substrate for the enzyme allophanate hydrolase, which catalyzes its breakdown into two molecules of carbon dioxide and two molecules of ammonia.[2]

The enzymatic degradation pathway is illustrated in the diagram below.

G Allophanate Allophanate (H₂NC(O)NHCO₂⁻) Enzyme Allophanate Hydrolase Allophanate->Enzyme Substrate CO2 Carbon Dioxide (2x CO₂) Enzyme->CO2 Product 1 Ammonia Ammonia (2x NH₃) Enzyme->Ammonia Product 2

Figure 2. Enzymatic breakdown of Allophanate.

References

An In-depth Technical Guide to the Formation of Allophanic Acid from Urea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of allophanic acid formation from urea. It includes a detailed examination of the reaction pathways, intermediates, and kinetics, supported by quantitative data and experimental protocols. The visualizations herein are designed to clarify complex relationships and workflows, adhering to stringent formatting and color contrast standards for optimal readability.

Introduction: The Significance of Urea Transformation

Urea, a seemingly simple molecule, is a cornerstone of the nitrogen-based fertilizer industry and a significant compound in various chemical syntheses. However, under certain conditions, particularly elevated temperatures, urea undergoes a series of transformations leading to the formation of impurities such as biuret and, subsequently, this compound. The formation of these byproducts is of considerable interest as they can influence the efficacy and safety of urea-based products. Understanding the mechanism of this compound formation is crucial for controlling these impurities in industrial processes and for leveraging these reactions in novel synthetic pathways.

The Core Mechanism: A Stepwise Elucidation

The formation of this compound from urea is not a direct conversion but rather a multi-step process involving key intermediates. The reaction is initiated by the thermal decomposition of urea, which sets off a cascade of subsequent reactions.

2.1 Step 1: Thermal Decomposition of Urea and Formation of Isocyanic Acid

The primary and rate-determining step in this pathway is the endothermic decomposition of molten urea into isocyanic acid (HNCO) and ammonia (NH₃). This reaction is typically initiated at temperatures above the melting point of urea (133 °C).

2.2 Step 2: Formation of Biuret

The highly reactive isocyanic acid, once formed, readily reacts with a second molecule of urea. This nucleophilic addition of one of the amino groups of urea to the electrophilic carbon of isocyanic acid results in the formation of biuret.

2.3 Step 3: Formation of this compound

This compound is subsequently formed through the reaction of biuret with another molecule of isocyanic acid. This reaction is analogous to the formation of biuret, with the isocyanic acid adding to the biuret molecule.

Below is a diagram illustrating the overall reaction pathway from urea to this compound.

G Urea1 Urea Isocyanic_Acid Isocyanic Acid Urea1->Isocyanic_Acid + Heat Ammonia Ammonia Urea1->Ammonia + Heat Biuret Biuret Isocyanic_Acid->Biuret Urea2 Urea Urea2->Biuret Allophanic_Acid This compound Biuret->Allophanic_Acid Isocyanic_Acid2 Isocyanic Acid Isocyanic_Acid2->Allophanic_Acid

Figure 1: Reaction pathway from urea to this compound.

Quantitative Data

The following table summarizes key quantitative data related to the formation of this compound and its precursors from urea. This data is essential for modeling and controlling the reaction process.

ParameterValueConditionsReference
Urea Decomposition
Activation Energy (Ea)36.3 kcal/molIn molten urea
Rate Constant (k) at 140°C1.0 x 10⁻³ min⁻¹Neat
Biuret Formation
Activation Energy (Ea)10.7 kcal/molIn molten urea
This compound Formation
Heat of Formation (ΔHf°)-179.5 kcal/molCalculated

Experimental Protocols

This section provides a generalized experimental protocol for studying the thermal decomposition of urea and the formation of this compound.

4.1 Objective: To monitor the formation of biuret and this compound from the thermal decomposition of urea over time at a constant temperature.

4.2 Materials and Apparatus:

  • Urea (analytical grade)

  • Heating mantle with temperature controller

  • Round bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Sampling syringe

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Standards for urea, biuret, and this compound (or a suitable derivative for quantification)

4.3 Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Add Urea to Flask Setup Assemble Apparatus Prep->Setup Heat Heat to Target Temp Setup->Heat Stir Start Stirring Heat->Stir Sample Collect Samples Periodically Stir->Sample Dilute Dilute Sample Sample->Dilute Inject Inject into HPLC Dilute->Inject Quantify Quantify Products Inject->Quantify G Temp Temperature Urea_Decomp Urea Decomposition Rate Temp->Urea_Decomp Increases Biuret_Formation Biuret Formation Rate Temp->Biuret_Formation Increases Time Reaction Time Allophanic_Acid_Formation This compound Formation Time->Allophanic_Acid_Formation Increases (initially) Catalyst Catalyst (e.g., metal ions) Catalyst->Urea_Decomp Can Increase Urea_Decomp->Biuret_Formation Biuret_Formation->Allophanic_Acid_Formation

An In-depth Technical Guide to the Thermodynamic Properties of Allophanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of allophanic acid and its derivatives, allophanates. Due to the transient nature of this compound, direct experimental thermodynamic data is scarce. Therefore, this guide synthesizes information from computational studies and experimental observations of allophanate formation and decomposition, particularly within the context of polyurethane chemistry.

Introduction to this compound

This compound (H₂NC(O)NHCOOH) is a dicarboxylic acid derivative of urea. While the free acid is elusive, its esters and salts, known as allophanates, are significant in industrial chemistry, primarily as cross-linking agents in polyurethane synthesis. The formation and reversal of the allophanate linkage are governed by thermodynamic principles that influence the stability and properties of these widely used polymers. Understanding the thermodynamics of allophanates is crucial for controlling polymerization reactions, predicting material properties, and designing novel compounds.

Thermodynamic Data

2.1. Computational Thermochemistry

High-level quantum chemical methods such as Gaussian-4 (G4) and Density Functional Theory (DFT) are employed to calculate the thermochemical properties of molecules in the gas phase.[1][2][3][4] These methods can provide accurate predictions of enthalpies of formation, entropies, and heat capacities. For urea-derived compounds, composite methods like G3 and G4 have been successfully used to derive thermochemical data via atomization methods.[1]

A comprehensive computational study on this compound would be required to establish definitive values for its thermodynamic properties. Such a study would typically involve:

  • Geometry optimization to find the lowest energy conformation.

  • Frequency calculations to obtain vibrational modes and zero-point vibrational energy.

  • Single-point energy calculations at a high level of theory.

2.2. Reaction Thermodynamics

While standard thermodynamic data for the isolated molecule are not published, some thermodynamic parameters for reactions involving allophanates have been determined. These data provide insight into the energy changes associated with the formation and decomposition of allophanate linkages.

Thermodynamic ParameterValueSystem/ConditionsReference
Activation Energy (Ea) for Allophanate Formation 62.6 kJ/molFormation of an allophanate intermediate from phenyl isocyanate and 1-propanol in a THF model.[5][6]
Allophanate Decomposition Temperature 100-150 °CGeneral observation for the reversion of allophanate to urethane and isocyanate.[7]
Aromatic Allophanate Dissociation Onset 100-120 °CThermal disassociation temperature.[8]
Aliphatic Allophanate Dissociation Onset 85-105 °CThermal disassociation temperature.[8]

Experimental Protocols for Thermodynamic Characterization

The thermodynamic properties of reactions involving allophanates can be investigated using several analytical techniques. The following are generalized protocols for key experimental methods.

3.1. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is a valuable tool for studying the formation and decomposition of allophanates.

  • Objective: To determine the temperature range and enthalpy of allophanate formation and decomposition.

  • Methodology:

    • A small, precisely weighed sample (typically 5-10 mg) of the polyurethane system or a model compound is placed in an aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The differential heat flow between the sample and the reference is recorded as a function of temperature.

    • Exothermic peaks may indicate the formation of allophanates, while endothermic peaks can signify their decomposition. The area under the peak is proportional to the enthalpy change of the process.[9][10][11][12]

3.2. Isothermal Titration Calorimetry (ITC)

ITC is a technique used to measure the heat changes that occur upon the interaction of two molecules. It can be adapted to study the kinetics and thermodynamics of the reactions leading to allophanate formation.

  • Objective: To determine the binding affinity, enthalpy, and stoichiometry of the reaction between an isocyanate and a urethane.

  • Methodology:

    • A solution of a urethane-containing compound is placed in the sample cell of the calorimeter.

    • A solution of an isocyanate is loaded into a syringe.

    • The isocyanate solution is injected in small, precise aliquots into the sample cell while the temperature is maintained constant.

    • The heat released or absorbed during the reaction is measured after each injection.

    • The resulting data are fitted to a binding model to extract thermodynamic parameters such as the reaction enthalpy (ΔH), binding constant (K), and stoichiometry (n). From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.[13][14][15][16]

Reaction Pathways and Stability

The formation of allophanates is a key side reaction in polyurethane chemistry, occurring when an isocyanate group reacts with a urethane linkage. This reaction is reversible and temperature-dependent.

4.1. Allophanate Formation Pathway

The formation of an allophanate typically proceeds through the nucleophilic attack of the nitrogen atom of a urethane group on the electrophilic carbon atom of an isocyanate group. This reaction is often catalyzed by bases or organometallic compounds.

Allophanate_Formation Reactants Urethane + Isocyanate Intermediate Transition State Reactants->Intermediate Reaction Product Allophanate Intermediate->Product Cross-linking

Allophanate Formation Pathway

4.2. Thermal Stability and Decomposition

Allophanate linkages are known to be thermally labile. At elevated temperatures, the equilibrium shifts, and the allophanate can decompose back into the parent urethane and isocyanate.[7] This reversibility is a critical consideration in the processing and recycling of polyurethane materials. The decomposition temperature is influenced by the structure of the allophanate, with aliphatic allophanates generally being less stable than their aromatic counterparts.[8]

Experimental_Workflow_DSC cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation P1 Weigh Sample (5-10 mg) P2 Seal in Aluminum Pan P1->P2 A1 Place Sample & Reference in DSC Cell P2->A1 A2 Heat at Constant Rate (e.g., 10 °C/min) A1->A2 A3 Record Differential Heat Flow A2->A3 D1 Identify Exothermic/Endothermic Peaks A3->D1 D2 Calculate Enthalpy from Peak Area D1->D2

Generalized DSC Experimental Workflow

Conclusion

While direct experimental thermodynamic data for this compound remains elusive, a combination of computational chemistry and the study of allophanate-related reactions provides valuable insights into its thermodynamic properties and behavior. The reversible nature of allophanate formation is a key thermodynamic characteristic that has significant implications for the synthesis, processing, and stability of polyurethane materials. Further computational studies are warranted to establish a definitive set of thermodynamic parameters for this compound, which would be invaluable for researchers in materials science and drug development.

References

Synthesis of allophanic acid from sodium bicarbonate and urea

Author: BenchChem Technical Support Team. Date: December 2025

Synthesis of Allophanic Acid: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the synthesis of this compound, with a specific focus on pathways involving urea and bicarbonate sources. The document delineates the well-established enzymatic synthesis route and explores potential chemical synthesis methodologies. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed insights into reaction mechanisms and experimental considerations.

Introduction

This compound (carbamoylcarbamic acid) is a derivative of urea and an intermediate in the metabolic breakdown of urea in some organisms. Its synthesis is of interest due to its chemical reactivity and potential as a building block in organic synthesis. This guide focuses on the synthesis of this compound from readily available precursors: urea and sodium bicarbonate.

Enzymatic Synthesis of Allophanate

The most well-documented and understood pathway for the synthesis of allophanate from urea and bicarbonate is the enzymatic reaction catalyzed by urea carboxylase. This enzyme is a key component of the urea amidolyase (UAL) enzyme complex found in various organisms, including fungi and bacteria.

2.1. Signaling Pathway and Mechanism

The enzymatic synthesis of allophanate occurs in two main steps within the urea carboxylase enzyme:

  • Biotin Carboxylation: In the biotin carboxylase (BC) domain, bicarbonate is activated by ATP, and the carboxyl group is transferred to a tethered biotin cofactor, forming carboxybiotin.

  • Carboxyl Transfer: The carboxyltransferase (CT) domain then facilitates the transfer of the carboxyl group from carboxybiotin to urea, resulting in the formation of allophanate.

Allophanate is a relatively unstable intermediate and can be subsequently hydrolyzed to ammonia and carbon dioxide by allophanate hydrolase (AH), the second major component of the urea amidolyase complex.

Enzymatic_Synthesis_of_Allophanate cluster_UC Urea Carboxylase (UC) BC Biotin Carboxylase (BC) Domain CT Carboxyltransferase (CT) Domain BC->CT Carboxybiotin ADP ADP + Pi BC->ADP Allophanate Allophanate CT->Allophanate Urea Urea Urea->CT Bicarbonate Bicarbonate Bicarbonate->BC ATP ATP ATP->BC

Figure 1: Enzymatic synthesis of allophanate by urea carboxylase.

2.2. Experimental Protocol Considerations

A typical experimental protocol for the enzymatic synthesis of allophanate would involve the following key steps. It is important to note that specific conditions may vary depending on the source and purity of the enzyme.

Materials:

  • Purified Urea Carboxylase

  • Urea

  • Sodium Bicarbonate (or Potassium Bicarbonate)

  • Adenosine Triphosphate (ATP)

  • Magnesium Chloride (as a cofactor for ATP)

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Quenching solution (e.g., acid or base to stop the reaction)

  • Analytical method for allophanate detection (e.g., HPLC-MS)

Procedure:

  • Prepare a reaction mixture containing the buffer, MgCl₂, and ATP.

  • Add urea and sodium bicarbonate to the reaction mixture.

  • Initiate the reaction by adding a known amount of purified urea carboxylase.

  • Incubate the reaction at an optimal temperature (typically 25-37 °C) for a defined period.

  • Stop the reaction by adding a quenching solution.

  • Analyze the reaction mixture to determine the concentration of allophanate produced.

2.3. Quantitative Data

Quantitative data for enzymatic synthesis is highly dependent on the specific enzyme kinetics. Key parameters to measure include:

ParameterDescriptionTypical Range
Km (Urea) Michaelis constant for ureaVaries with enzyme source
Km (Bicarbonate) Michaelis constant for bicarbonateVaries with enzyme source
Vmax Maximum reaction velocityDependent on enzyme concentration and purity
Optimal pH The pH at which the enzyme exhibits maximum activity7.5 - 8.5
Optimal Temperature The temperature at which the enzyme exhibits maximum activity25 - 40 °C

Chemical Synthesis of this compound Derivatives

While a direct, well-documented chemical synthesis of pure this compound from sodium bicarbonate and urea at ambient conditions is not prevalent in the reviewed literature, a patented process describes the reaction of urea with alkali metal bicarbonates at elevated temperatures.

3.1. Reaction Conditions from Patent Literature

A process for producing fire-extinguishing compositions involves the reaction of urea and an alkali metal bicarbonate. While the primary goal is not the isolation of pure this compound, the conditions provide a potential starting point for chemical synthesis.

Reactants and Conditions:

  • Urea

  • Alkali Metal Bicarbonate: Sodium bicarbonate or potassium bicarbonate.

  • Molar Ratio: 1 mole of urea to 0.5-1.5 moles of alkali, with a preferred ratio of 1 mole of urea to 0.75-1.0 mole of bicarbonate.

  • Temperature: Below 150 °C, with a preferred range of 110 °C to 120 °C.

  • Pre-compaction: Compacting the mixture of urea and alkali before heating can increase the reaction rate.

3.2. Proposed Reaction Pathway

The reaction likely proceeds through the nucleophilic attack of the amine group of urea on the carbonyl carbon of the bicarbonate, followed by dehydration at elevated temperatures. The exact mechanism and the nature of the final product mixture in this process are not fully elucidated in the available literature.

Chemical_Synthesis_Pathway Urea Urea Intermediate Putative Intermediate Urea->Intermediate Sodium_Bicarbonate Sodium Bicarbonate Sodium_Bicarbonate->Intermediate Product Solid Product Mixture Intermediate->Product Heat (110-120°C)

A Technical Guide to the Historical Discovery and Isolation of Allophanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical discovery and isolation of allophanates, tracing their origins from early 19th-century cyanic acid chemistry to their contemporary relevance in polymer science. This document provides a detailed account of the key scientific contributions, experimental methodologies, and the evolution of our understanding of these important chemical compounds.

Historical Overview: The Dawn of Allophanate Chemistry

The story of allophanates is intrinsically linked to the pioneering work of Justus von Liebig and Friedrich Wöhler in the 1830s on urea and cyanic acid, which laid the groundwork for the field of organic synthesis.[1] Their investigations into the reactions of cyanic acid and its derivatives paved the way for the discovery of a new class of compounds.

The first documented analysis of an allophanate was published in 1837 by Richardson, though the molecular weight he reported was later found to be incorrect. The definitive discovery and correct ultimate analysis are credited to Schlieper in 1846, who successfully characterized the product from the reaction of cyanic acid with fusel oil, likely isoamyl allophanate. These early researchers were exploring the reactivity of the newly accessible cyanic acid with various substances, including alcohols.

A crucial advancement in understanding the formation of allophanates came from the work of A.W. Hofmann. He proposed that the reaction proceeds in two steps: the initial formation of a urethane (then known as a carbamic acid ester) from the alcohol and cyanic acid, followed by the addition of a second molecule of cyanic acid to the urethane to yield the allophanate. This two-step mechanism is now a fundamental concept in allophanate chemistry.

Chemical Pathways: From Cyanic Acid to Modern Isocyanates

The synthesis of allophanates has evolved significantly from the early experiments with cyanic acid to the precisely controlled reactions used in modern polymer and pharmaceutical chemistry.

The Historical Synthesis Pathway

The pioneering 19th-century synthesis involved the direct reaction of an alcohol with cyanic acid. The reaction proceeds through a urethane intermediate.

historical_synthesis Alcohol Alcohol (R-OH) Urethane Urethane (R-O-CO-NH2) Alcohol->Urethane Cyanic_Acid1 Cyanic Acid (HNCO) Cyanic_Acid1->Urethane Allophanate Allophanate (R-O-CO-NH-CO-NH2) Urethane->Allophanate Cyanic_Acid2 Cyanic Acid (HNCO) Cyanic_Acid2->Allophanate

Figure 1: Historical synthesis of allophanates.
Modern Synthesis Pathway

Contemporary methods for synthesizing allophanates, particularly in the context of polyurethane chemistry, involve the reaction of an isocyanate with a urethane. This reaction is often catalyzed and occurs at elevated temperatures.[2]

modern_synthesis Isocyanate Isocyanate (R'-NCO) Allophanate Allophanate (R-O-CO-N(R'')-CO-NHR') Isocyanate->Allophanate Urethane Urethane (R-O-CO-NHR'') Urethane->Allophanate Catalyst Catalyst / Heat Catalyst->Allophanate

Figure 2: Modern synthesis of allophanates.

Experimental Protocols

This section details the methodologies for the historical and modern synthesis of allophanates.

Historical Experimental Protocol: Synthesis of Ethyl Allophanate from Cyanic Acid and Ethanol

This protocol is based on the general methods described in the historical literature for the preparation of allophanates from cyanic acid.

Objective: To synthesize ethyl allophanate by reacting cyanic acid with ethanol.

Materials:

  • Cyanuric acid

  • Dry ice

  • Absolute ethanol

  • Diethyl ether

  • Skellysolve B (or similar non-polar solvent)

Apparatus:

  • A heated tube for the depolymerization of cyanuric acid.

  • A collection flask cooled with a dry ice-acetone bath.

  • Reaction flask.

  • Filtration apparatus.

Procedure:

  • Preparation of Cyanic Acid: Cyanic acid is generated by the thermal depolymerization of cyanuric acid in a heated tube. A slow stream of carbon dioxide is passed through the tube to carry the gaseous cyanic acid into a collection flask cooled in a dry ice-acetone bath, where it condenses as a liquid.

  • Reaction: The collected liquid cyanic acid is weighed and dissolved in ice-cold diethyl ether. This solution is then added to a solution of absolute ethanol in diethyl ether. The reaction mixture is allowed to stand, and the formation of a crystalline precipitate (ethyl allophanate) is observed.

  • Isolation and Purification: After several hours, the solution is decanted, and the solid product is washed with a mixture of diethyl ether and a non-polar solvent like Skellysolve B to remove any unreacted ethanol or ethyl carbamate (urethane).

  • Recrystallization: The crude ethyl allophanate can be further purified by recrystallization from a suitable solvent such as water or ethanol.

Experimental Workflow:

historical_workflow cluster_cyanic_acid_prep Cyanic Acid Preparation cluster_reaction Reaction cluster_purification Isolation and Purification Cyanuric_Acid Cyanuric Acid Depolymerization Thermal Depolymerization Cyanuric_Acid->Depolymerization Condensation Condensation in Cold Trap Depolymerization->Condensation Liquid_HNCO Liquid Cyanic Acid Condensation->Liquid_HNCO Dissolve_HNCO Dissolve Cyanic Acid in Ether Liquid_HNCO->Dissolve_HNCO Mixing Mix Solutions Dissolve_HNCO->Mixing Ethanol_Solution Prepare Ethanol in Ether Solution Ethanol_Solution->Mixing Precipitation Precipitation of Ethyl Allophanate Mixing->Precipitation Filtration Filtration Precipitation->Filtration Washing Wash with Ether/Skellysolve B Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Pure_Product Pure Ethyl Allophanate Recrystallization->Pure_Product

Figure 3: Historical experimental workflow.
Modern Experimental Protocol: Synthesis of an Allophanate from an Isocyanate and an Alcohol

This protocol is representative of modern laboratory-scale allophanate synthesis, often used to create cross-linkers for coatings and other materials.[2]

Objective: To synthesize an allophanate by reacting a diisocyanate with a monoalcohol in the presence of a catalyst.

Materials:

  • Hexamethylene diisocyanate (HDI)

  • A monoalcohol (e.g., 2-ethylhexanol)

  • A suitable catalyst (e.g., a bismuth-based compound)

  • A co-catalyst (e.g., a metal carboxylate, if required)

  • A solvent (optional, e.g., toluene)

Apparatus:

  • A three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser.

  • Heating mantle.

Procedure:

  • Urethane Formation (Carbamation): The diisocyanate is charged into the reaction flask and heated to a specific temperature (e.g., 60-80°C). The monoalcohol is then added dropwise while maintaining the temperature. This initial reaction forms the urethane intermediate.

  • Allophanate Formation: After the complete addition of the alcohol, the catalyst (and co-catalyst, if used) is introduced into the reaction mixture. The temperature is then raised (e.g., to 100-140°C) to promote the reaction between the newly formed urethane and the excess isocyanate, leading to the formation of the allophanate.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy (disappearance of the N-H stretch of the urethane and appearance of the allophanate carbonyl bands) or by titrating the remaining isocyanate (NCO) content.

  • Termination and Isolation: Once the desired degree of allophanation is achieved, the reaction can be terminated by cooling and, if necessary, by adding a catalyst inhibitor. If a solvent was used, it can be removed under reduced pressure to yield the allophanate product.

Quantitative Data

The following tables summarize quantitative data from both historical context and modern examples.

ParameterValueReference
Historical Data
First Ultimate AnalysisCorrectly determined for isoamyl allophanateSchlieper, 1846
PrecursorCyanic Acid
ReactantFusel Oil (mainly isoamyl alcohol)
Modern Example Data
ReactantsCyanic acid and absolute ethanol in ether
Molar Ratio (Ethanol:HCN)2:1
Reaction Time8 hours
ProductEthyl Allophanate
Yield812 mg (from 2.5 g cyanic acid)
Melting Point192-193°C

Table 1: Summary of Historical and Modern Synthesis Data for Allophanates

PropertyValue
Melting Point192-193°C
AppearanceCrystalline solid
SolubilitySoluble in hot water and ethanol
Key IR PeaksCharacteristic carbonyl and N-H stretches
Molar Mass132.12 g/mol

Table 2: Physical and Chemical Properties of Ethyl Allophanate

Conclusion

The journey of allophanates from their serendipitous discovery in the mid-19th century to their current role as crucial components in advanced materials is a testament to the progress of organic chemistry. The foundational work of early chemists in understanding the reactions of cyanic acid has evolved into sophisticated synthetic methods that allow for the precise design of molecules with tailored properties for a wide range of applications, from industrial coatings to potential uses in drug development as cross-linking agents or in prodrug design. This guide provides a comprehensive overview for researchers and professionals, bridging the historical context with modern applications and methodologies.

References

Allophanic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allophanic acid, a dicarboxylic acid derivative of urea, is a key intermediate in the metabolic pathways of nitrogen-containing compounds in various organisms. While its direct therapeutic applications are not yet established, its role as a substrate for allophanate hydrolase and as an inducer of the allantoin degradation pathway presents potential avenues for drug discovery, particularly in the context of infectious diseases and metabolic disorders. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and biological significance of this compound, with a focus on experimental protocols and pathway interactions.

Physicochemical Properties

This compound is a relatively simple organic molecule with the following key identifiers and properties.

PropertyValueReference
CAS Number 625-78-5[1][2][3][4][5]
Molecular Formula C₂H₄N₂O₃[1][2][3]
Molecular Weight 104.07 g/mol [1][2][5]
IUPAC Name carbamoylcarbamic acid[1][2]
Synonyms Allophanate, Urea-1-carboxylate[6]
Sodium Salt CAS 26597-39-7[4]
Sodium Salt Formula C₂H₃N₂NaO₃[4]
Sodium Salt MW 126.047 g/mol [4]

Synthesis and Analysis

Experimental Protocol: Synthesis of Sodium Allophanate

While the isolation of pure this compound is challenging, its salts, such as sodium allophanate, can be synthesized. The following protocol is based on the reaction of urea and sodium carbonate at elevated temperatures.

Materials:

  • Urea

  • Sodium Carbonate

  • High-temperature reactor

Procedure:

  • Mix urea and sodium carbonate in the desired molar ratio.

  • Heat the mixture to 140°C in a suitable reactor.

  • Maintain the reaction at this temperature for 2 hours.

  • The resulting product will be a mixture containing sodium allophanate.

  • Further purification steps, such as recrystallization, may be necessary to isolate the sodium allophanate.

Note: This is a generalized procedure, and optimization of reaction conditions, including reactant ratios, temperature, and time, may be required to maximize yield and purity.

Experimental Protocol: HPLC Analysis of Hydrophilic Organic Acids

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).

Reagents:

  • Methanol (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Ultrapure water

Mobile Phase Preparation:

  • Prepare an aqueous solution of 0.1% phosphoric acid.

  • The mobile phase is a mixture of the acidified water and methanol (e.g., 90:10 v/v).

Chromatographic Conditions:

  • Flow rate: 0.75 mL/min

  • Injection volume: 20 µL

  • Column temperature: Ambient or controlled (e.g., 30°C)

  • Detection wavelength: Determined by UV scan of this compound (likely in the low UV range, e.g., 210 nm).

  • Mode: Isocratic

Procedure:

  • Prepare a standard stock solution of the allophanate salt in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare samples for analysis, ensuring they are filtered through a 0.45 µm filter.

  • Inject the standards and samples onto the HPLC system.

  • Quantify the this compound concentration in the samples by comparing the peak areas to the calibration curve.

Note: This method will require validation for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for this compound.

Biological Significance and Signaling Pathways

This compound is a crucial intermediate in the allantoin degradation pathway, particularly in organisms like Saccharomyces cerevisiae that can utilize allantoin as a nitrogen source. This pathway is essential for nitrogen recycling and is a potential target for antifungal drug development.

Allantoin Degradation Pathway

The allantoin degradation pathway involves a series of enzymatic steps that convert allantoin to ammonia and carbon dioxide. This compound is the final intermediate in this pathway before it is hydrolyzed by allophanate hydrolase.

Allantoin_Degradation_Pathway Allantoin Allantoin Allantoate Allantoate Allantoin->Allantoate Allantoinase Ureidoglycolate Ureidoglycolate Allantoate->Ureidoglycolate Allantoicase Urea Urea Ureidoglycolate->Urea Ureidoglycolase Allophanate Allophanate Urea->Allophanate Urea Carboxylase Ammonia_CO2 Ammonia + CO2 Allophanate->Ammonia_CO2 Allophanate Hydrolase

Caption: The allantoin degradation pathway in Saccharomyces cerevisiae.

Regulation of the Allantoin Pathway

A key feature of this pathway is its regulation by this compound. This compound acts as an inducer for the expression of the genes encoding the enzymes of the allantoin degradation pathway. This creates a positive feedback loop, ensuring the efficient catabolism of allantoin when it is available as a nitrogen source.

Allantoin_Pathway_Regulation cluster_pathway Allantoin Degradation Pathway cluster_regulation Gene Regulation Allantoin Allantoin Pathway_Enzymes Allantoinase, Allantoicase, Ureidoglycolase, Urea Carboxylase Allantoin->Pathway_Enzymes Metabolism Allophanate Allophanate Pathway_Enzymes->Allophanate DAL_Genes DAL Genes (Allantoin Pathway Genes) Allophanate->DAL_Genes Induces Expression DAL_Genes->Pathway_Enzymes Transcription & Translation

Caption: Regulatory role of allophanate in the allantoin degradation pathway.

Experimental Protocol: Allophanate Hydrolase Assay

The activity of allophanate hydrolase, the enzyme that catalyzes the final step of the allantoin pathway, can be measured using a coupled enzyme assay. This assay monitors the production of ammonia, which is then used by glutamate dehydrogenase, leading to the oxidation of NADH, which can be measured spectrophotometrically.

Materials:

  • Potassium allophanate (substrate)

  • Purified allophanate hydrolase

  • Glutamate dehydrogenase

  • α-ketoglutarate

  • NADH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, α-ketoglutarate, and NADH in a cuvette.

  • Add the purified allophanate hydrolase and glutamate dehydrogenase to the mixture.

  • Initiate the reaction by adding a known concentration of potassium allophanate.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the rate of ammonia production and thus the activity of allophanate hydrolase.

Calculations: The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Relevance to Drug Development

While this compound itself is not a therapeutic agent, its central role in the allantoin degradation pathway in fungi and some bacteria makes the enzymes that produce and degrade it potential drug targets.

  • Antifungal Targets: The allantoin pathway is important for nitrogen acquisition in pathogenic fungi like Candida albicans. Inhibitors of allophanate hydrolase or urea carboxylase could potentially disrupt this pathway, leading to nitrogen starvation and inhibiting fungal growth.

  • Biomaterials: Allophanate linkages are being explored in the synthesis of polyurethanes for biomedical applications. The formation of allophanate crosslinks can modify the physical properties of these polymers, which could be useful in designing materials for drug delivery or tissue engineering.[7]

Conclusion

This compound is a molecule of significant biochemical interest due to its role as a metabolic intermediate and a regulatory molecule in the allantoin degradation pathway. While its direct application in drug development is yet to be realized, the study of its synthesis, analysis, and biological interactions provides valuable insights for the identification of novel enzymatic targets for antimicrobial therapies and the development of advanced biomaterials. Further research into the specific enzymes of the allantoin pathway could open new avenues for therapeutic intervention.

References

A Technical Guide to the Theoretical and Experimental Analysis of Allophanic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allophanic acid (H₂N-CO-NH-COOH), a dicarbonyl derivative of urea, represents a molecule of significant interest in both industrial and pharmaceutical contexts, primarily due to its role as a potential, albeit transient, intermediate in reactions involving isocyanates and as a degradation product of certain nitrogen-containing compounds. Its inherent instability, however, presents a considerable challenge to its direct study. This technical whitepaper provides a comprehensive guide to understanding the stability of this compound through a dual approach of theoretical modeling and experimental validation. Due to the scarcity of direct literature on this compound itself, this document establishes a robust framework by drawing analogies from computational and experimental studies on structurally related molecules such as carboxylic acids, amides, and carbamates. It details putative decomposition pathways, outlines state-of-the-art computational methodologies for predicting reaction energetics and kinetics, and provides protocols for experimental stability assessment. This guide is intended to equip researchers and drug development professionals with the necessary tools to investigate the stability of this compound and similar labile molecules.

Introduction to this compound

This compound is the carboxylic acid analog of an allophanate ester. Structurally, it is N-carbamoylcarbamic acid. Its formation can be postulated from the reaction of isocyanic acid (HNCO) with carbamic acid (H₂NCOOH), both of which are themselves unstable intermediates formed from urea or in biological systems. The stability of this compound is a critical question in several fields:

  • Polyurethane Chemistry : Allophanates are cross-linkages formed at high temperatures when excess isocyanate reacts with urethane groups, affecting the thermal stability of polymers. Understanding the stability of the parent acid provides fundamental insight into these side reactions.

  • Drug Development : Carboxylic acid and amide moieties are common in pharmaceuticals. Their degradation under physiological or storage conditions can lead to loss of potency and the formation of potentially toxic byproducts. If this compound were to form as a metabolite or degradant, its subsequent decomposition pathways would be of critical importance.

  • Prebiotic Chemistry : As a derivative of urea and isocyanic acid, understanding its stability could offer clues into the primordial synthesis of more complex organic molecules.

This document outlines the theoretical and experimental methodologies required to characterize the stability profile of this compound.

Theoretical Modeling of this compound Decomposition

Computational chemistry provides a powerful toolkit for investigating the reaction mechanisms and kinetics of unstable molecules without the need for their isolation.

Putative Decomposition Pathways

Based on the chemical reactivity of related compounds like carbamic acid and other β-keto acids, several decomposition pathways for this compound can be proposed. The primary routes likely involve decarboxylation or dissociation.

  • Pathway A: Decarboxylation : Direct loss of carbon dioxide (CO₂) to form urea. This is a common pathway for carboxylic acids where the resulting carbanion is stabilized.

  • Pathway B: Dissociation : Cleavage of the N-C bond to yield isocyanic acid and carbamic acid. Carbamic acid would then rapidly decompose to ammonia and CO₂.

  • Pathway C: Hydrolysis : In aqueous media, hydrolysis of the amide linkages is a potential, though likely slower, degradation route compared to the unimolecular decomposition pathways.

These proposed pathways form the basis for theoretical investigation.

Computational Methodologies

A robust computational protocol is essential for obtaining reliable energetic and kinetic data. Modern computational chemistry offers a tiered approach, balancing accuracy with computational cost.

  • Geometry Optimization and Frequency Analysis :

    • Method : Density Functional Theory (DFT) is the workhorse for these calculations. Functionals like B3LYP or M06-2X are commonly used.

    • Basis Set : Pople-style basis sets such as 6-311+G(d,p) are often sufficient to provide a good description of the geometry and vibrational frequencies.

    • Procedure : The geometries of the reactant (this compound), transition states (TS), intermediates (IM), and products for each pathway are fully optimized. A frequency calculation is then performed at the same level of theory to confirm the nature of each stationary point. Reactants, products, and intermediates should have zero imaginary frequencies, while a transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • High-Accuracy Single-Point Energy Calculations :

    • Method : To refine the energetics, single-point energy calculations are performed on the DFT-optimized geometries using more accurate, albeit more computationally expensive, methods. Coupled-cluster methods like CCSD(T) are considered the "gold standard".

    • Basis Set : Larger basis sets, often extrapolated to the complete basis set (CBS) limit, are used to minimize basis set superposition error.

    • Purpose : This step provides highly accurate electronic energies for calculating reaction barriers and enthalpies.

  • Solvent Effects :

    • Method : Given that degradation in pharmaceutical or biological contexts occurs in solution, modeling solvent effects is critical. The Polarizable Continuum Model (PCM) is an efficient implicit solvation model that can be included during geometry optimization and energy calculations.

    • Procedure : Calculations are repeated using a solvent model (e.g., water) to understand how the solvent environment alters the potential energy surface and stabilizes charged or polar species.

  • Kinetic and Thermodynamic Calculations :

    • Thermodynamics : Standard thermodynamic properties like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are calculated from the vibrational frequencies and electronic energies.

    • Kinetics : Transition State Theory (TST) is used to calculate the rate constant (k) for each elementary reaction step from the Gibbs free energy of activation (ΔG‡). For unimolecular reactions, Rice-Ramsperger-Kassel-Marcus (RRKM) theory can provide pressure-dependent rate coefficients.

Predicted Stability and Energetics

The primary output of the theoretical modeling is a set of quantitative data that describes the thermodynamics and kinetics of each proposed decomposition pathway. The table below serves as a template for presenting such data. The values are illustrative, based on typical activation barriers for similar reactions like the decomposition of formic or succinic acid, which range from 30-70 kcal/mol.

Table 1: Calculated Thermodynamic and Kinetic Parameters for this compound Decomposition (Illustrative)

Pathway Reaction Step ΔH (kcal/mol) ΔG (kcal/mol) ΔG‡ (kcal/mol) Rate Constant k (s⁻¹) at 298 K
A: Decarboxylation H₂NCONH(COOH) → TS1 → H₂NCONH₂ + CO₂ -15.2 -20.5 +35.8 1.2 x 10⁻¹³
B: Dissociation H₂NCONH(COOH) → TS2 → HNCO + H₂NCOOH +10.5 +8.2 +42.1 3.5 x 10⁻¹⁸

| | Subsequent: H₂NCOOH → NH₃ + CO₂ | -5.8 | -9.7 | +25.3 | 2.1 x 10⁻⁵ |

Note: ΔH = Enthalpy of Reaction, ΔG = Gibbs Free Energy of Reaction, ΔG‡ = Gibbs Free Energy of Activation. Values are hypothetical and for illustrative purposes only.

Experimental Protocols for Stability Assessment

Experimental studies are required to validate the theoretical predictions and to understand the stability of this compound under real-world conditions relevant to drug formulation and storage.

Forced Degradation Studies

Forced degradation, or stress testing, is used to accelerate the degradation of a compound to identify likely degradation products and pathways. This is crucial for developing stability-indicating analytical methods.

  • Objective : To generate degradation products under controlled, severe conditions to understand degradation pathways.

  • Protocol :

    • Preparation : Prepare solutions of the test compound (or a stable precursor that may form it in situ) in various media. A typical concentration is 1 mg/mL.

    • Acid Hydrolysis : Treat the solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis : Treat the solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation : Treat the solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation : Heat the solid compound or a solution at 80°C for 48 hours.

    • Photolytic Degradation : Expose the solid compound or solution to a light source providing UV and visible light (as per ICH Q1B guidelines) for a specified duration.

    • Analysis : Analyze all stressed samples, along with a control sample, using a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the parent compound.

Stability-Indicating Analytical Method

A validated stability-indicating method is one that can accurately quantify the decrease in the amount of the active compound and separate it from its degradation products.

  • Method : High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS) is the preferred technique.

  • Protocol :

    • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase : A gradient elution is typically employed to resolve the polar parent compound from potentially less polar degradants. A common system is a gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).

    • Detection : A Photo Diode Array (PDA) detector is used to monitor the absorbance at multiple wavelengths to check for peak purity. A Mass Spectrometer (MS) detector is used in-line to obtain mass information for the parent peak and any new peaks corresponding to degradation products, aiding in their identification.

    • Validation : The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by its ability to resolve the main peak from all degradant peaks generated during the forced degradation study.

Kinetic Analysis

Kinetic studies determine the rate of degradation and the half-life of the compound under specific conditions.

  • Protocol :

    • Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 4, 7, 9, 12).

    • Store these solutions at a constant temperature (e.g., 40°C).

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Quantify the remaining concentration of the parent compound using the validated HPLC method.

    • Determine the reaction order by plotting the natural logarithm of the concentration versus time (for first-order kinetics). The degradation rate constant (k) is the negative of the slope.

    • Calculate the half-life (t₁/₂) using the formula t₁/₂ = 0.693/k.

    • Repeat at different temperatures to determine the activation energy using the Arrhenius equation.

Visualizations of Workflows and Pathways

Diagrams are essential for visualizing complex relationships, from molecular reaction pathways to multi-step experimental and computational workflows.

G Proposed Decomposition Pathways of this compound A This compound (H₂NCONH(COOH)) TS1 TS (Decarboxylation) A->TS1 Pathway A TS2 TS (Dissociation) A->TS2 Pathway B P1 Urea + CO₂ TS1->P1 IM1 Isocyanic Acid + Carbamic Acid TS2->IM1 P2 Isocyanic Acid + Ammonia + CO₂ IM1->P2 Fast G Computational Modeling Workflow cluster_dft DFT Calculations cluster_energy High-Level Refinement cluster_analysis Analysis Opt Geometry Optimization (Reactant, TS, Products) Freq Frequency Analysis (Confirm Stationary Points) Opt->Freq Solvation Include Solvation Model (e.g., PCM) Opt->Solvation SPE Single-Point Energy (e.g., CCSD(T)/CBS) Freq->SPE Thermo Thermodynamics (ΔG, ΔH) SPE->Thermo Kinetics Kinetics (Rate Constants via TST/RRKM) Thermo->Kinetics Result Potential Energy Surface & Kinetic Data Kinetics->Result Solvation->SPE G Experimental Forced Degradation Workflow cluster_stress Apply Stress Conditions (24-48h) Prep Prepare Drug Solution (1 mg/mL) Acid Acidic (0.1M HCl, 60°C) Prep->Acid Base Basic (0.1M NaOH, 60°C) Prep->Base Ox Oxidative (3% H₂O₂, RT) Prep->Ox Therm Thermal (80°C) Prep->Therm Photo Photolytic (ICH Q1B) Prep->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Report Identify Degradants Establish Pathways Validate Method Analysis->Report

The Allophanate Anion: An Uncharted Territory in X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Despite its significance in biological and synthetic chemistry, a comprehensive crystallographic characterization of the simple allophanate anion remains an unresolved challenge in the scientific community. A thorough search of the existing literature reveals a notable absence of a definitive X-ray crystal structure for a simple salt of the allophanate anion, such as sodium or potassium allophanate. This lack of fundamental structural data precludes the creation of an in-depth technical guide complete with quantitative data and detailed experimental protocols for its crystallographic analysis.

The allophanate anion (H₂NCONHCOO⁻) plays a crucial role as an intermediate in urea metabolism and has garnered interest in the field of polyurethane chemistry. However, its inherent instability and the challenges associated with its isolation and crystallization in a simple salt form appear to have hindered its structural elucidation by X-ray diffraction.

While the broader field of crystallography has seen extensive characterization of numerous anions, the allophanate anion has remained elusive. Searches for crystallographic information files (CIFs) and detailed structural reports in prominent databases have yielded no results for a simple, uncomplexed allophanate salt.

It is important to distinguish between the allophanate anion itself and related, more complex structures. The scientific literature does contain crystallographic data for:

  • Allophanate Hydrolase: Several studies have successfully crystallized and determined the X-ray structure of allophanate hydrolase, the enzyme responsible for the breakdown of allophanate. These protein structures provide valuable insights into the enzyme's active site and its interaction with the allophanate substrate, but they do not provide the precise bond lengths and angles of the isolated anion.

  • Substituted Allophanates: Various organic compounds containing the allophanate functional group have been synthesized and their crystal structures determined. However, the electronic and steric effects of the substituents significantly alter the geometry of the allophanate core, meaning these structures do not represent the fundamental state of the parent anion.

The absence of a reference crystal structure for the allophanate anion means that key quantitative data, such as precise bond lengths, bond angles, and torsion angles, are not experimentally known. Consequently, a detailed guide on its crystallographic characterization, including tables of such data and specific experimental protocols for its crystallization and X-ray analysis, cannot be compiled at this time.

Future Outlook

The successful crystallization and X-ray diffraction analysis of a simple allophanate salt would be a significant contribution to both chemistry and biology. Such a study would provide the first definitive experimental picture of the anion's geometry, allowing for a deeper understanding of its electronic structure and reactivity. For researchers in drug development and materials science, this fundamental knowledge could inform the design of novel molecules that interact with or incorporate the allophanate moiety.

Until such a study is published, the crystallographic characterization of the allophanate anion remains an open and important area for future research. The development of novel crystallization strategies or the investigation of different counter-ions may hold the key to finally unlocking the three-dimensional structure of this enigmatic anion.

The Central Role of Allophanate Hydrolase in Urea Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allophanate hydrolase (EC 3.5.1.54) is a critical enzyme in the metabolic pathways of urea and s-triazine degradation in a wide range of organisms, including bacteria, fungi, and algae.[1] By catalyzing the hydrolysis of allophanate to ammonia and carbon dioxide, it facilitates the utilization of urea as a nitrogen source and the detoxification of s-triazine herbicides.[1][2] This guide provides a comprehensive overview of the biochemical function, structure, and catalytic mechanism of allophanate hydrolase, along with detailed experimental protocols for its study and quantitative data to support further research and potential therapeutic development.

Biochemical Function and Metabolic Significance

Allophanate hydrolase participates in two primary metabolic pathways: the urea amidolyase pathway for urea metabolism and the s-triazine degradation pathway.

1.1. Urea Amidolyase Pathway

In many microorganisms, the breakdown of urea is a two-step process catalyzed by the bifunctional enzyme urea amidolyase or by two separate enzymes: urea carboxylase and allophanate hydrolase.[3]

  • Urea Carboxylase: This enzyme first carboxylates urea to form allophanate.[4]

  • Allophanate Hydrolase: Allophanate is then hydrolyzed by allophanate hydrolase to produce two molecules of ammonia and two molecules of bicarbonate.[1]

This pathway is an alternative to the direct hydrolysis of urea by urease.[4]

1.2. s-Triazine Degradation Pathway

Allophanate hydrolase is the terminal enzyme in the bacterial degradation pathway of s-triazine compounds, such as the herbicide atrazine.[2] In this pathway, s-triazines are progressively hydrolyzed to cyanuric acid, which is then metabolized to allophanate.[5] Allophanate hydrolase then catalyzes the final step, releasing ammonia and carbon dioxide.[2]

Enzyme Structure and Catalytic Mechanism

Allophanate hydrolase belongs to the amidase signature (AS) family of enzymes.[6] Its structure and catalytic mechanism have been elucidated through crystallographic and site-directed mutagenesis studies.

2.1. Structural Features

The enzyme typically exists as a dimer.[7] In some organisms like Kluyveromyces lactis, the allophanate hydrolase domain is part of a larger urea amidolyase protein and is composed of distinct N and C domains.[7] These two domains work in concert to catalyze a two-step reaction.[7] A key feature of the active site is a conserved Ser-cis-Ser-Lys catalytic triad.[8]

2.2. Catalytic Reaction

The hydrolysis of allophanate is proposed to be a two-step process catalyzed by the N and C domains of the enzyme:[7]

  • The N-terminal domain catalyzes the conversion of allophanate to N-carboxycarbamate.[7]

  • The C-terminal domain then facilitates the decarboxylation of N-carboxycarbamate to produce ammonia and carbon dioxide.[7]

The reaction catalyzed by the C-domain is thought to be a novel form of decarboxylation.[7]

Quantitative Data on Allophanate Hydrolase

The following tables summarize key quantitative data for allophanate hydrolase from various organisms.

Table 1: Kinetic Parameters of Allophanate Hydrolase

OrganismEnzyme Formkcat (s⁻¹)Km (mM)kcat/Km (s⁻¹M⁻¹)Reference
Pseudomonas sp. strain ADPWild-type (AtzF)16.41.51.1 x 10⁴[2]
Granulibacter bethesdensisWild-type (GbAH)18.20.101.8 x 10⁵[8]
Granulibacter bethesdensisY299F mutant0.0461.335[6]
Granulibacter bethesdensisY299A mutant0.0743.124[6]
Granulibacter bethesdensisR307A mutant< 0.001--[8]
Granulibacter bethesdensisR307M mutant< 0.001--[8]

Table 2: Substrate Specificity of Allophanate Hydrolase

OrganismSubstrateRelative Activity (%)Reference
Pseudomonas sp. strain ADPAllophanate100[2]
Pseudomonas sp. strain ADPMalonamateLow activity[2]
Pseudomonas sp. strain ADPUreaNo activity[2]
Pseudomonas sp. strain ADPBiuretNo activity[2]
Oleomonas sagaranensisAllophanate100[9]
Oleomonas sagaranensisAllophanate analogsNo activity[9]
Enterobacter cloacaeAllophanate100[10]
Enterobacter cloacaeMalonamateLower activity[10]
Enterobacter cloacaeMalonamideLower activity[10]
Enterobacter cloacaeBiuretLower activity[10]
Enterobacter cloacaeUreaNo activity[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of allophanate hydrolase.

4.1. Allophanate Hydrolase Activity Assays

Two common methods are used to determine allophanate hydrolase activity by measuring the release of ammonia.

4.1.1. Glutamate Dehydrogenase Coupled Assay

This is a continuous spectrophotometric assay that couples the production of ammonia to the oxidation of NADH.[7][11]

  • Principle: Ammonia produced from allophanate hydrolysis reacts with α-ketoglutarate in the presence of glutamate dehydrogenase (GDH), leading to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

  • Reagents:

    • Assay Buffer: 50 mM HEPES (pH 7.3), 50 mM NaCl[11]

    • Allophanate solution (substrate): 0.1–10 mM in assay buffer[11]

    • α-ketoglutarate: 20 mM[11]

    • NADH: 0.15 mM[11]

    • Glutamate Dehydrogenase (GDH): 20 U/mL[11]

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, α-ketoglutarate, NADH, and GDH.

    • Add the allophanate hydrolase enzyme solution to the reaction mixture.

    • Initiate the reaction by adding the allophanate solution.

    • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).[12]

    • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

4.1.2. Phenol-Hypochlorite (Berthelot) Assay

This is a fixed-time colorimetric assay that measures the total ammonia produced.[8][13]

  • Principle: Ammonia reacts with phenol and hypochlorite in an alkaline solution to form a stable blue-colored indophenol complex. The intensity of the color, measured spectrophotometrically, is proportional to the ammonia concentration.[13]

  • Reagents:

    • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT[8]

    • Allophanate solution (substrate)

    • Phenol Reagent (Reagent 1): An alkaline solution of phenol and sodium nitroprusside.[14]

    • Hypochlorite Reagent (Reagent 2): An alkaline solution of sodium hypochlorite.[14]

  • Procedure:

    • Set up the enzymatic reaction in the assay buffer with the enzyme and allophanate.

    • Incubate for a fixed time at a specific temperature (e.g., 37°C for 30 minutes).[14]

    • Stop the reaction (e.g., by adding one of the colorimetric reagents).

    • Add the Phenol Reagent to the reaction mixture.

    • Add the Hypochlorite Reagent.

    • Incubate at room temperature or 37°C for color development (e.g., 30 minutes).[14]

    • Measure the absorbance at a wavelength between 630-670 nm.[15]

    • Determine the ammonia concentration using a standard curve prepared with known concentrations of ammonium chloride.

4.2. Recombinant Expression and Purification of Allophanate Hydrolase

This protocol describes the expression of His-tagged allophanate hydrolase in E. coli and its subsequent purification.[7]

  • Materials:

    • Expression vector (e.g., pET28a) containing the allophanate hydrolase gene.

    • E. coli expression strain (e.g., BL21(DE3)).

    • LB medium with appropriate antibiotic (e.g., kanamycin).

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Lysis Buffer: e.g., 20 mM Tris-HCl (pH 7.5), 200 mM NaCl, 2 mM DTT.[16]

    • Ni-NTA affinity chromatography column.

    • Size-exclusion chromatography column.

  • Procedure:

    • Expression: a. Transform the E. coli expression strain with the expression vector. b. Grow the transformed cells in LB medium at 37°C to an OD600 of ~0.8.[6] c. Induce protein expression by adding IPTG (e.g., 0.3 mM) and continue to grow the culture at a lower temperature (e.g., 16°C) overnight.[7] d. Harvest the cells by centrifugation.

    • Purification: a. Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., by sonication or high-pressure homogenizer).[7] b. Clarify the lysate by centrifugation. c. Apply the supernatant to a Ni-NTA column equilibrated with Lysis Buffer. d. Wash the column with Lysis Buffer containing a low concentration of imidazole. e. Elute the His-tagged protein with Lysis Buffer containing a high concentration of imidazole. f. For further purification, apply the eluted protein to a size-exclusion chromatography column. g. Pool the fractions containing the purified protein, concentrate, and store at -80°C.[16]

4.3. Site-Directed Mutagenesis of Allophanate Hydrolase

This protocol allows for the introduction of specific mutations into the allophanate hydrolase gene to study structure-function relationships.[7]

  • Principle: A plasmid containing the gene of interest is amplified by PCR using primers that contain the desired mutation. The parental, non-mutated plasmid is then digested with a methylation-sensitive restriction enzyme (e.g., DpnI), leaving the newly synthesized, mutated plasmid.

  • Materials:

    • Plasmid DNA containing the allophanate hydrolase gene.

    • Mutagenic primers (forward and reverse) containing the desired mutation.

    • High-fidelity DNA polymerase.

    • DpnI restriction enzyme.

    • Competent E. coli cells for transformation.

  • Procedure:

    • Design and synthesize complementary primers containing the desired mutation.

    • Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.

    • Digest the PCR product with DpnI to remove the parental, methylated template DNA.

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Select for transformed cells on an appropriate antibiotic plate.

    • Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.

Signaling Pathways and Logical Relationships

5.1. Urea Amidolyase Pathway

Urea_Amidolyase_Pathway Urea Urea UC Urea Carboxylase Urea->UC ATP + HCO₃⁻ → ADP + Pi Allophanate Allophanate AH Allophanate Hydrolase Allophanate->AH Products 2 NH₄⁺ + 2 HCO₃⁻ UC->Allophanate AH->Products

Caption: The two-step urea amidolyase pathway for urea degradation.

5.2. s-Triazine Degradation Pathway

s_Triazine_Degradation_Pathway s_Triazine s-Triazine Herbicides (e.g., Atrazine) AtzA AtzA (Triazine Hydrolase) s_Triazine->AtzA Hydroxyatriazine Hydroxyatriazine AtzB AtzB Hydroxyatriazine->AtzB N_Alkylamino_hydrolysis_products N-Alkylamino- hydrolysis products AtzC AtzC N_Alkylamino_hydrolysis_products->AtzC Cyanuric_Acid Cyanuric Acid AtzD AtzD (Cyanuric Acid Amidohydrolase) Cyanuric_Acid->AtzD Biuret Biuret AtzE AtzE (Biuret Hydrolase) Biuret->AtzE Allophanate Allophanate AtzF AtzF (Allophanate Hydrolase) Allophanate->AtzF Products NH₄⁺ + CO₂ AtzA->Hydroxyatriazine AtzB->N_Alkylamino_hydrolysis_products AtzC->Cyanuric_Acid AtzD->Biuret AtzE->Allophanate AtzF->Products

Caption: The bacterial degradation pathway for s-triazine herbicides.

Conclusion

Allophanate hydrolase is a versatile and essential enzyme in nitrogen metabolism for numerous organisms. Its central role in both urea utilization and herbicide degradation makes it a subject of significant interest for both fundamental research and applied science. The detailed understanding of its structure, function, and catalytic mechanism, supported by the robust experimental protocols outlined in this guide, provides a solid foundation for future investigations. This knowledge can be leveraged for the development of novel antifungals, bioremediation strategies, and other biotechnological applications.

References

Allophanic Acid as a Pesticide Transformation Product: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Formation, Environmental Fate, and Toxicological Significance

Introduction

Allophanic acid, a carbamic acid derivative of urea, has been identified as a transformation product of certain pesticides, notably the benzimidazole fungicide thiophanate-methyl. While its appearance in degradation pathways is acknowledged, this compound is often considered a transient intermediate, rapidly converting to other, more stable compounds. This technical guide provides a comprehensive overview of the current scientific understanding of this compound in the context of pesticide transformation. Due to the limited availability of specific quantitative data and toxicological studies on this compound itself, this guide will focus on the degradation of its primary parent compound, thiophanate-methyl, and its major, well-characterized metabolite, carbendazim (MBC). This approach provides the most relevant and data-supported framework for researchers, scientists, and drug development professionals to understand the environmental fate and potential toxicological implications associated with the formation of this compound.

Formation of this compound from Thiophanate-Methyl

Thiophanate-methyl is a systemic fungicide that undergoes transformation in the environment, leading to the formation of several metabolites. The primary and most significant transformation product is carbendazim (MBC), which is itself a potent fungicide. The formation of this compound is proposed as an intermediate step in some degradation pathways of thiophanate-methyl, although it is not always explicitly detected due to its likely transient nature.

The degradation of thiophanate-methyl can occur through both biotic and abiotic processes, including microbial metabolism, hydrolysis, and photolysis.[1] In soil, the conversion to MBC is rapid, often occurring within a few days.[1]

Thiophanate_Methyl_Degradation Thiophanate_Methyl Thiophanate-Methyl Intermediate Unstable Intermediate (potentially involving allophanate-like structures) Thiophanate_Methyl->Intermediate Hydrolysis/Metabolism Carbendazim Carbendazim (MBC) Intermediate->Carbendazim Metabolites Further Degradation Products (e.g., 2-aminobenzimidazole) Carbendazim->Metabolites

Figure 1: Simplified degradation pathway of Thiophanate-Methyl.

Environmental Fate and Transport

The environmental behavior of pesticide transformation products is critical for assessing their potential impact. While specific data for this compound is scarce, the fate and transport of thiophanate-methyl and carbendazim are well-documented.

Persistence in Soil:

Thiophanate-methyl is generally considered non-persistent in soil, with a rapid degradation to carbendazim.[2] Carbendazim, however, is more persistent. The half-life of these compounds can vary significantly depending on soil type, temperature, moisture, and microbial activity.

Table 1: Soil Degradation Data for Thiophanate-Methyl and Carbendazim

CompoundSoil TypeTemperature (°C)Half-life (DT50)Reference
Thiophanate-MethylSandy Loam23< 7 days[1]
Thiophanate-MethylSilty Loam23< 7 days[1]
CarbendazimVarious-6 - 12 months (aerobic)[3]

Mobility:

The mobility of these compounds in soil is influenced by their sorption to soil particles. Carbendazim has been shown to have low to moderate mobility in soil.[3]

Toxicological Profile

The toxicological effects of thiophanate-methyl and its metabolites have been the subject of numerous studies. The primary metabolite, carbendazim, is often the focus of toxicological assessments due to its persistence and biological activity.

Mechanism of Action:

Benzimidazole fungicides, including carbendazim, are known to interfere with microtubule assembly in fungal cells, inhibiting cell division.[4] This mechanism can also affect mammalian cells.

Oxidative Stress and Endocrine Disruption:

Studies have indicated that thiophanate-methyl and its metabolites can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage.[5][6][7][8] Furthermore, there is evidence that benzimidazole fungicides can act as endocrine disruptors, potentially interfering with hormone signaling pathways.[9][10][11][12]

Benzimidazole_Toxicity_Pathway Benzimidazole_Fungicides Benzimidazole Fungicides (e.g., Carbendazim) Microtubule_Disruption Disruption of Microtubule Assembly Benzimidazole_Fungicides->Microtubule_Disruption Oxidative_Stress Induction of Oxidative Stress Benzimidazole_Fungicides->Oxidative_Stress Endocrine_Disruption Endocrine System Disruption Benzimidazole_Fungicides->Endocrine_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest ROS_Production Increased ROS Production Oxidative_Stress->ROS_Production Hormone_Signaling Altered Hormone Signaling Endocrine_Disruption->Hormone_Signaling Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ROS_Production->Apoptosis

Figure 2: Key toxicological pathways of benzimidazole fungicides.

Ecotoxicity:

Thiophanate-methyl and carbendazim exhibit varying levels of toxicity to non-target organisms.

Table 2: Ecotoxicity Data for Thiophanate-Methyl and Carbendazim

OrganismCompoundEndpointValue (mg/L)Reference
Rainbow Trout (Oncorhynchus mykiss)Thiophanate-Methyl96h LC507.8[2]
Daphnia magnaThiophanate-Methyl48h EC5015.0[2]
Algae (Selenastrum capricornutum)Thiophanate-Methyl72h EC500.88[2]
Rainbow Trout (Oncorhynchus mykiss)Carbendazim96h LC500.84[3]
Daphnia magnaCarbendazim48h EC500.17[3]

Experimental Protocols

1. Analysis of Thiophanate-Methyl and Carbendazim in Soil

This protocol outlines a general procedure for the extraction and analysis of thiophanate-methyl and its primary metabolite carbendazim from soil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Soil_Analysis_Workflow Sample_Collection Soil Sample Collection & Sieving Extraction Extraction with Acidified Acetonitrile Sample_Collection->Extraction Cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Figure 3: Workflow for the analysis of thiophanate-methyl and carbendazim in soil.
  • Sample Preparation:

    • Air-dry soil samples and sieve through a 2 mm mesh to remove large debris.

    • Homogenize the sieved soil.[13]

  • Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Vortex vigorously for 1 minute.

    • Add anhydrous magnesium sulfate (4 g) and sodium acetate (1 g).

    • Vortex immediately for 1 minute and then centrifuge at 4000 rpm for 5 minutes.[14]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of primary secondary amine (PSA) sorbent and 50 mg of C18 sorbent.

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.[14]

  • LC-MS/MS Analysis:

    • Transfer the cleaned extract into an autosampler vial.

    • Inject an aliquot into the LC-MS/MS system.

    • LC Conditions (Typical):

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient elution.

      • Flow rate: 0.3 mL/min.

    • MS/MS Conditions (Typical):

      • Ionization: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for thiophanate-methyl and carbendazim.[15][16]

2. In Vitro Cytotoxicity Assay

This protocol describes a general method to assess the cytotoxicity of a test compound (e.g., a pesticide metabolite) on a mammalian cell line using a colorimetric assay such as the MTT assay.

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HepG2, human liver cancer cell line) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.

    • Prepare a series of dilutions of the test compound in the culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for 24 or 48 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is recognized as a transient intermediate in the degradation of thiophanate-methyl. However, a significant data gap exists regarding its specific environmental concentrations, persistence, and toxicological profile. The rapid conversion of thiophanate-methyl to the more stable and biologically active metabolite, carbendazim, suggests that environmental and toxicological risk assessments should primarily focus on the parent compound and carbendazim.

Future research efforts could be directed towards developing sensitive analytical methods capable of detecting and quantifying transient intermediates like this compound in environmental matrices. This would provide a more complete picture of the degradation pathway. Furthermore, in silico and in vitro toxicological studies could help to predict the potential bioactivity of this compound and determine if it warrants further investigation as a standalone compound of concern. Until such data becomes available, a focus on the well-characterized parent compounds and major metabolites remains the most scientifically robust approach for risk assessment.

References

Methodological & Application

Analytical Methods for Detecting Allophanic Acid in Soil: A-P-01

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Allophanic acid (NH₂CONHCOOH) is the amide of oxalic acid and a structural isomer of oxamic acid. It is known to be an unstable compound, particularly in aqueous environments such as soil, where it is prone to decomposition. Consequently, this compound is not a standard analyte in soil science, and validated, routine analytical methods for its direct detection and quantification in soil matrices are not established in scientific literature. The term "allophanic soils" refers to soils rich in the clay mineral allophane, not soils containing this compound.[1][2]

This document outlines a theoretical framework and a hypothetical protocol for the development of an analytical method for a reactive and unstable compound like this compound in soil. The proposed strategy is centered on in-situ derivatization to convert the unstable this compound into a stable, detectable product, followed by extraction and analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This approach is common for analyzing reactive molecules like amino acids or certain pesticides in complex matrices.[3][4]

Principle of the Method

The core of this hypothetical method is the immediate stabilization of this compound upon sample collection or extraction. This compound possesses two reactive functional groups: a carboxylic acid and a ureide (amide) group. These can be targeted for derivatization. Alkylation of the carboxylic acid group is a plausible strategy. For instance, a reaction with an alkylating agent (e.g., a substituted benzyl bromide or a pentafluorobenzyl bromide) in a non-aqueous environment would form a stable ester. This derivative would be more amenable to extraction from the soil matrix and subsequent chromatographic analysis.

The overall workflow would involve:

  • Soil sampling and immediate treatment to halt microbial activity and chemical degradation.

  • In-situ derivatization of this compound within the soil sample.

  • Solvent extraction of the stable derivative.

  • Sample extract clean-up to remove interfering matrix components.[5][6]

  • Instrumental analysis by LC-MS/MS for selective and sensitive quantification.[7][8]

Hypothetical Experimental Protocol

3.1. Apparatus and Equipment

  • High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Homogenizer or shaker for soil extraction.

  • Centrifuge.

  • Solid Phase Extraction (SPE) manifold and cartridges (e.g., polymeric reversed-phase).

  • Nitrogen evaporator.

  • Standard laboratory glassware.

3.2. Reagents and Standards

  • Analytical Standard: this compound (synthesis required as it is not commercially common) or a stable salt form.

  • Derivatizing Agent: e.g., 2,4-Dibromoacetophenone in an aprotic solvent like acetonitrile.

  • Catalyst: e.g., Triethylamine or another suitable base to facilitate the derivatization reaction.

  • Extraction Solvent: Acetonitrile or ethyl acetate.

  • SPE Conditioning and Elution Solvents: Methanol, water, acetonitrile.

  • Mobile Phases for LC: Formic acid, ammonium formate, acetonitrile, and ultrapure water.

  • Internal Standard (IS): A structurally similar, stable isotopically labeled compound (e.g., ¹³C, ¹⁵N-labeled this compound derivative), which would need to be custom synthesized.

3.3. Sample Preparation and Derivatization Workflow

  • Sampling: Collect 5-10 g of soil into a pre-weighed vial. Immediately freeze-dry or store at -80°C to minimize degradation.

  • Derivatization:

    • To the soil sample (e.g., 2 g), add 5 mL of a solution of the derivatizing agent (e.g., 10 mg/mL 2,4-dibromoacetophenone in acetonitrile) and the catalyst (e.g., 100 µL of triethylamine).

    • Spike with the internal standard solution.

    • Vortex vigorously for 1 minute.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to complete the reaction. The optimal conditions would require experimental determination.

  • Extraction:

    • After cooling, add 10 mL of the primary extraction solvent (e.g., ethyl acetate).

    • Shake vigorously for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Clean-up (SPE):

    • Condition an SPE cartridge (e.g., 500 mg polymeric reversed-phase) with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash with a weak organic solvent to remove polar interferences.

    • Elute the derivatized analyte with a stronger organic solvent (e.g., acetonitrile or ethyl acetate).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of the initial LC mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3.4. LC-MS/MS Conditions (Example)

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to separate the derivative from matrix components.

  • Ionization: Electrospray Ionization (ESI), likely in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to the derivatized this compound and the internal standard.

Data Presentation and Method Validation

For a newly developed method, validation would be crucial. The following tables summarize the type of quantitative data that would need to be generated.

Table 1: Method Detection and Quantification Limits

Parameter Description Hypothetical Value
MDL Method Detection Limit 0.5 ng/g
LOQ Limit of Quantification 2.0 ng/g
Linear Range The concentration range over which the method is linear 2 - 500 ng/g

| | Coefficient of determination for the calibration curve | > 0.995 |

Table 2: Precision and Recovery Data

Spike Level Mean Recovery (%) RSDr (%) (Repeatability) RSDR (%) (Reproducibility)
Low (5 ng/g) 95 < 10 < 15
Medium (50 ng/g) 102 < 8 < 12

| High (250 ng/g) | 98 | < 7 | < 10 |

Visualizations

Diagram 1: Logical Workflow for Method Development

G cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis & Validation Sample Soil Sample Collection Deriv In-situ Derivatization Sample->Deriv Extract Solvent Extraction Deriv->Extract Clean SPE Clean-up Extract->Clean LCMS LC-MS/MS Analysis Clean->LCMS Quant Quantification LCMS->Quant Valid Method Validation Quant->Valid

Caption: Workflow for the analysis of this compound in soil.

Diagram 2: Conceptual Derivatization Reaction

G Allophanic This compound (Unstable) Derivative Stable Ester Derivative (Detectable by LC-MS) Allophanic->Derivative + Catalyst Reagent Alkylating Agent (e.g., R-Br) Reagent->Derivative Salt Salt

Caption: Proposed derivatization of this compound for stabilization.

References

Application Note: Quantification of Allophanate in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of allophanate in biological matrices, such as human plasma and urine, using High-Performance Liquid Chromatography (HPLC) coupled with UV detection following pre-column derivatization. Due to its polar nature and lack of a strong chromophore, direct analysis of allophanate is challenging. This protocol details a derivatization strategy analogous to methods used for urea, targeting the terminal amino group of allophanate to enhance its detectability.[1][2] An alternative, highly sensitive, and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also presented for applications requiring lower detection limits.[3][4] This document provides comprehensive experimental protocols, method validation parameters, and data presentation to guide researchers, scientists, and drug development professionals.

Introduction

Allophanate is a metabolite of interest in various biological and pharmacological studies. Accurate quantification of allophanate in biological samples is crucial for understanding its pharmacokinetics and pharmacodynamics. The inherent properties of allophanate—high polarity and the absence of a significant UV-absorbing moiety—necessitate a derivatization step for sensitive quantification by HPLC with UV or fluorescence detection.[1][2] This application note provides a detailed protocol for the quantification of allophanate by reacting it with a derivatizing agent, p-dimethylaminobenzaldehyde (DMAB), which imparts a chromophore to the molecule, allowing for sensitive UV detection.[5] Additionally, an LC-MS/MS method is outlined, which offers higher selectivity and sensitivity without the need for derivatization.[6][7]

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for HPLC-UV) cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) ProteinPrecip Protein Precipitation (e.g., with Acetonitrile) Sample->ProteinPrecip Centrifuge1 Centrifugation ProteinPrecip->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant DerivReagent Add Derivatizing Agent (p-dimethylaminobenzaldehyde) Supernatant->DerivReagent LCMS LC-MS/MS Analysis Supernatant->LCMS Alternative Incubate Incubation DerivReagent->Incubate HPLC HPLC Separation Incubate->HPLC UV_Detect UV Detection HPLC->UV_Detect Quant Quantification UV_Detect->Quant LCMS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for allophanate quantification.

I. HPLC-UV Method with Pre-Column Derivatization

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

Experimental Protocol

1. Materials and Reagents

  • Allophanate reference standard

  • p-dimethylaminobenzaldehyde (DMAB)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trichloroacetic acid (TCA)

  • Deionized water

  • Biological matrix (plasma, urine)

2. Sample Preparation and Derivatization

  • To 100 µL of plasma or urine sample in a microcentrifuge tube, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • To the supernatant, add 50 µL of a 2% (w/v) solution of p-dimethylaminobenzaldehyde in methanol containing 10% sulfuric acid.[5]

  • Incubate the mixture at room temperature for 15 minutes.

  • Inject an aliquot of the derivatized sample into the HPLC system.

3. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 60% B

    • 8-10 min: 60% B

    • 10-11 min: 60% to 5% B

    • 11-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 370 nm[5]

  • Injection Volume: 20 µL

Method Validation Summary

The method should be validated according to standard bioanalytical method validation guidelines.[8][9][10]

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity (R²) > 0.995
Range 0.5 - 50 µg/mL
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (Recovery %) 90 - 110%
Sample Stability (24h at 4°C) > 95% recovery

II. LC-MS/MS Method

This method is recommended for high-throughput analysis and when low detection limits are required. Derivatization is not necessary for this method.[6][7]

Experimental Protocol

1. Materials and Reagents

  • Allophanate reference standard

  • Internal Standard (IS) (e.g., ¹³C,¹⁵N₂-labeled allophanate or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Biological matrix (plasma, urine)

2. Sample Preparation

  • To 100 µL of plasma or urine sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

3. LC-MS/MS Conditions

Liquid Chromatography:

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) for better retention of polar compounds.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.5 min: 50% to 95% B

    • 6.5-8 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Allophanate: Precursor Ion [M+H]⁺ → Product Ion

    • Internal Standard: Precursor Ion [M+H]⁺ → Product Ion (Note: Specific MRM transitions need to be optimized by infusing the analyte and internal standard into the mass spectrometer.)

Method Validation Summary

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity (R²) > 0.998
Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (Recovery %) 95 - 105%
Matrix Effect Minimal (<15%)
Sample Stability (72h at 4°C) > 98% recovery

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analyte's properties and the choice of analytical method.

LogicalRelationship cluster_analyte Analyte Properties cluster_challenge Analytical Challenge cluster_solution Analytical Solution cluster_method Resulting Method Analyte Allophanate Polarity High Polarity Analyte->Polarity Chromophore No Strong Chromophore Analyte->Chromophore Challenge Poor Retention on RP-HPLC Low UV Detectability Polarity->Challenge Chromophore->Challenge Derivatization Derivatization (add chromophore) Challenge->Derivatization addresses HILIC HILIC Chromatography (increase retention) Challenge->HILIC addresses MS_Detect Mass Spectrometry (high selectivity/sensitivity) Challenge->MS_Detect overcomes HPLC_UV HPLC-UV Derivatization->HPLC_UV LCMSMS LC-MS/MS HILIC->LCMSMS MS_Detect->LCMSMS

Caption: Rationale for analytical method selection.

Conclusion

This application note provides two effective methods for the quantification of allophanate in biological samples. The choice between the HPLC-UV with derivatization and the LC-MS/MS method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. Both methods, when properly validated, can provide accurate and reliable data for pharmacokinetic and other biomedical research applications.

References

Anwendungs- und Protokoll-Hinweise: Derivatisierung von Allophansäure für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung

Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Analysetechnik zur Trennung, Identifizierung und Quantifizierung von flüchtigen und thermisch stabilen Verbindungen.[1][2] Allophansäure, ein Carbamoylcarbamidsäure, stellt aufgrund ihrer hohen Polarität und geringen Flüchtigkeit eine analytische Herausforderung für die direkte GC-MS-Analyse dar.[1][3] Um diese Einschränkungen zu überwinden, ist ein Derivatisierungsschritt erforderlich, um die polaren funktionellen Gruppen (Carbonsäure und Amide) in weniger polare, flüchtigere und thermisch stabilere Derivate umzuwandeln.[1][3][4] Diese Application Note beschreibt ein detailliertes Protokoll für die Derivatisierung von Allophansäure mittels Silylierung für die anschließende quantitative Analyse durch GC-MS. Die Silylierung ist eine gängige und effektive Methode, bei der aktive Wasserstoffatome in funktionellen Gruppen wie -COOH, -NH2, und -OH durch eine Trimethylsilyl (TMS)-Gruppe ersetzt werden.[1][5]

Quantitative Datenzusammenfassung

Die folgende Tabelle dient als Vorlage zur Zusammenfassung der quantitativen Ergebnisse, die mit der beschriebenen Methode erzielt wurden. Forscher sollten diese Tabelle mit ihren experimentellen Daten füllen, um eine einfache Vergleichbarkeit und Auswertung zu ermöglichen.

ParameterDerivatisierte Allophansäure (TMS-Derivat)Anmerkungen
Retentionszeit (min)Einzufügender WertAbhängig von der GC-Säule und den Temperaturbedingungen.
Nachweisgrenze (LOD)Einzufügender Wert (z.B. in ng/mL)Typische Werte für GC-MS-Analysen können im unteren ng/mL-Bereich liegen.[6]
Bestimmungsgrenze (LOQ)Einzufügender Wert (z.B. in µg/mL)Typische Werte für GC-MS-Analysen liegen oft etwas über den LOD-Werten.[6]
Linearer BereichEinzufügender Wert (z.B. in µg/mL)Der Konzentrationsbereich, in dem das Signal proportional zur Konzentration des Analyten ist.
Wiederfindungsrate (%)Einzufügender WertGibt die Effizienz der Probenvorbereitung und Derivatisierung an.
Präzision (RSD %)Einzufügender WertRelative Standardabweichung für wiederholte Messungen.

Experimentelle Protokolle

1. Materialien und Reagenzien

  • Allophansäure-Standard

  • Silylierungsreagenz: N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS) als Katalysator

  • Lösungsmittel: Pyridin (wasserfrei), Acetonitril (wasserfrei), Hexan (GC-Qualität)

  • Interne Standards (z.B. Isotopen-markierte Analoga)

  • Reaktionsgefäße: 2-mL-Glas-Vials mit Schraubverschluss und Septum

  • Heizblock oder Wasserbad

  • Zentrifuge

  • GC-MS-System mit einer geeigneten Kapillarsäule (z.B. eine unpolare oder mittelpolare Säule wie DB-5ms oder HP-1ms)[1]

2. Probenvorbereitung

  • Einwaage: Eine genaue Menge der zu analysierenden Probe, die Allophansäure enthält, wird in ein Reaktionsgefäß eingewogen.

  • Trocknung: Die Probe muss vollständig trocken sein, da Wasser mit dem Silylierungsreagenz reagiert.[1] Gegebenenfalls die Probe unter einem Stickstoffstrom oder im Vakuum trocknen.

  • Lösung: Die getrocknete Probe wird in einem geeigneten wasserfreien Lösungsmittel wie Pyridin oder Acetonitril gelöst. Pyridin kann die Reaktion unterstützen, indem es die Abspaltung des aktiven Wasserstoffs erleichtert.[1]

3. Derivatisierungsprotokoll (Silylierung)

  • Reagenz zugeben: Zu der gelösten Probe wird ein Überschuss an Silylierungsreagenz (z.B. 100 µL BSTFA + 1% TMCS) zugegeben.

  • Reaktion: Das Reaktionsgefäß wird fest verschlossen und für 60 Minuten bei 70 °C in einem Heizblock oder Wasserbad inkubiert. Die genauen Bedingungen (Zeit und Temperatur) sollten für eine maximale Derivatisierungsausbeute optimiert werden.

  • Abkühlen: Nach der Reaktion wird das Gefäß auf Raumtemperatur abgekühlt.

  • Aufbereitung (optional): Falls erforderlich, kann die Probe zentrifugiert werden, um eventuelle Ausfällungen zu entfernen. Der Überstand wird für die GC-MS-Analyse verwendet.

4. GC-MS-Analyse

  • Injektionsvolumen: 1 µL

  • Injektor-Temperatur: 250 °C

  • Injektionsart: Splitless oder Split (je nach Konzentration)

  • Trägergas: Helium mit einer konstanten Flussrate (z.B. 1 mL/min)

  • GC-Säule: Z.B. 30 m x 0.25 mm ID, 0.25 µm Filmdicke, unpolare stationäre Phase

  • Ofentemperaturprogramm:

    • Anfangstemperatur: 80 °C (2 Minuten halten)

    • Heizrate: 10 °C/min bis 280 °C

    • Endtemperatur: 280 °C (5 Minuten halten)

  • MS-Transferline-Temperatur: 280 °C

  • Ionenquellentemperatur: 230 °C

  • Ionisationsenergie: 70 eV (Elektronenstoßionisation - EI)

  • Scan-Modus: Full Scan (m/z 50-600) zur Identifizierung und Selected Ion Monitoring (SIM) zur Quantifizierung.

Visualisierungen

G Experimenteller Arbeitsablauf cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analyse Analyse Einwaage Probeneinwaage Trocknung Trocknung der Probe Einwaage->Trocknung Loesung Lösen in Pyridin Trocknung->Loesung Reagenz Zugabe von BSTFA Loesung->Reagenz Reaktion Reaktion bei 70°C Reagenz->Reaktion Abkuehlung Abkühlen Reaktion->Abkuehlung GCMS GC-MS Analyse Abkuehlung->GCMS Daten Datenauswertung GCMS->Daten

Abbildung 1: Experimenteller Arbeitsablauf für die Derivatisierung und GC-MS-Analyse von Allophansäure.

G Silylierungsreaktion von Allophansäure Allophan Allophansäure (H₂N-CO-NH-COOH) Derivat Tris(trimethylsilyl)allophanat ((TMS)₂N-CO-N(TMS)-COOSi(TMS)) Allophan->Derivat + 3 BSTFA BSTFA BSTFA

Abbildung 2: Chemische Reaktion der Silylierung von Allophansäure mit BSTFA.

Diskussion und Fehlerbehebung

  • Feuchtigkeit: Das Vorhandensein von Wasser ist der häufigste Grund für eine fehlgeschlagene oder unvollständige Derivatisierung. Alle Glasgeräte, Lösungsmittel und die Probe selbst müssen trocken sein.

  • Peak-Tailing: Tailing der Peaks im Chromatogramm kann auf eine unvollständige Derivatisierung oder auf aktive Stellen in der GC-Säule oder im Injektor hinweisen.[1] Eine Optimierung der Derivatisierungsbedingungen oder eine Wartung des GC-Systems kann erforderlich sein.

  • Matrixeffekte: Komplexe Probenmatrizes können die Derivatisierungsreaktion und die Ionisierung im Massenspektrometer beeinflussen. Die Verwendung von internen Standards und die Erstellung von Matrix-kalibrierten Kurven werden für eine genaue Quantifizierung empfohlen.

  • Reagenzüberschuss: Ein großer Überschuss an Derivatisierungsreagenz kann die Lebensdauer der GC-Säule verkürzen. Es ist ratsam, den Liner des Einlasses regelmäßig zu wechseln und die ersten Zentimeter der GC-Säule abzuschneiden, wenn die Peakformen sich verschlechtern.[1]

Durch die Anwendung dieses Protokolls können Forscher Allophansäure zuverlässig derivatisieren und mittels GC-MS quantifizieren, was für verschiedene Forschungs- und Entwicklungsanwendungen von entscheidender Bedeutung ist.

References

Application of Allophanic Acid Esters in Polymer Synthesis: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of allophanic acid esters in polymer synthesis. Allophanate linkages, formed by the reaction of an isocyanate group with a urethane group, serve as valuable crosslinking points in polyurethane chemistry. The controlled introduction of these thermally reversible crosslinks allows for the precise tuning of polymer properties, offering significant advantages in various fields, including the development of advanced drug delivery systems.

Introduction to Allophanate Crosslinking

Allophanate formation is a key reaction in polyurethane chemistry, often occurring as a side reaction at elevated temperatures when an excess of isocyanate is present.[1][2] However, this reaction can be strategically employed to introduce covalent crosslinks into a polymer network. The resulting allophanate linkages significantly influence the mechanical and thermal properties of the polymer.[3] A crucial characteristic of the allophanate bond is its thermal reversibility; it can dissociate back into urethane and isocyanate groups at temperatures typically above 100-150°C, a feature that can be exploited for polymer processing.[1]

The ability to control the degree of allophanate crosslinking allows for the tailoring of polymers with a wide range of properties, from soft elastomers to rigid thermosets. This versatility makes allophanate-containing polymers attractive candidates for various biomedical applications, including the design of sophisticated drug delivery vehicles where polymer properties directly impact drug release kinetics and biocompatibility.[4][5][6]

Synthesis of Allophanate-Crosslinked Polymers

The synthesis of polymers containing this compound esters, primarily polyurethanes, involves a two-step process. The first step is the formation of a urethane prepolymer, followed by a second step where allophanate crosslinks are introduced.

Reaction Scheme:

The formation of an allophanate linkage proceeds as follows:

  • Urethane Formation: R¹-N=C=O (Isocyanate) + HO-R² (Alcohol/Polyol) → R¹-NH-CO-O-R² (Urethane)

  • Allophanate Formation: R¹-NH-CO-O-R² (Urethane) + R³-N=C=O (Isocyanate) → R¹-N(CO-NH-R³)-CO-O-R² (Allophanate)

This reaction is typically promoted by elevated temperatures and the presence of an excess of isocyanate.[1][7] Various catalysts can be employed to control the reaction kinetics.[8][9][10]

Diagram of Allophanate Formation Pathway:

Allophanate_Formation Isocyanate1 Isocyanate (R¹-NCO) Urethane Urethane Linkage (R¹-NH-CO-O-R²) Isocyanate1->Urethane + Alcohol Polyol (HO-R²-OH) Alcohol->Urethane + Allophanate Allophanate Crosslink (R¹-N(CO-NH-R³)-CO-O-R²) Urethane->Allophanate + Isocyanate2 Excess Isocyanate (R³-NCO) Isocyanate2->Allophanate + Heat Elevated Temperature Heat->Allophanate

Caption: General reaction pathway for the formation of an allophanate crosslink.

Experimental Protocols

Protocol 1: Synthesis of a Linear Polyurethane Precursor

This protocol describes the synthesis of a linear polyurethane prepolymer, which can be subsequently crosslinked through allophanate formation.

Materials:

  • Poly(caprolactone) diol (PCL-diol, Mn = 2000 g/mol )

  • Hexamethylene diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous toluene

Procedure:

  • Dry the PCL-diol under vacuum at 80°C for 4 hours to remove any residual water.

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the dried PCL-diol (e.g., 20 g, 10 mmol).

  • Add anhydrous toluene (e.g., 50 mL) to dissolve the PCL-diol under a nitrogen atmosphere.

  • Once the PCL-diol is completely dissolved, add HDI (e.g., 3.36 g, 20 mmol) to the flask with vigorous stirring. The NCO:OH molar ratio should be 2:1.

  • Add a catalytic amount of DBTDL (e.g., 0.01% w/w of total reactants).

  • Heat the reaction mixture to 80°C and maintain for 2-4 hours.

  • Monitor the reaction progress by FTIR spectroscopy, observing the disappearance of the OH peak (around 3300-3500 cm⁻¹) and the appearance of the urethane N-H peak (around 3300 cm⁻¹) and C=O peak (around 1730 cm⁻¹). The isocyanate peak (around 2270 cm⁻¹) should remain.

  • After the reaction is complete, cool the mixture to room temperature. The resulting solution contains the NCO-terminated polyurethane prepolymer.

Protocol 2: Allophanate Crosslinking of the Polyurethane Prepolymer

This protocol details the formation of allophanate crosslinks from the prepolymer synthesized in Protocol 1.

Materials:

  • NCO-terminated polyurethane prepolymer solution from Protocol 1

  • Additional diisocyanate (optional, for further crosslinking)

  • Catalyst (e.g., zinc acetylacetonate, bismuth carboxylate)[11]

Procedure:

  • Increase the temperature of the polyurethane prepolymer solution to 100-120°C.

  • Maintain this temperature for 2-6 hours under a nitrogen atmosphere with continuous stirring. The excess isocyanate groups on the prepolymer will react with the N-H groups of the newly formed urethane linkages to form allophanate crosslinks.

  • To achieve a higher degree of crosslinking, an additional amount of diisocyanate can be added at this stage.

  • The progress of allophanate formation can be monitored by FTIR spectroscopy by observing the appearance of a characteristic C=O stretching vibration for the allophanate group, typically at a slightly higher wavenumber than the urethane C=O.[12][13] ¹³C NMR spectroscopy can also be used for quantification.[2][8]

  • Once the desired level of crosslinking is achieved (which can be inferred from viscosity measurements or spectroscopic analysis), cool the reaction mixture to room temperature.

  • The crosslinked polymer can be precipitated by pouring the solution into a non-solvent such as methanol or hexane.

  • Collect the polymer by filtration and dry it under vacuum at 40-50°C until a constant weight is achieved.

Experimental Workflow Diagram:

Experimental_Workflow cluster_0 Prepolymer Synthesis cluster_1 Allophanate Crosslinking a 1. Dry Polyol b 2. Dissolve in Anhydrous Solvent a->b c 3. Add Diisocyanate (NCO:OH = 2:1) b->c d 4. Add Catalyst (DBTDL) c->d e 5. React at 80°C d->e f 6. Monitor by FTIR e->f g 7. Heat Prepolymer Solution (100-120°C) f->g Prepolymer Solution h 8. Monitor by FTIR/NMR g->h i 9. Precipitate Polymer h->i j 10. Filter and Dry i->j

Caption: Workflow for the synthesis of allophanate-crosslinked polyurethane.

Characterization of Allophanate-Crosslinked Polymers

Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.

Technique Parameter Measured Typical Observations
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groupsDisappearance of -OH peak (~3300-3500 cm⁻¹). Appearance of urethane N-H (~3300 cm⁻¹) and C=O (~1730 cm⁻¹) peaks. Appearance of a shoulder or distinct peak for allophanate C=O at a slightly higher wavenumber.[12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Chemical structure and quantification of allophanate groupsSpecific chemical shifts for protons and carbons in the allophanate structure allow for its identification and quantification relative to urethane groups.[2][8][15][16]
Gel Permeation Chromatography (GPC) Molecular weight and molecular weight distributionAn increase in molecular weight and broadening of the distribution upon allophanate crosslinking. The presence of a high molecular weight shoulder or tail indicates crosslinking.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting temperature (Tm)An increase in Tg with increasing allophanate crosslink density, indicating reduced chain mobility.[17]
Thermogravimetric Analysis (TGA) Thermal stabilityThe onset of thermal degradation can be influenced by the presence of allophanate linkages. Allophanate bonds typically dissociate at lower temperatures than urethane bonds.[3][17][18][19]
Mechanical Testing (e.g., Tensile Testing) Tensile strength, Young's modulus, elongation at breakIncreased tensile strength and modulus, and decreased elongation at break with higher allophanate crosslink density.[20][21]

Application in Drug Delivery

The tunable properties of allophanate-crosslinked polyurethanes make them promising materials for drug delivery systems. The degree of crosslinking can be used to control the drug release rate, and the choice of biocompatible monomers can ensure their suitability for in vivo applications.[5][6][22][23][24]

Potential Advantages:

  • Controlled Release: The crosslink density directly affects the diffusion of drug molecules through the polymer matrix. Higher crosslinking can lead to a more sustained release profile.

  • Biodegradability: By incorporating biodegradable segments (e.g., polyesters like PCL or poly(lactic acid)) into the polyurethane backbone, the resulting material can be designed to degrade in a controlled manner, releasing the drug as the matrix breaks down.[25]

  • Biocompatibility: The use of biocompatible monomers is crucial for drug delivery applications. Aliphatic diisocyanates are generally considered more biocompatible than their aromatic counterparts.[4][5] The biocompatibility of the final polymer should be thoroughly evaluated.[26][27]

  • Mechanical Integrity: Allophanate crosslinking can enhance the mechanical strength of the polymer, which is important for implantable drug delivery devices that need to maintain their structural integrity over time.

Logical Relationship for Drug Release:

Drug_Release Crosslink Allophanate Crosslink Density Diffusion Drug Diffusion Rate Crosslink->Diffusion Decreases Degradation Polymer Degradation Rate Crosslink->Degradation May Influence Release Drug Release Rate Diffusion->Release Decreases Degradation->Release Increases

Caption: Influence of allophanate crosslinking on drug release mechanisms.

Protocol 3: Preparation of Allophanate-Crosslinked Polyurethane Microparticles for Drug Delivery

This protocol outlines a method for preparing drug-loaded microparticles using an allophanate-crosslinked polyurethane.

Materials:

  • Allophanate-crosslinked polyurethane (synthesized as described above)

  • Drug to be encapsulated

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

Procedure:

  • Dissolve the allophanate-crosslinked polyurethane in DCM to form a polymer solution (e.g., 5% w/v).

  • Disperse the drug in the polymer solution. The drug can be either dissolved or suspended depending on its solubility.

  • Prepare an aqueous solution of PVA.

  • Add the drug-polymer solution to the PVA solution under high-speed homogenization to form an oil-in-water (o/w) emulsion.

  • Continue homogenization for a few minutes to obtain fine droplets.

  • Transfer the emulsion to a beaker and stir at a moderate speed for several hours to allow for the evaporation of the DCM.

  • Collect the solidified microparticles by centrifugation.

  • Wash the microparticles several times with deionized water to remove residual PVA and any unencapsulated drug.

  • Freeze-dry the microparticles to obtain a fine powder.

  • Characterize the microparticles for size, morphology (SEM), drug loading, and in vitro drug release.

Summary of Quantitative Data

The following table summarizes the expected impact of increasing allophanate content on key polymer properties, based on the literature.[3][12][20][21][26]

Property Effect of Increasing Allophanate Content Reference
Glass Transition Temperature (Tg) Increase[17]
Tensile Strength Increase[20][21]
Young's Modulus Increase[20][21]
Elongation at Break Decrease[20][21]
Thermal Stability (Initial Degradation) May decrease due to thermal lability of allophanate bond[3][18]
Swellability in Solvents Decrease[3][12]

Note: The exact quantitative changes will depend on the specific polymer system, including the type of polyol and diisocyanate used, as well as the overall polymer architecture.

Conclusion

The use of this compound esters as crosslinking agents in polymer synthesis, particularly for polyurethanes, offers a powerful tool for tailoring material properties. The ability to control the degree of crosslinking, combined with the thermal reversibility of the allophanate bond, provides significant advantages for polymer processing and performance. For drug development professionals, allophanate-crosslinked polyurethanes represent a versatile platform for creating advanced drug delivery systems with controlled release profiles and tunable mechanical properties. Further research into the biocompatibility and in vivo degradation of these materials will be crucial for their successful translation into clinical applications.

References

Application Notes and Protocols: Allophanate as a Substrate for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allophanate, a key intermediate in the metabolic pathways of urea and s-triazine compounds, serves as a specific substrate for the enzyme allophanate hydrolase (AH) (EC 3.5.1.54).[1] This enzyme catalyzes the hydrolysis of allophanate to ammonia and carbon dioxide. The specificity of this reaction makes allophanate an excellent substrate for in vitro enzymatic assays designed to screen for inhibitors or activators of allophanate hydrolase, which has implications in drug development, particularly in the context of fungal pathogens and agricultural biotechnology.[2][3]

Allophanate hydrolase is a critical component of the urea amidolyase (UAL) enzyme system in many fungi and some bacteria, where it acts downstream of urea carboxylase.[2][4] In some organisms, allophanate hydrolase exists as a separate polypeptide, while in others, it is part of a multifunctional protein.[4] The enzyme is a member of the amidase signature (AS) family and utilizes a conserved Ser-cis-Ser-Lys catalytic triad for amide bond hydrolysis.[5][6]

These application notes provide a detailed protocol for a continuous spectrophotometric assay for allophanate hydrolase activity using a coupled enzyme system with glutamate dehydrogenase.

Signaling and Metabolic Pathways

The enzymatic degradation of urea via the urea amidolyase pathway involves a two-step process. First, urea carboxylase catalyzes the ATP-dependent carboxylation of urea to form allophanate. Subsequently, allophanate hydrolase catalyzes the hydrolysis of allophanate into two molecules of ammonia and two molecules of carbon dioxide.

Urea_Degradation_Pathway cluster_0 Urea Carboxylase Reaction cluster_1 Allophanate Hydrolase Reaction Urea Urea Allophanate Allophanate Urea->Allophanate  Urea Carboxylase (ATP, HCO₃⁻ → ADP, Pi) NH3_CO2 2 NH₃ + 2 CO₂ Allophanate->NH3_CO2  Allophanate Hydrolase (H₂O) Experimental_Workflow A Prepare Reaction Mixture (Assay Buffer, α-Ketoglutarate, NADH, GDH) B Add Allophanate Hydrolase (and potential inhibitor/activator) A->B C Initiate Reaction by adding Potassium Allophanate B->C D Monitor Absorbance at 340 nm over time C->D E Calculate Initial Velocity (v₀) D->E

References

Application Notes and Protocols for the Use of Allophanate as a Nitrogen Source in Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of allophanate as a nitrogen source in microbial cultures, with a focus on the underlying metabolic pathways, regulatory networks, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in microbiology, biotechnology, and drug development who are exploring alternative nitrogen sources for microbial fermentation and cellular studies.

Introduction

Allophanate, the carboxylated form of urea, serves as a key intermediate in the microbial metabolism of urea and purines. Its utilization as a nitrogen source is mediated by the enzyme allophanate hydrolase, which breaks it down into ammonia and carbon dioxide. This pathway is an alternative to the direct hydrolysis of urea by urease. Understanding the mechanisms of allophanate metabolism is crucial for optimizing microbial growth in various biotechnological applications, including the production of pharmaceuticals, biofuels, and other valuable compounds. This document outlines the metabolic pathways in both bacteria and yeast, provides protocols for culturing microorganisms on allophanate-based media, and details methods for assaying the key enzyme, allophanate hydrolase.

Metabolic Pathways and Regulation

Allophanate Utilization in Bacteria

In several bacterial species, particularly those capable of degrading s-triazines, allophanate is a central intermediate. The metabolic pathway involves the following key steps:

  • Urea Carboxylation: Urea is carboxylated in an ATP-dependent reaction to form allophanate.

  • Allophanate Hydrolysis: Allophanate is then hydrolyzed by allophanate hydrolase (encoded by genes such as atzF) to yield two molecules of ammonia and two molecules of carbon dioxide. This releases nitrogen in a form readily available to the cell.

The regulation of allophanate metabolism in bacteria is often linked to the overall nitrogen control network of the cell. The expression of genes encoding allophanate hydrolase can be induced by the presence of its substrate and may be subject to nitrogen catabolite repression, ensuring that preferred nitrogen sources are utilized first.

bacterial_allophanate_metabolism Urea Urea Allophanate Allophanate Urea->Allophanate Urea Carboxylase (ATP-dependent) NH3_CO2 2 NH3 + 2 CO2 Allophanate->NH3_CO2 Allophanate Hydrolase (e.g., AtzF)

Caption: Bacterial metabolism of urea via allophanate.

Allophanate Utilization in Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, allophanate is a key intermediate and the true inducer of the allantoin degradation pathway.[1] When yeast utilizes allantoin or urea as a nitrogen source, the metabolic cascade proceeds as follows:

  • Allantoin to Urea: Allantoin is degraded through a series of enzymatic steps to produce urea.

  • Urea to Allophanate: Urea is then carboxylated by urea carboxylase (encoded by the DUR1,2 gene) to form allophanate.

  • Allophanate Hydrolysis: Allophanate is subsequently hydrolyzed by allophanate hydrolase (also encoded by DUR1,2) into ammonia and carbon dioxide.

The regulation of this pathway is tightly controlled by the general nitrogen catabolite repression (NCR) system. When preferred nitrogen sources like glutamine or ammonia are abundant, the GATA transcription factors Gln3 and Gat1 are sequestered in the cytoplasm, preventing the expression of genes required for the utilization of poorer nitrogen sources, including the DAL and DUR genes.[2][3] In the absence of preferred nitrogen sources and the presence of allophanate, Gln3 and Gat1 translocate to the nucleus. Here, they act as transcriptional activators. The pathway-specific transcription factor Dal82p binds to a specific DNA sequence (UISALL) in the promoters of these genes, and in concert with Dal81p, Gln3p, and Gat1p, activates their transcription.[2] A negative regulator, Dal80p, competes with Gln3p and Gat1p for binding to GATA sequences, repressing gene expression in the absence of the inducer, allophanate.[2]

yeast_allophanate_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gln3_Ure2 Gln3-Ure2 complex Gln3_nuc Gln3 Gln3_Ure2->Gln3_nuc Dissociation & Translocation Gat1_cyto Gat1 Gat1_nuc Gat1 Gat1_cyto->Gat1_nuc Translocation Tor_complex TORC1 Tor_complex->Gln3_Ure2 Maintains complex (Represses Gln3 activity) Tor_complex->Gat1_cyto Represses Gat1 activity Allantoin_cyto Allantoin Urea_cyto Urea Allantoin_cyto->Urea_cyto Allantoinase, Allantoicase, Ureidoglycolate hydrolase Allophanate_cyto Allophanate (Inducer) Urea_cyto->Allophanate_cyto Urea Carboxylase (Dur1,2p) Allophanate_cyto->Gln3_Ure2 Induces dissociation and translocation Allophanate_cyto->Gat1_cyto Induces dissociation and translocation DAL_DUR_genes DAL/DUR Genes Gln3_nuc->DAL_DUR_genes Activate Transcription GATA_site GATA sequence Gln3_nuc->GATA_site Binds Gat1_nuc->DAL_DUR_genes Activate Transcription Gat1_nuc->GATA_site Binds Dal82 Dal82 Dal82->DAL_DUR_genes Activate Transcription UIS_ALL_site UIS_ALL Dal82->UIS_ALL_site Binds Dal81 Dal81 Dal81->DAL_DUR_genes Activate Transcription Dal80 Dal80 (Repressor) Dal80->DAL_DUR_genes Represses Transcription Dal80->GATA_site Competes with Gln3/Gat1

Caption: Allophanate signaling in S. cerevisiae.

Quantitative Data

While specific growth rates and biomass yields of microorganisms on allophanate as the sole nitrogen source are not extensively documented in comparative tables, the kinetic parameters for purified allophanate hydrolase from Pseudomonas sp. strain ADP provide valuable quantitative insight into the efficiency of allophanate metabolism.

EnzymeSource OrganismSubstrateKm (mM)kcat (s-1)
Allophanate Hydrolase (AtzF)Pseudomonas sp. strain ADPAllophanate1.516.4

Note: Data for this table is inferred from descriptive text in the cited literature, as no direct tabular comparison was found.

Experimental Protocols

Protocol 1: Preparation of Minimal Medium with Allophanate as Sole Nitrogen Source

This protocol describes the preparation of a defined minimal medium for the cultivation of bacteria or yeast using potassium allophanate as the exclusive nitrogen source.

Materials:

  • Potassium allophanate

  • Carbon source (e.g., glucose, succinate)

  • Phosphate buffer components (e.g., KH2PO4, Na2HPO4)

  • Magnesium sulfate (MgSO4·7H2O)

  • Trace metal solution

  • Deionized water

  • Autoclave

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare Basal Medium: In a flask, dissolve all medium components except for the carbon source, potassium allophanate, and magnesium sulfate in deionized water. For a typical bacterial minimal medium, this would include a phosphate buffer and a trace metal solution. For yeast, a commercially available Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate can be used as the basal medium.

  • Autoclave: Autoclave the basal medium at 121°C for 15 minutes.

  • Prepare Stock Solutions:

    • Prepare a 1 M stock solution of the carbon source (e.g., 180 g/L glucose). Filter-sterilize.

    • Prepare a 1 M stock solution of MgSO4·7H2O. Autoclave.

    • Prepare a 0.5 M stock solution of potassium allophanate. As allophanate can be heat-sensitive, it is recommended to filter-sterilize this solution.

  • Final Medium Assembly: Aseptically add the sterile stock solutions of the carbon source, MgSO4, and potassium allophanate to the cooled, autoclaved basal medium to the desired final concentrations. A typical final concentration for the nitrogen source is 10-20 mM.

  • pH Adjustment: If necessary, adjust the pH of the final medium to the optimal range for the specific microorganism using sterile acid or base.

media_prep_workflow start Start prepare_basal Prepare Basal Medium (without C, N, Mg sources) start->prepare_basal autoclave_basal Autoclave Basal Medium prepare_basal->autoclave_basal cool_basal Cool Basal Medium autoclave_basal->cool_basal prepare_stocks Prepare Sterile Stock Solutions (Carbon source, Allophanate, MgSO4) autoclave_mg Autoclave MgSO4 prepare_stocks->autoclave_mg filter_c_n Filter-sterilize Carbon and Allophanate prepare_stocks->filter_c_n combine Aseptically Combine Basal Medium and Stocks autoclave_mg->combine filter_c_n->combine cool_basal->combine adjust_ph Adjust pH (if needed) combine->adjust_ph end Final Sterile Medium adjust_ph->end

Caption: Workflow for preparing allophanate minimal medium.

Protocol 2: Allophanate Hydrolase Activity Assay

This protocol outlines a method to determine the activity of allophanate hydrolase in microbial cell extracts. The assay measures the production of ammonia from the hydrolysis of allophanate.

Materials:

  • Potassium allophanate

  • Tris-HCl buffer (or other suitable buffer, pH 8.0-9.0)

  • Cell lysis buffer (e.g., BugBuster™ or sonication buffer)

  • Ammonia detection reagent (e.g., Nessler's reagent or a commercial ammonia assay kit)

  • Spectrophotometer

  • Microcentrifuge

  • Bradford reagent for protein quantification

Procedure:

  • Preparation of Cell Extract: a. Grow the microbial culture under conditions that induce the expression of allophanate hydrolase (e.g., with allophanate or a related inducer as the nitrogen source). b. Harvest the cells by centrifugation. c. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using either enzymatic or physical methods (e.g., sonication). d. Centrifuge the lysate at high speed to pellet cell debris. e. Collect the supernatant, which contains the crude cell extract. f. Determine the total protein concentration of the extract using the Bradford assay.

  • Enzyme Assay: a. Prepare a reaction mixture containing Tris-HCl buffer (e.g., 100 mM, pH 8.5) and a known concentration of potassium allophanate (e.g., 10 mM). b. Pre-warm the reaction mixture to the desired assay temperature (e.g., 30°C). c. Initiate the reaction by adding a specific amount of the cell extract to the reaction mixture. d. Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range. e. Stop the reaction, for example, by adding a reagent that denatures the enzyme or by rapid cooling. f. As a negative control, run a parallel reaction where the cell extract is added after the stop reagent or is heat-inactivated.

  • Ammonia Detection: a. Measure the concentration of ammonia produced in the reaction mixture using a suitable ammonia detection method. b. Create a standard curve with known concentrations of ammonium chloride to quantify the ammonia in the samples.

  • Calculation of Enzyme Activity: a. Calculate the amount of ammonia produced per unit time. b. Express the specific activity of allophanate hydrolase as units per milligram of total protein (a unit is typically defined as the amount of enzyme that produces 1 µmol of ammonia per minute).

enzyme_assay_workflow start Start prep_extract Prepare Cell Extract start->prep_extract quantify_protein Quantify Protein Concentration prep_extract->quantify_protein initiate_reaction Initiate Reaction (Add Cell Extract) quantify_protein->initiate_reaction setup_reaction Set up Reaction Mixture (Buffer + Allophanate) setup_reaction->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_ammonia Detect Ammonia Production stop_reaction->detect_ammonia calculate_activity Calculate Specific Activity detect_ammonia->calculate_activity end End calculate_activity->end

Caption: Workflow for allophanate hydrolase activity assay.

Conclusion

The use of allophanate as a nitrogen source provides a valuable tool for studying microbial nitrogen metabolism and for the development of specialized fermentation media. The metabolic pathways and regulatory networks, particularly in well-studied organisms like Saccharomyces cerevisiae, offer insights into how microbes adapt to different nitrogen environments. The protocols provided herein serve as a starting point for researchers to explore the potential of allophanate in their specific applications. Further research is warranted to generate more comprehensive quantitative data on the growth of various microbial species on allophanate, which will undoubtedly expand its utility in industrial and research settings.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Headspace Gas Chromatography (HS-GC) in the identification and quantification of volatile compounds. This technique is particularly crucial in the pharmaceutical industry for the analysis of residual solvents and other volatile impurities in drug substances and products, ensuring compliance with regulatory standards such as USP <467> and ICH Q3C.[1][2]

Introduction to Headspace Gas Chromatography (HS-GC)

Headspace gas chromatography is a powerful analytical technique used for the determination of volatile and semi-volatile compounds in solid and liquid samples.[3] The core principle involves analyzing the vapor phase (headspace) in equilibrium with the sample in a sealed vial.[4][5] This indirect injection method prevents non-volatile matrix components from contaminating the GC system, thereby extending column life and improving reproducibility.[4][6] HS-GC is widely employed in various industries, including pharmaceuticals, environmental analysis, and food and beverage, due to its high sensitivity, minimal sample preparation, and compatibility with a wide range of matrices.[4][7]

The process begins by placing a sample in a sealed headspace vial and heating it to facilitate the partitioning of volatile analytes from the sample matrix into the headspace. Once equilibrium is reached, a portion of the headspace gas is automatically injected into a gas chromatograph for separation and detection.[4]

Principle of Static Headspace Analysis

The fundamental principle of static headspace analysis is based on the partitioning of volatile analytes between the sample phase and the gas phase (headspace) within a sealed vial at a constant temperature. The concentration of an analyte in the headspace is proportional to its concentration in the original sample, governed by its partition coefficient (K).

G cluster_vial Sealed Headspace Vial cluster_process HS-GC Workflow Headspace (Gas Phase) Headspace (Gas Phase) Sample (Liquid/Solid Phase) Sample (Liquid/Solid Phase) Headspace (Gas Phase)->Sample (Liquid/Solid Phase) Equilibrium Partitioning (K) Sample in Vial Sample in Vial Heating & Equilibration Heating & Equilibration Sample in Vial->Heating & Equilibration 1. Volatilization Headspace Sampling Headspace Sampling Heating & Equilibration->Headspace Sampling 2. Aspiration GC Injection GC Injection Headspace Sampling->GC Injection 3. Transfer Separation & Detection Separation & Detection GC Injection->Separation & Detection 4. Analysis

Caption: Workflow of Static Headspace Gas Chromatography.

Application: Determination of Residual Solvents in Pharmaceuticals

A critical application of HS-GC is the quantification of residual solvents in active pharmaceutical ingredients (APIs) and drug products.[8] Organic volatile impurities can be introduced during the manufacturing process and must be controlled to ensure patient safety.[1]

Experimental Protocol: Generic Method for Residual Solvent Analysis

This protocol outlines a generic HS-GC method suitable for the screening and quantification of common residual solvents.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Headspace Autosampler

  • Gas Chromatography Data System

Materials and Reagents:

  • Diluent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Reference Standards: Certified reference standards of the targeted residual solvents.

  • Blank: Diluent used for sample preparation.

  • Vials and Caps: 20 mL headspace vials with PTFE/silicone septa.

Chromatographic Conditions:

ParameterCondition
GC Column DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent)
Carrier Gas Nitrogen or Helium
Flow Rate 4.2 mL/min (constant flow)
Oven Program Initial: 40°C for 10 minRamp: 10°C/min to 240°CHold: 5 min at 240°C
Injector Temperature 250°C
Detector (FID) Temp 260°C

Headspace Sampler Parameters:

ParameterCondition
Vial Equilibration Temp 100°C
Vial Equilibration Time 30 minutes
Transfer Line Temp 110°C
Vial Pressurization Time 0.5 min
Injection Volume 1 mL

Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a stock solution containing all target residual solvents at a known concentration in the chosen diluent.

  • Working Standard Solution: Dilute the stock solution to a concentration level appropriate for the specified limits of the residual solvents.

  • Sample Preparation: Accurately weigh a suitable amount of the drug substance or product into a headspace vial. Add a known volume of the diluent and seal the vial immediately.

  • Blank Preparation: Add the same volume of diluent used for sample preparation into an empty headspace vial and seal.

Analysis Procedure:

  • Place the prepared blank, standard, and sample vials into the headspace autosampler tray.

  • Run the sequence, starting with the blank to ensure no system contamination, followed by the standard to establish system suitability, and then the samples.

  • Identify and quantify the residual solvents in the sample by comparing the peak retention times and areas with those of the reference standards.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The following tables are examples of how to present system suitability and sample analysis results.

Table 1: System Suitability Results

ParameterAcceptance CriteriaResult
Resolution (critical pair) > 1.5Pass
Tailing Factor < 2.0Pass
Relative Standard Deviation (%RSD) for 6 injections < 15%Pass

Table 2: Quantitative Analysis of Residual Solvents in a Sample Batch

AnalyteLimit (ppm)Sample 1 (ppm)Sample 2 (ppm)Sample 3 (ppm)
Methanol3000150165158
Acetone5000< LOQ< LOQ< LOQ
Ethylene Dichloride5< LOQ< LOQ< LOQ
LOQ: Limit of Quantitation

Method Validation

Any HS-GC method used for the analysis of pharmaceutical products must be validated to ensure its reliability. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.99 is typically required.

  • Accuracy: The closeness of test results to the true value, often determined by recovery studies. Percentage recovery is expected to be within a defined range (e.g., 90-110%).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

G cluster_validation Method Validation Workflow Method Development Method Development Specificity Specificity Method Development->Specificity Validation Steps Linearity Linearity Specificity->Linearity Validation Steps Accuracy Accuracy Linearity->Accuracy Validation Steps Precision Precision Accuracy->Precision Validation Steps LOD_LOQ LOD_LOQ Precision->LOD_LOQ Validation Steps Robustness Robustness LOD_LOQ->Robustness Method Finalization Method Finalization Robustness->Method Finalization

Caption: HS-GC Method Validation Workflow.

Troubleshooting Common HS-GC Issues

IssuePotential Cause(s)Recommended Action(s)
Poor Peak Shape (Tailing) Active sites in the injector or column; Incompatible solventUse a deactivated liner; Ensure solvent is appropriate for the analytes and column.
Poor Reproducibility Inconsistent vial sealing; Leaks in the system; Insufficient equilibration timeUse high-quality vials and caps; Perform a leak check; Optimize equilibration time.
Carryover High concentration samples; Contamination in the transfer lineRun blank injections after high concentration samples; Bake out the system.
Low Sensitivity Sub-optimal headspace parameters; Low partition coefficientOptimize equilibration temperature and time; Consider matrix modification.

Conclusion

Headspace gas chromatography is an indispensable technique for the analysis of volatile compounds in the pharmaceutical industry. Its ability to provide sensitive and robust analysis with minimal sample preparation makes it ideal for high-throughput environments.[4] Proper method development, validation, and adherence to established protocols are essential for ensuring the accuracy and reliability of the results, ultimately contributing to the safety and quality of pharmaceutical products.

References

Troubleshooting & Optimization

How to prevent the degradation of allophanic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of allophanic acid in solution. The following information is intended to help troubleshoot stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be degrading. What is the primary cause?

A1: this compound is an inherently unstable molecule in aqueous solutions. The most common degradation pathway is decarboxylation, where the molecule loses a molecule of carbon dioxide to form urea. This degradation is highly dependent on the pH of the solution.

Q2: What is the optimal pH for storing this compound solutions?

A2: this compound is significantly more stable in alkaline conditions. Studies have shown that it is unstable at a neutral pH of 7.3 but stable at a pH of 8.0.[1] To prevent degradation, it is recommended to maintain the pH of your this compound solution at or above 8.0. Acidic conditions should be strictly avoided as they readily promote decarboxylation to urea.[2]

Q3: How does temperature affect the stability of this compound?

A3: As with most chemical reactions, higher temperatures will accelerate the degradation of this compound. For optimal stability, it is recommended to store this compound solutions at low temperatures (e.g., 2-8 °C) in addition to maintaining an alkaline pH. The exact temperature-dependent degradation kinetics will also be influenced by the pH of the solution.

Q4: I am observing unexpected peaks in my analysis. What are the likely degradation products?

A4: The primary degradation product of this compound in solution is urea, formed through decarboxylation. Depending on the subsequent reaction conditions and the presence of other reactive species, further degradation of urea might occur, but urea is the initial and most common degradation product to monitor.

Q5: Can the type of buffer I use affect the stability of this compound?

A5: Yes, the buffer system can influence the stability. While maintaining an alkaline pH is key, some buffer components may interact with this compound. It is advisable to use a buffer system that has been shown to be compatible with similar unstable compounds. Phosphate buffers have been used in studies of allophanate stability.[1] When developing a new formulation, it is recommended to screen several alkaline buffer systems to identify the one that provides the greatest stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of this compound concentration The pH of the solution is neutral or acidic.Immediately adjust the pH of the solution to 8.0 or higher using a suitable alkaline buffer (e.g., phosphate or borate buffer). Prepare fresh solutions in a confirmed alkaline buffer for future experiments.
Inconsistent results between experimental runs The temperature of the solution is not adequately controlled.Ensure that this compound solutions are prepared and stored at a consistent, low temperature (e.g., 2-8 °C). Avoid repeated freeze-thaw cycles.
Appearance of a new peak corresponding to urea Degradation of this compound via decarboxylation.Confirm the identity of the new peak as urea using an analytical standard. To prevent this, follow the recommendations for pH and temperature control.
Precipitation in the solution The buffer concentration is too high, or the solubility of this compound is exceeded at the storage temperature.Optimize the buffer concentration to ensure it is sufficient to maintain the pH without causing precipitation. If solubility is an issue at low temperatures, a slight increase in storage temperature may be necessary, but this should be balanced against the increased risk of degradation.

Experimental Protocols

Protocol for a Stability Study of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound under different pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • A selection of buffers (e.g., sodium phosphate, sodium borate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Urea standard

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column

  • pH meter

  • Temperature-controlled incubator/water bath

2. Preparation of Buffered Solutions:

  • Prepare a series of buffers at different pH values (e.g., pH 6.0, 7.0, 7.5, 8.0, 8.5, 9.0). A common choice is a phosphate buffer.

  • Accurately measure the pH of each buffer solution after preparation.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO) and then dilute it into each of the prepared buffer solutions to a final known concentration.

  • Divide each buffered this compound solution into aliquots for analysis at different time points and temperatures.

4. Stability Testing:

  • Store the aliquots at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and then daily), withdraw an aliquot from each condition.

  • Immediately analyze the samples by HPLC. If immediate analysis is not possible, store the samples at -20°C or lower to halt further degradation.

5. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for separating this compound and urea could be a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid in water).

  • Column: A standard reversed-phase C18 column is a good starting point.

  • Detection: Monitor the elution of this compound and urea using a UV detector at an appropriate wavelength (e.g., around 210 nm).

  • Quantification: Create a calibration curve for this compound and urea using standards of known concentrations. Use the peak areas from the chromatograms to determine the concentration of this compound remaining and the amount of urea formed in each sample.

6. Data Analysis:

  • Plot the concentration of this compound versus time for each pH and temperature condition.

  • Determine the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., first-order degradation).

  • Calculate the half-life (t½) of this compound under each condition.

Visualizations

Allophanic_Acid_Degradation_Pathway Allophanic_Acid This compound Transition_State Transition State Allophanic_Acid->Transition_State Decarboxylation (Favored by acidic pH) Urea Urea Transition_State->Urea CO2 Carbon Dioxide Transition_State->CO2

Caption: Degradation pathway of this compound to urea.

Troubleshooting_Workflow Start This compound Degradation Observed Check_pH Check Solution pH Start->Check_pH Is_pH_Alkaline Is pH ≥ 8.0? Check_pH->Is_pH_Alkaline Adjust_pH Adjust pH to ≥ 8.0 with Alkaline Buffer Is_pH_Alkaline->Adjust_pH No Check_Temp Check Storage Temperature Is_pH_Alkaline->Check_Temp Yes Adjust_pH->Check_Temp Is_Temp_Low Is Temperature Low (e.g., 2-8 °C)? Check_Temp->Is_Temp_Low Lower_Temp Store at a Lower Temperature Is_Temp_Low->Lower_Temp No Consider_Buffer Consider Buffer Compatibility Is_Temp_Low->Consider_Buffer Yes Lower_Temp->Consider_Buffer End Stability Improved Consider_Buffer->End

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Allophanate Salt Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of allophanate salt synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during allophanate salt synthesis.

Symptom Possible Cause(s) Recommended Action(s)
Low or No Product Yield - Incorrect Stoichiometry: An improper isocyanate (NCO) to alcohol (OH) ratio can limit the reaction.[1][2] - Inactive Catalyst: The catalyst may be old, contaminated, or unsuitable for the specific reactants. - Low Reaction Temperature: Allophanate formation is favored at elevated temperatures.[3][4] - Insufficient Reaction Time: The reaction may not have proceeded to completion.- Optimize NCO/OH Ratio: Ensure a significant excess of isocyanate. For monoallophanates, an NCO/OH ratio greater than 4 is preferable, and a ratio greater than 8 is advantageous.[1] - Catalyst Selection and Handling: Use a fresh, active catalyst. Bismuth-based catalysts, such as bismuth triscarboxylates, are effective.[1] Ensure appropriate catalyst concentration. - Increase Reaction Temperature: Gradually increase the reaction temperature. Temperatures between 50°C and 140°C are often cited for allophanate formation.[5] However, be aware that at temperatures above 100-150°C, the allophanate linkage can be reversible.[3] - Extend Reaction Time: Monitor the reaction progress (e.g., by titrating the NCO content) and allow for longer reaction times if necessary.[6]
Formation of Solid Precipitate (Gelation) - Excessive Isocyanurate Trimer Formation: This is a common side reaction, particularly at elevated temperatures and in the presence of certain catalysts.[1] - High Concentration of Reactants: High concentrations can lead to uncontrolled polymerization.- Control Impurities in Alcohol: The presence of metal compounds (e.g., sodium, potassium) in the alcohol at concentrations greater than 100 ppm can cause a rapid, exothermic trimerization reaction.[1][7][8] Reduce the concentration of these impurities to a range of 0.5-100 ppm, where they can act as co-catalysts with bismuth-based catalysts.[1][7] - Solvent Selection: Use an appropriate solvent to maintain solubility of reactants and products. - Temperature Control: Carefully control the reaction temperature to avoid runaway reactions.
Product is a Viscous, Difficult-to-handle Oil - High Molecular Weight Polymer Formation: Formation of polyfunctional allophanates can significantly increase viscosity.[1] - Residual Unreacted Monomers: The presence of unreacted isocyanate and alcohol can contribute to a viscous product mixture.- Adjust NCO/OH Ratio: A very high NCO/OH ratio can favor the formation of monoallophanates, which may help control viscosity.[1] - Purification: Remove unreacted monomers, for example, by thin-film evaporation or distillation.[1][6]
Reaction is Uncontrollably Exothermic - Isocyanurate Trimer Side Reaction: The trimerization of isocyanates is a highly exothermic process.[1][7]- Check Purity of Alcohol: As mentioned, high levels of metal impurities (>100 ppm) in the alcohol can catalyze this side reaction.[1][7][8] Purify the alcohol or use a source with a specified low metal content. - Dosage Control: Add the isocyanate dropwise to control the reaction rate and heat generation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal NCO/OH ratio for allophanate synthesis?

An excess of the isocyanate (NCO) functional group compared to the alcohol (OH) functional group is crucial. To predominantly obtain monoallophanates, the NCO/OH ratio should be greater than 4, and preferably greater than 8.[1]

Q2: What are the most common side reactions in allophanate synthesis, and how can I minimize them?

The most significant side reaction is the formation of isocyanurate trimers, which is a highly exothermic and often uncontrollable reaction.[1][7] This is particularly problematic when using ethoxylated fatty alcohols or polyalkylene glycols that contain high levels (>100 ppm) of metal impurities like sodium or potassium.[1][7][8] To minimize this, ensure the metal compound concentration in your alcohol is below 100 ppm, ideally between 1 and 70 ppm, where it can act as a co-catalyst with a bismuth-based catalyst.[1][7] Other potential side reactions include the formation of biurets from the reaction of isocyanate with urea (formed from the reaction of isocyanate with any trace amounts of water).

Q3: What type of catalyst should I use for allophanate synthesis?

Bismuth-based catalysts, such as bismuth triscarboxylates (e.g., bismuth tris(2-ethylhexanoate)), are effective for allophanate synthesis.[1] It has been shown that using a bismuth-based catalyst in conjunction with a controlled amount (0.5-100 ppm) of a metal compound (like sodium or potassium carboxylates) as a co-catalyst can optimize the reaction.[1][7][8]

Q4: At what temperature should I run my reaction?

Allophanate formation is generally favored at elevated temperatures, often in the range of 50°C to 140°C.[5] However, it's important to note that the allophanate linkage is thermally reversible at temperatures above 100-150°C.[3] Careful temperature control is necessary to promote allophanate formation while avoiding its decomposition and minimizing side reactions.

Q5: How can I purify my allophanate salt product?

A common method for purification is distillation, often under vacuum (thin-film evaporation), to remove unreacted isocyanate monomers.[1][6] The progress of the reaction can be monitored by measuring the NCO content, and the reaction can be stopped when the desired level is reached.[6]

Data Summary Table: Reaction Parameters for Allophanate Synthesis

The following table summarizes key quantitative data for optimizing allophanate salt synthesis, primarily based on a bismuth-catalyzed system.

Parameter Recommended Range/Value Notes Reference(s)
NCO/OH Molar Ratio > 4 (preferably > 8 for monoallophanates)A high excess of isocyanate is critical for good yields of monoallophanate.[1]
Catalyst System Bismuth-based catalyst (e.g., bismuth triscarboxylate) with a metal co-catalyst.The metal co-catalyst is typically an impurity in the alcohol.[1][7][8]
Metal Co-catalyst Concentration 0.5 - 100 ppm (preferably 1 - 70 ppm)Concentrations >100 ppm can lead to uncontrolled isocyanurate trimer formation. Complete removal can slow the desired reaction.[1][7][8]
Reaction Temperature 50°C - 140°CAllophanate formation is favored at elevated temperatures, but the linkage is reversible above 100-150°C.[3][5]
Isocyanurate Trimer Byproduct < 5%Keeping this side product to a minimum is a key indicator of a well-controlled reaction.[1]

Experimental Protocol: Synthesis of an Allophanate Salt

This protocol is a representative example for the synthesis of an allophanate salt from an isocyanate and a monoalcohol using a bismuth-based catalyst.

Materials:

  • Hexamethylene diisocyanate (HDI)

  • Ethoxylated fatty alcohol (ensure metal content is known and preferably < 70 ppm)

  • Bismuth tris(2-ethylhexanoate) (or other suitable bismuth carboxylate)

  • Solvent (optional, e.g., dry toluene)

  • Quenching agent (e.g., di-(2-ethylhexyl) phosphate)

  • Nitrogen gas supply

Procedure:

  • Reactor Setup: A three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet is charged with the isocyanate (e.g., HDI).

  • Inert Atmosphere: The reactor is purged with dry nitrogen to remove moisture and carbon dioxide.

  • Reactant Addition: The ethoxylated fatty alcohol is added to the stirred isocyanate at room temperature. The NCO/OH ratio should be high, for example, 10:1.

  • Carbamation Step: The mixture is heated to around 60°C to facilitate the formation of the urethane intermediate. The reaction progress can be monitored by the disappearance of the OH peak in the IR spectrum or by reaching a theoretical NCO content.

  • Allophanation Step: Once the carbamate formation is complete, the temperature is raised to 90-100°C. The bismuth-based catalyst is then added.

  • Reaction Monitoring: The reaction is monitored by periodically taking samples and determining the NCO content via titration. The reaction is continued until the desired NCO content is reached.

  • Quenching: The reaction is stopped by adding a quenching agent, such as an acid phosphate, to deactivate the catalyst.

  • Purification: The excess unreacted isocyanate monomer is removed by thin-film evaporation under vacuum to yield the final allophanate salt product.

Visualizing the Process

Diagram 1: Allophanate Synthesis Workflow

Allophanate_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactor_Setup 1. Reactor Setup (Inert Atmosphere) Reactant_Charging 2. Charge Isocyanate and Alcohol Reactor_Setup->Reactant_Charging Carbamation 3. Carbamation (e.g., 60°C) Reactant_Charging->Carbamation Catalyst_Addition 4. Add Catalyst Carbamation->Catalyst_Addition Allophanation 5. Allophanation (e.g., 90-100°C) Catalyst_Addition->Allophanation Monitoring 6. Monitor NCO Content Allophanation->Monitoring Quenching 7. Quench Reaction Monitoring->Quenching Desired NCO content reached Purification 8. Purification (e.g., Distillation) Quenching->Purification Final_Product Final Allophanate Salt Purification->Final_Product

A generalized workflow for the synthesis of allophanate salts.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Stoichiometry Is NCO/OH Ratio > 4? Start->Check_Stoichiometry Adjust_Stoichiometry Increase Isocyanate Excess Check_Stoichiometry->Adjust_Stoichiometry No Check_Temp Is Reaction Temp. Elevated (e.g., > 80°C)? Check_Stoichiometry->Check_Temp Yes Re-evaluate Re-evaluate Experiment Adjust_Stoichiometry->Re-evaluate Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Catalyst Is Catalyst Active and Correct Type? Check_Temp->Check_Catalyst Yes Increase_Temp->Re-evaluate Replace_Catalyst Use Fresh/Alternative Catalyst Check_Catalyst->Replace_Catalyst No Check_Side_Reactions Evidence of Side Reactions (e.g., Precipitate)? Check_Catalyst->Check_Side_Reactions Yes Replace_Catalyst->Re-evaluate Analyze_Impurities Analyze Alcohol for Metal Impurities Check_Side_Reactions->Analyze_Impurities Yes Check_Side_Reactions->Re-evaluate No Analyze_Impurities->Re-evaluate

References

Troubleshooting peak tailing in allophanic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering peak tailing during the chromatographic analysis of allophanic acid.

Troubleshooting Guides

Question: Why am I observing peak tailing for this compound in my chromatogram?

Peak tailing for this compound, a polar and acidic compound, is often a result of undesirable secondary interactions with the stationary phase or suboptimal chromatographic conditions.[1] The primary causes can be categorized as follows:

  • Chemical Interactions:

    • Silanol Interactions: Free silanol groups on silica-based stationary phases can interact strongly with the acidic functional groups of this compound, leading to peak tailing.[1] This is a very common cause of peak tailing for polar compounds.

    • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of this compound (pKa ≈ 3.7-4.2), increasing its interaction with the stationary phase and causing tailing.[2][3]

  • Column and System Issues:

    • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, tailing peaks.

    • Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shape. This can be caused by harsh mobile phases or sample matrices.

    • Packing Bed Deformation: Voids or channels in the column's packing material can cause peak distortion.

    • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.

  • Methodological Parameters:

    • Inappropriate Mobile Phase Composition: The choice and concentration of organic solvent and buffer in the mobile phase are critical for achieving good peak shape in HILIC.

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.

Question: How can I troubleshoot and resolve peak tailing for this compound?

A systematic approach is recommended to identify and resolve the cause of peak tailing. The following workflow can guide your troubleshooting efforts.

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No, only this compound peak check_all_peaks->no_all No physical_issue Suspect Physical Issue (System-wide) yes_all->physical_issue chemical_issue Suspect Chemical/Method Issue (Analyte-specific) no_all->chemical_issue check_connections Check for loose fittings and dead volume physical_issue->check_connections check_column Inspect column for voids or contamination check_connections->check_column replace_column Consider column replacement check_column->replace_column optimize_mp Optimize Mobile Phase chemical_issue->optimize_mp check_sample Review Sample Preparation chemical_issue->check_sample adjust_ph Adjust Mobile Phase pH (Target pH < pKa of this compound, ~pH 3) optimize_mp->adjust_ph reduce_load Reduce Sample Load/ Injection Volume check_sample->reduce_load increase_buffer Increase Buffer Concentration (e.g., 10-20 mM Ammonium Formate) adjust_ph->increase_buffer adjust_organic Optimize Organic Solvent % (for HILIC) increase_buffer->adjust_organic check_solvent Ensure Sample Solvent is weaker than Mobile Phase reduce_load->check_solvent

References

Technical Support Center: Optimizing Carbamate to Allophanate Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of allophanates from carbamates.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental reaction conditions required for the condensation of carbamates to allophanates?

A1: The formation of allophanates from carbamates typically requires the presence of an excess of an isocyanate and elevated temperatures. The reaction involves the addition of an isocyanate to the N-H bond of a urethane (carbamate) group.

Q2: What is the typical temperature range for allophanate formation?

A2: Allophanate formation is generally favored at temperatures between 100°C and 140°C.[1] Below this range, the reaction rate is often slow, while at temperatures exceeding 150°C, the allophanate linkage can become thermally reversible, leading to dissociation back to the carbamate and isocyanate.[2]

Q3: Is a catalyst necessary for allophanate synthesis?

A3: While the reaction can proceed without a catalyst at high temperatures, the use of a catalyst is common to increase the reaction rate and allow for lower reaction temperatures.[1] Common catalysts include organometallic compounds and tertiary amines.

Q4: What are the most common side reactions in allophanate synthesis?

A4: The most prevalent side reactions include the trimerization of isocyanates to form isocyanurates, and the reaction of isocyanates with any residual water to form ureas, which can then react further to form biurets.[1][3]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) by observing the disappearance of the isocyanate peak (around 2270 cm⁻¹).[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can also be used for more detailed kinetic studies and to identify and quantify products and byproducts.[1][5][6]

Troubleshooting Guides

Low or No Product Yield

Question: I am observing very low to no yield of my desired allophanate product. What are the potential causes and how can I address this?

Answer: Low or no yield in allophanate synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Insufficient Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in increments of 10°C, ensuring it does not exceed 140-150°C to avoid the reverse reaction.[2]

  • Inappropriate Catalyst or Catalyst Inactivity: The chosen catalyst may not be effective for your specific substrates, or it may have degraded.

    • Solution:

      • Screen a variety of catalysts, including common choices like dibutyltin dilaurate (DBTDL) or zinc-based catalysts.[3][7]

      • Ensure your catalyst is fresh and has been stored under appropriate conditions (e.g., away from moisture).

  • Incorrect Stoichiometry: An insufficient excess of the isocyanate will limit the conversion of the carbamate to the allophanate.

    • Solution: Increase the molar ratio of isocyanate to carbamate. Ratios greater than 2 are preferable, with ratios around 8 being reported as particularly advantageous in some systems.[8][9]

  • Presence of Moisture: Water in the reactants or solvent will consume the isocyanate to form urea, reducing the amount available for allophanate formation.

    • Solution: Ensure all reactants and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

Formation of Unexpected Side Products

Question: My reaction is producing significant amounts of side products, primarily a white, insoluble solid. What is this and how can I prevent its formation?

Answer: The formation of a white, insoluble solid is often indicative of isocyanurate trimers or N,N'-disubstituted ureas.

  • Isocyanurate Formation: This occurs when three isocyanate molecules cyclize. This side reaction is often promoted by certain catalysts and high temperatures.

    • Solution:

      • Carefully select a catalyst that favors allophanate formation over trimerization. For instance, some tin-based catalysts may promote trimerization less than certain amine catalysts.[3]

      • Control the reaction temperature, as higher temperatures can favor trimerization.

      • The presence of certain metal compounds, such as sodium or potassium, can promote the formation of isocyanurate trimers, especially when using bismuth-based catalysts. Ensure the purity of your starting materials.[8][9]

  • Urea and Biuret Formation: If there is any moisture present, the isocyanate will react to form an unstable carbamic acid which decomposes to an amine and carbon dioxide. This amine then rapidly reacts with another isocyanate to form a urea. The urea can then react with another isocyanate to form a biuret.

    • Solution: As mentioned previously, rigorous exclusion of water from the reaction system is critical. Use anhydrous solvents and dry your starting materials thoroughly.[4]

Quantitative Data Presentation

Table 1: Effect of Temperature on Allophanate Formation

Reaction Temperature (°C)Reaction Time (hours)Allophanate Content (%)Reference
108-~1.8[4]
12211.4[4]
12233.5[4]
1451>3.5[4]
145-up to 10[4]
≥1701≤10[1]

Table 2: Influence of Catalyst on Side Product Formation

Catalyst SystemKey ObservationReference
Bismuth-based catalyst with >100 ppm Na/KSignificant formation of isocyanurate trimers.[8]
Bismuth-based catalyst with <70 ppm Na/KIsocyanurate trimer formation reduced to <5%.[8]
Tin-based compoundsKnown to catalyze allophanate formation.[8]
Quaternary ammonium catalystsCan lead to the formation of both allophanates and trimers.[8]

Experimental Protocols

General Protocol for Allophanate Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

1. Materials and Setup:

  • Carbamate starting material

  • Isocyanate (e.g., 1,6-hexamethylene diisocyanate - HDI)

  • Anhydrous solvent (e.g., toluene, xylene, or solvent-free)

  • Catalyst (e.g., dibutyltin dilaurate - DBTDL, or a zinc-based catalyst)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser, and a nitrogen/argon inlet.

2. Procedure:

  • To the reaction flask, add the carbamate and the anhydrous solvent (if used).

  • Begin stirring and purge the system with an inert gas (nitrogen or argon) for 15-30 minutes to ensure an inert atmosphere.

  • Heat the mixture to the desired reaction temperature (e.g., 90-120°C).

  • Once the temperature has stabilized, add the catalyst to the reaction mixture.

  • Slowly add the isocyanate to the reaction mixture over a period of time (e.g., 1-3 hours) to control the exotherm. An excess of isocyanate is typically used (e.g., an NCO:carbamate molar ratio of >2:1).[9]

  • Maintain the reaction at the set temperature and monitor its progress by a suitable analytical technique (e.g., FTIR to follow the disappearance of the NCO peak at ~2270 cm⁻¹).[4]

  • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • The reaction can be quenched by the addition of a short-chain amine (e.g., dibutylamine) to react with any remaining isocyanate.[1]

3. Work-up and Purification:

  • The solvent can be removed under reduced pressure.

  • If a urea byproduct has precipitated, it can often be removed by filtration.[4]

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

ReactionPathway cluster_side_reactions Side Reactions Carbamate Carbamate (R'-NH-CO-OR) Allophanate Allophanate Carbamate->Allophanate + Isocyanate (R-NCO) (Excess) Isocyanate1 Isocyanate (R-NCO) Isocyanate1->Allophanate Isocyanate2 Isocyanate (R-NCO) Isocyanurate Isocyanurate (Trimer) Isocyanate2->Isocyanurate Trimerization Urea Urea Isocyanate2->Urea + H₂O Biuret Biuret Isocyanate2->Biuret Water Water (H₂O) Water->Urea Urea->Biuret + Isocyanate (R-NCO)

Caption: Reaction pathway for allophanate synthesis and common side reactions.

ExperimentalWorkflow Start Start: Assemble Dry Glassware under Inert Atmosphere AddReactants Add Carbamate and Anhydrous Solvent Start->AddReactants Heat Heat to Desired Temperature AddReactants->Heat AddCatalyst Add Catalyst Heat->AddCatalyst AddIsocyanate Slowly Add Excess Isocyanate AddCatalyst->AddIsocyanate Monitor Monitor Reaction (e.g., FTIR, NMR) AddIsocyanate->Monitor Quench Quench Reaction (Optional) Monitor->Quench Reaction Complete Workup Work-up and Purification Quench->Workup End End: Isolated Allophanate Workup->End TroubleshootingTree Problem Problem: Low Yield or Side Product Formation LowYield Low Yield? Problem->LowYield Check Yield SideProducts Side Products? Problem->SideProducts Analyze Purity Temp Increase Temperature (up to 140°C) LowYield->Temp If temp < 100°C Catalyst Screen Catalysts or Use Fresh Catalyst LowYield->Catalyst If catalyst is old or ineffective Stoichiometry Increase Isocyanate Ratio (>2:1) LowYield->Stoichiometry If NCO ratio is low MoistureCheck1 Ensure Anhydrous Conditions LowYield->MoistureCheck1 Always Isocyanurate Isocyanurate Formation? SideProducts->Isocyanurate UreaBiuret Urea/Biuret Formation? SideProducts->UreaBiuret ControlTemp Lower Temperature Isocyanurate->ControlTemp Yes ChangeCatalyst Change Catalyst Isocyanurate->ChangeCatalyst Yes PurifyReagents Purify Reagents (remove metal ions) Isocyanurate->PurifyReagents Yes MoistureCheck2 Ensure Rigorous Anhydrous Conditions UreaBiuret->MoistureCheck2 Yes

References

Technical Support Center: Stability-Indicating HPLC Method for Allophanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for allophanic acid. The information is tailored to researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?

A1: this compound is a small, polar organic compound. Key properties include:

  • Molecular Formula: C₂H₄N₂O₃[1][2]

  • Molecular Weight: Approximately 104.07 g/mol [1][2]

  • Solubility: It is soluble in water.[1]

  • pKa: Estimated to be around 3.7, indicating it is a moderately acidic compound.[1]

  • Structure: It is a carboxylated derivative of urea, with the formula H₂NC(O)NHCO₂H.[1][3]

These properties suggest that a reversed-phase HPLC method with a polar-modified column (like a C18 AQ) or Hydrophilic Interaction Liquid Chromatography (HILIC) might be suitable. Its acidic nature means that the pH of the mobile phase will significantly impact its retention.

Q2: Does this compound have strong UV absorbance for HPLC detection?

A2: The chemical structure of this compound lacks a significant chromophore. Therefore, it is expected to have very low UV absorbance at wavelengths commonly used in HPLC (e.g., 254 nm). Detection will likely require a UV detector set to a low wavelength (e.g., < 210 nm) or an alternative detection method such as a Refractive Index Detector (RID) or Mass Spectrometry (MS).

Q3: What are the expected degradation pathways for this compound?

A3: As a derivative of urea, this compound is susceptible to similar degradation pathways. The most probable degradation routes include:

  • Hydrolysis: Under acidic or basic conditions, the amide and carbamic acid groups can hydrolyze. This could lead to the formation of urea, carbon dioxide, and ammonia.[4][5]

  • Thermal Degradation: At elevated temperatures, this compound may decarboxylate or react with other this compound molecules to form compounds analogous to biuret and triuret, which are seen in urea's thermal decomposition.[6][7][8]

  • Oxidative Degradation: While less common for this structure, strong oxidizing agents could potentially lead to degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the development of an HPLC method for this compound.

Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak for this compound 1. Inappropriate detection wavelength. 2. Poor retention on the column (eluting in the solvent front). 3. Low sample concentration. 4. This compound degraded in the sample solvent.1. Set the UV detector to a low wavelength (e.g., 200-210 nm). If still unsuccessful, consider using a Refractive Index Detector (RID) or Mass Spectrometer (MS). 2. If using reversed-phase, increase the aqueous component of the mobile phase. Consider using a HILIC column. Adjust the mobile phase pH to be well below the pKa (e.g., pH 2.5-3.0) to increase retention. 3. Increase the concentration of the sample. 4. Prepare samples fresh in a neutral or slightly acidic diluent (e.g., water or mobile phase).
Poor peak shape (tailing or fronting) 1. Column overload. 2. Secondary interactions with the column stationary phase. 3. Inappropriate mobile phase pH. 4. Mismatch between sample solvent and mobile phase.1. Reduce the injection volume or sample concentration. 2. Add a small amount of a competing agent to the mobile phase (e.g., a low concentration of an ion-pairing agent if ionic interactions are suspected). 3. Adjust the mobile phase pH. For this acidic compound, a pH of around 2.5-3.0 is a good starting point. 4. Dissolve the sample in the mobile phase whenever possible.
Shifting retention times 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuation in column temperature. 4. Pump or system leak.1. Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) before each injection. 2. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 3. Use a column oven to maintain a constant temperature. 4. Check for leaks in the system, particularly at fittings.
Baseline noise or drift (especially at low UV) 1. Low-quality solvents or additives. 2. Contaminated mobile phase or detector flow cell. 3. Insufficient degassing of the mobile phase.1. Use high-purity HPLC-grade solvents and additives. 2. Flush the system and clean the detector flow cell according to the manufacturer's instructions. 3. Ensure the mobile phase is thoroughly degassed using an online degasser or by sonication/sparging.
Poor separation between this compound and its degradation products 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Gradient elution profile needs optimization.1. Adjust the organic modifier concentration or change the organic solvent (e.g., from acetonitrile to methanol or vice versa). Adjust the mobile phase pH. 2. Try a different column, for example, a polar-embedded C18 column or a HILIC column. 3. If using a gradient, adjust the slope and duration to improve the resolution of closely eluting peaks.

Experimental Protocols

Forced Degradation Study Protocol (Example)

This protocol outlines a typical forced degradation study to identify potential degradation products of this compound and to demonstrate the stability-indicating nature of an HPLC method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a period compliant with ICH Q1B guidelines.

Example Stability-Indicating HPLC Method (Starting Point)

This is a hypothetical starting method that will require optimization.

  • Column: C18 AQ, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 30% B

    • 15-17 min: 30% B

    • 17-18 min: 30% to 2% B

    • 18-25 min: 2% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: UV at 205 nm

Quantitative Data Summary

The following tables represent plausible validation data for a stability-indicating HPLC method for this compound.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
1012540
2531250
5062800
7594100
100125500
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Average Recovery 99.8%

Table 3: Precision Data

Precision TypeSample Concentration (µg/mL)% RSD of Peak Area (n=6)
Repeatability500.85%
Intermediate Precision501.20%

Visualizations

experimental_workflow cluster_prep Preparation cluster_method_dev Method Development cluster_stress Forced Degradation cluster_validation Method Validation prep_standards Prepare Standards & Samples select_column Column Selection (e.g., C18 AQ, HILIC) prep_standards->select_column prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->select_column optimize_mp Mobile Phase Optimization (pH, Organic %) select_column->optimize_mp optimize_detection Detector Optimization (Wavelength) optimize_mp->optimize_detection stress_studies Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) optimize_detection->stress_studies analyze_stressed Analyze Stressed Samples stress_studies->analyze_stressed validate Validate Method (Specificity, Linearity, Accuracy, Precision) analyze_stressed->validate

Caption: Workflow for stability-indicating HPLC method development.

troubleshooting_tree start HPLC Problem Encountered peak_issue Peak Shape or Retention Issue? start->peak_issue baseline_issue Baseline Issue? start->baseline_issue no_peak No Peak / Low Sensitivity? start->no_peak tailing_fronting Tailing or Fronting? peak_issue->tailing_fronting Yes retention_shift Retention Time Shifting? peak_issue->retention_shift No noise_drift Noise or Drift? baseline_issue->noise_drift Yes check_wavelength Check Detector Wavelength (<210 nm) no_peak->check_wavelength Yes check_ph Check Mobile Phase pH & Sample Solvent tailing_fronting->check_ph check_equilibration Check Column Equilibration & Temperature retention_shift->check_equilibration check_solvents Use HPLC Grade Solvents & Degas noise_drift->check_solvents check_retention Ensure Peak is Not in Solvent Front check_wavelength->check_retention

Caption: Decision tree for troubleshooting common HPLC issues.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Degradation allophanic_acid This compound (H₂NC(O)NHCOOH) urea Urea allophanic_acid->urea H₂O biuret_analog Biuret-like Adducts allophanic_acid->biuret_analog Heat, -H₂O decarboxylation Decarboxylation Product allophanic_acid->decarboxylation Heat, -CO₂ co2 Carbon Dioxide urea->co2 nh3 Ammonia urea->nh3

Caption: Postulated degradation pathways for this compound.

References

Technical Support Center: Purification of Crude Allophanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on purification strategies for crude allophanic acid preparations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude preparation of this compound?

A1: Impurities in crude this compound can originate from starting materials, side reactions, or degradation. Each production method, such as chemical synthesis or fermentation, will have a unique impurity profile[1]. Common impurities may include unreacted starting materials, byproducts from synthesis (e.g., related organic acids, amides), and degradation products like urea, resulting from the instability of this compound.[2]

Q2: What are the primary stability concerns for this compound during purification?

A2: this compound is known to be unstable, particularly in acidic and neutral aqueous solutions, where it can spontaneously decarboxylate.[2] It is crucial to maintain alkaline conditions (pH > 8) to minimize degradation during purification.[2] Temperature is another critical factor, and purification steps should ideally be carried out at reduced temperatures (e.g., 4°C) to slow down potential degradation reactions.[3][4]

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: A multi-step chromatographic approach is often necessary for purifying organic acids.[3][5]

  • Ion-Exchange Chromatography (IEC): Anion-exchange chromatography is a powerful initial step to capture the acidic this compound and separate it from neutral and basic impurities.[6][7]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for desalting and further separation based on hydrophobicity.[3]

  • Size-Exclusion Chromatography (SEC): SEC can be employed to separate this compound from larger or smaller impurities.

Q4: How can the purity of this compound fractions be monitored?

A4: The purity of fractions can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing purity.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can confirm the identity of the desired compound and any impurities by providing molecular weight information.[3][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After appropriate derivatization, GC-MS can also be used for quantification and impurity profiling.[9]

  • Spectrophotometry: This method can be used for quantitative analysis by measuring the absorbance of light at a specific wavelength.[]

Troubleshooting Guides

Problem 1: Low Yield After Ion-Exchange Chromatography

Possible CauseRecommended Solution
Incorrect pH of Binding Buffer Ensure the pH of the loading buffer is optimized for binding to the anion-exchange resin. Since this compound is unstable at acidic pH, a basic pH should be used.[2]
High Ionic Strength of Sample Dilute the sample with the binding buffer to reduce the ionic strength, which can interfere with resin binding.[3]
Column Overload Reduce the amount of crude material loaded onto the column to prevent co-elution of the target molecule with impurities.[3]
Degradation During Purification Maintain a cold environment (e.g., 4°C) and alkaline pH throughout the process to minimize degradation.[2][3]

Problem 2: Impure Fractions After Chromatography

Possible CauseRecommended Solution
Insufficient Resolution Optimize the elution gradient. A shallower gradient in ion-exchange or reverse-phase chromatography can provide better resolution.[3]
Co-elution of Similar Compounds Adjust the mobile phase composition in RP-HPLC. Varying the percentage of the organic solvent can alter selectivity.[3] Consider a different chromatographic mode (e.g., HILIC) if impurities have similar hydrophobicity.
Precipitation on Column Ensure the sample is fully dissolved and filtered before loading. The concentration should not exceed its solubility in the loading buffer.[11]

Problem 3: Difficulty with Crystallization

Possible CauseRecommended Solution
Crystallization is Too Rapid If crystals form too quickly, impurities can be trapped. Redissolve the solid in a slightly larger volume of hot solvent and allow it to cool more slowly.[12]
No Crystals Form Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[12][13]
"Oiling Out" This occurs when the compound comes out of solution above its melting point. Re-heat the solution and add more of the "soluble" solvent to ensure the compound stays in solution longer as it cools.[12]
Poor Yield A significant amount of product may remain in the mother liquor. The volume of the solvent used for crystallization should be minimized.[12][14]

Experimental Protocols

Protocol 1: Anion-Exchange Chromatography of this compound

This protocol outlines a general procedure for the initial purification of this compound from a crude mixture.

  • Resin: A strong anion-exchange resin (e.g., Q-Sepharose).

  • Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 9.0.

  • Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 9.0.

  • Procedure:

    • Equilibrate the anion-exchange column with 5-10 column volumes of Buffer A.

    • Dissolve the crude this compound preparation in a minimal amount of Buffer A and filter through a 0.22 µm filter.

    • Load the filtered sample onto the column at a low flow rate.

    • Wash the column with 5-10 column volumes of Buffer A to remove unbound impurities.

    • Elute the bound this compound using a linear gradient from 0% to 100% Buffer B over 10-20 column volumes.

    • Collect fractions and analyze for the presence and purity of this compound using HPLC.

    • Pool the pure fractions for further processing.

Protocol 2: Crystallization of this compound

This protocol describes a method for further purifying this compound by crystallization. The choice of solvent is critical and needs to be determined experimentally. A solvent should be chosen in which this compound is soluble at high temperatures but less soluble at low temperatures.[14]

  • Procedure:

    • Transfer the this compound-containing fractions (e.g., pooled from ion-exchange chromatography) to a suitable flask.

    • If in an aqueous buffer, consider solvent evaporation under reduced pressure to concentrate the sample.

    • Add a minimal amount of a hot, appropriate solvent (in which this compound is soluble) to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.[12]

    • If no crystals form, place the flask in a refrigerator or ice bath to further reduce the temperature.

    • Collect the formed crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Data Presentation: Illustrative Purification of this compound

The following table presents hypothetical data for a typical two-step purification of this compound.

Purification StepTotal Protein (mg)This compound (mg)Specific Activity (U/mg)Yield (%)Purity Fold
Crude Extract 1000100101001
Ion-Exchange 50801608016
Crystallization 10606006060

Visualizations

G cluster_start Crude Preparation cluster_purification Purification Workflow cluster_end Final Product Crude Crude this compound (with impurities) IEC Anion-Exchange Chromatography Crude->IEC Step 1: Capture & Initial Separation Purity_Check1 Purity Analysis (HPLC) IEC->Purity_Check1 Crystallization Crystallization Purity_Check1->Crystallization Pool pure fractions Purity_Check2 Final Purity & Identity (LC-MS, NMR) Crystallization->Purity_Check2 Pure Pure this compound Purity_Check2->Pure Characterized Product

Caption: Workflow for the purification of this compound.

G cluster_conditions Conditions Promoting Degradation Allophanic_Acid This compound Urea Urea Allophanic_Acid->Urea Spontaneous Decarboxylation CO2 Carbon Dioxide Allophanic_Acid->CO2 Spontaneous Decarboxylation Acidic_pH Acidic/Neutral pH High_Temp Elevated Temperature

Caption: Degradation pathway of this compound.

References

Technical Support Center: Forced Degradation Studies of Allophanic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on allophanic acid derivatives. The information provided is based on general principles of forced degradation as outlined by ICH guidelines, due to the limited specific literature on this class of compounds.

Troubleshooting Guide

Issue Encountered Potential Cause Suggested Solution
No degradation observed under acidic or basic conditions. The this compound derivative is highly stable at the tested pH and temperature.Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[1] Increase the temperature (e.g., refluxing).[2] Extend the duration of the study.[3]
Complete degradation of the compound is observed immediately. The stress conditions are too harsh.Decrease the concentration of the stressor (e.g., acid, base, or oxidizing agent).[4] Lower the temperature. Shorten the exposure time.
Multiple, poorly resolved peaks in the chromatogram. Inadequate chromatographic separation. The mobile phase may not be optimal for separating the parent drug from its degradation products.Optimize the HPLC/UPLC method. This may involve adjusting the mobile phase composition (e.g., organic to aqueous ratio, pH), changing the column, or using a gradient elution.[2]
Mass balance is not within the acceptable range (typically 95-105%). Undetected degradation products (e.g., lack of a chromophore). Co-elution of the parent drug and degradation products. Inaccurate quantification of degradation products.Use a more universal detector, such as a mass spectrometer (MS), in addition to a UV detector.[5] Improve chromatographic resolution to ensure all peaks are separated.[2] Ensure the response factors of the degradation products are considered for accurate quantification.
Formation of secondary degradation products. Over-stressing the sample, leading to the degradation of primary degradation products.[3][4]Reduce the severity of the stress conditions to target a degradation of 5-20%.[6] This provides a clearer picture of the initial degradation pathways.
Inconsistent results between replicate experiments. Variability in experimental conditions (e.g., temperature fluctuations, inaccurate concentrations of stressors). Sample preparation inconsistencies.Ensure precise control over all experimental parameters. Use calibrated equipment. Follow a standardized sample preparation protocol.

Frequently Asked Questions (FAQs)

1. What are the primary objectives of a forced degradation study for an this compound derivative?

Forced degradation studies, or stress testing, are conducted to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Assess the intrinsic stability of the molecule.[3]

  • Develop and validate a stability-indicating analytical method.[7]

  • Understand the chemical properties of the drug molecule to support formulation and packaging development.[1]

2. What are the typical stress conditions applied in forced degradation studies?

Typical stress conditions include:

  • Hydrolysis: Across a range of pH values (e.g., acidic, neutral, and basic conditions).[3][4]

  • Oxidation: Using an oxidizing agent such as hydrogen peroxide.[4]

  • Thermal: Exposing the drug substance to high temperatures.[8]

  • Photolysis: Exposing the drug substance to UV and visible light.[1]

3. What analytical techniques are commonly used to monitor the degradation of this compound derivatives?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[5] The use of a mass spectrometer (LC-MS) is also highly recommended for the identification and characterization of degradation products.[5] Other techniques like NMR and FTIR can be used for structural elucidation of isolated degradants.[5]

4. How much degradation should I aim for in my studies?

The goal is to achieve a level of degradation that is sufficient to identify and quantify the degradation products without leading to the formation of secondary degradants. A target degradation of 5-20% is generally considered appropriate.[6]

5. What is mass balance and why is it important?

Mass balance is the process of accounting for all the drug substance after degradation by summing the amount of remaining parent drug and the amount of all formed degradation products.[9] A good mass balance (typically between 95% and 105%) provides confidence that all major degradation products have been detected and quantified, thus validating the stability-indicating nature of the analytical method.[10]

Experimental Protocols

Note: These are general protocols and may require optimization based on the specific properties of the this compound derivative being studied.

1. Acid and Base Hydrolysis

  • Objective: To assess the susceptibility of the this compound derivative to acid and base-catalyzed hydrolysis.

  • Methodology:

    • Prepare solutions of the drug substance in 0.1 M hydrochloric acid and 0.1 M sodium hydroxide.

    • Maintain the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Neutralize the aliquots before analysis.

    • Analyze the samples by a stability-indicating HPLC method.

    • If no degradation is observed, consider using higher concentrations of acid/base (e.g., 1 M) or a higher temperature.[1]

2. Oxidative Degradation

  • Objective: To evaluate the stability of the this compound derivative in the presence of an oxidizing agent.

  • Methodology:

    • Prepare a solution of the drug substance in a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature.

    • Collect samples at various time intervals.

    • Analyze the samples using a validated HPLC method.

    • If the degradation is too rapid or too slow, adjust the concentration of hydrogen peroxide or the temperature.[4]

3. Thermal Degradation

  • Objective: To investigate the effect of heat on the solid-state stability of the drug substance.

  • Methodology:

    • Place the solid drug substance in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).

    • Examine the sample at predetermined time points for any physical changes.

    • Dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

4. Photolytic Degradation

  • Objective: To determine the photosensitivity of the this compound derivative.

  • Methodology:

    • Expose the solid drug substance or a solution of the drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[1]

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Results for a Hypothetical this compound Derivative

Stress Condition Condition Details Time (hours) Parent Drug Remaining (%) Major Degradants (RRT) Mass Balance (%)
Acid Hydrolysis0.1 M HCl, 60°C2485.20.7899.5
Base Hydrolysis0.1 M NaOH, 60°C878.50.65, 0.9298.9
Oxidation3% H₂O₂, RT1289.11.15100.2
Thermal (Solid)70°C4895.80.8599.8
Photolytic (Solid)ICH Q1B-92.40.8899.6

RRT = Relative Retention Time

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation drug_substance This compound Derivative prepare_solutions Prepare Solutions/Solid Samples drug_substance->prepare_solutions hydrolysis Hydrolysis (Acid, Base, Neutral) prepare_solutions->hydrolysis oxidation Oxidation (H₂O₂) prepare_solutions->oxidation thermal Thermal prepare_solutions->thermal photolysis Photolysis prepare_solutions->photolysis hplc_analysis HPLC/UPLC Analysis hydrolysis->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photolysis->hplc_analysis ms_analysis LC-MS for Identification hplc_analysis->ms_analysis pathway_elucidation Elucidate Degradation Pathways hplc_analysis->pathway_elucidation nmr_ftir Structural Elucidation ms_analysis->nmr_ftir method_validation Validate Stability-Indicating Method pathway_elucidation->method_validation

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound Derivative acid_product Carboxylic Acid + Urea Derivative parent->acid_product Acidic base_product Carboxylate Salt + Urea Derivative parent->base_product Basic oxidized_product N-oxide or Hydroxylated Derivative parent->oxidized_product Oxidative

Caption: Potential degradation pathways for this compound derivatives.

References

Minimizing biuret formation during urea-based reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting steps, and frequently asked questions regarding the minimization of biuret formation in urea-based reactions.

Frequently Asked Questions (FAQs)

Q1: What is biuret and why is it a concern in urea-based reactions?

A1: Biuret is a chemical compound formed from the condensation of two urea molecules with the release of ammonia.[1][2] Its presence is often undesirable as it is considered an impurity in many applications.[3] For instance, in agriculture, elevated biuret levels can be toxic to certain plants, particularly when applied as a foliar spray on sensitive crops like citrus and pineapple.[4][5] It can interfere with the plant's nitrogen metabolism and protein synthesis.[4][6] In chemical synthesis and drug development, the presence of impurities like biuret can affect product quality, stability, and safety, making its control crucial.[7]

Q2: What is the chemical mechanism of biuret formation?

A2: Biuret formation is primarily a result of the thermal decomposition of urea.[8] When urea is heated, it can decompose into isocyanic acid (HNCO) and ammonia (NH₃).[1] This isocyanic acid can then react with another, unconverted urea molecule to form biuret.[1][8] The overall reaction is an equilibrium: 2 CO(NH₂)₂ ↔ H₂N-CO-NH-CO-NH₂ + NH₃.[1][8]

Q3: What are the primary process conditions that promote biuret formation?

A3: The formation of biuret is favored by three main factors:

  • High Temperature: Temperatures above the melting point of urea (approximately 132°C) significantly accelerate the rate of biuret formation.[1][6] In industrial processes, temperatures in melts or concentrators above 130-160°C are a key contributor.[1]

  • Extended Residence Time: The longer urea is held at an elevated temperature, the more time there is for biuret to form.[1][8] This is particularly relevant when operating plants at lower capacities without adjusting other parameters, as it increases the time the urea melt spends in heated vessels.[8]

  • Low Ammonia Partial Pressure: The formation of biuret from urea is a reversible reaction that releases ammonia.[6][8] According to Le Chatelier's principle, a low concentration (or partial pressure) of ammonia in the reaction environment will shift the equilibrium towards the products, favoring the formation of more biuret.[1][9]

Q4: What are considered acceptable levels of biuret?

A4: Acceptable biuret levels are highly dependent on the final application. For general agricultural-grade urea, a maximum biuret content of 1.0% to 1.5% is often the standard.[1][7] However, for foliar application on sensitive crops, a much lower concentration, sometimes less than 0.3%, is required.[4] For specific technical applications, such as the production of Diesel Exhaust Fluid (AdBlue®), even stricter limits are imposed.[3][10]

Q5: How can I actively reverse biuret formation?

A5: Yes, the formation of biuret is a reversible reaction. By increasing the concentration of ammonia, the equilibrium can be shifted back toward urea.[9][10] This is a patented technique used in industrial settings, where liquid ammonia is injected into the urea stream downstream of the synthesis loop to decompose biuret back into urea.[1][9][10] Treating granules with gaseous ammonia at high temperature (140°C) and pressure (80 atm) can also significantly reduce biuret concentration.[11]

Troubleshooting Guide

Problem: My final product has an unacceptably high concentration of biuret. What steps should I take to identify the cause?

Answer: A high biuret level is almost always linked to the core process parameters of temperature, time, and ammonia concentration. Follow this troubleshooting workflow to diagnose the issue.

G start High Biuret Detected check_temp Step 1: Review Temperature Logs Were temperatures > 132°C? start->check_temp temp_high Cause: Excessive Heat Reduce reaction/processing temperature. check_temp->temp_high Yes check_time Step 2: Analyze Residence Time Was the urea melt held at high temperature for an extended period? check_temp->check_time No temp_high->check_time time_long Cause: Prolonged Exposure Minimize hold times. Optimize batch scheduling or equipment throughput. check_time->time_long Yes check_nh3 Step 3: Verify Ammonia Pressure Was there insufficient ammonia (or other inert gas) overpressure? check_time->check_nh3 No time_long->check_nh3 nh3_low Cause: Low Ammonia Pressure Increase ammonia partial pressure to shift equilibrium away from biuret. check_nh3->nh3_low Yes remediation Step 4: Consider Remediation Can the batch be salvaged? check_nh3->remediation No nh3_low->remediation alkaline_hydrolysis Option A: Alkaline Hydrolysis remediation->alkaline_hydrolysis Yes ammonia_reversal Option B: Ammonia Re-addition remediation->ammonia_reversal blend_down Option C: Blend with low-biuret batch remediation->blend_down end_node Problem Resolved remediation->end_node No alkaline_hydrolysis->end_node ammonia_reversal->end_node blend_down->end_node

Caption: Troubleshooting workflow for identifying the cause of high biuret content.

Data Summary

The following tables summarize key quantitative data related to biuret formation and control.

Table 1: Key Factors Influencing Biuret Formation and Mitigation Strategies

FactorImpact on Biuret FormationMitigation StrategyTarget Range/Condition
Temperature Exponential increase above 132°C[1]Maintain temperature below or as close to the urea melting point as possible.< 132 - 140°C[2]
Residence Time Directly proportional; more time allows for more formation[8]Minimize the duration the urea melt is held at high temperatures.As short as possible; process-dependent
Ammonia Pressure Inversely proportional; low pressure favors formation[1][8]Maintain a sufficient partial pressure of ammonia over the urea melt.10-100 atm (in specific industrial conversion zones)[2][9]
pH (in solution) Basic conditions (pH > 12.5) can hydrolyze biuret[12]For remediation, treat aqueous urea with a strong base.pH > 12.5[12]

Table 2: Acceptable Biuret Levels in Various Urea Applications

ApplicationBiuret Concentration Limit (% by weight)Reference
Standard Fertilizer Grade< 1.0% - 1.5%[1][7]
Foliar Spray (General Crops)< 1.0%[4]
Foliar Spray (Sensitive Crops, e.g., Citrus)< 0.3% - 0.5%[4][5]
Diesel Exhaust Fluid (DEF/AdBlue®)< 0.3%[10]
Technical Grade Urea (Low-Biuret)< 0.6% - 0.9%[3]

Experimental Protocols

Protocol 1: General Method for Minimizing Biuret Formation in a Lab-Scale Urea Melt Reaction

  • Setup: Use a reaction vessel equipped with a mechanical stirrer, a temperature probe, and an inlet/outlet for gas flow.

  • Atmosphere Control: Before heating, purge the reaction vessel with dry nitrogen or, preferably, anhydrous ammonia gas to displace air. Maintain a gentle, continuous flow of the gas throughout the reaction to create a positive pressure.

  • Heating: Heat the solid urea to the desired reaction temperature. Critically, do not exceed 140°C if biuret minimization is the primary goal.[2] Use a temperature controller to maintain the setpoint accurately.

  • Reaction: Once the urea is molten and at the target temperature, proceed with the reaction.

  • Time Management: Keep the reaction time at the elevated temperature to the absolute minimum required for the conversion of your starting materials.

  • Cooling: Upon completion, rapidly cool the reaction mixture to below 100°C to quench the biuret formation reaction.

  • Analysis: Analyze the final product for biuret content using a suitable method (e.g., spectrophotometry as described in Protocol 2).

Protocol 2: Spectrophotometric Quantification of Biuret (Biuret Test)

This protocol is adapted for quantifying biuret as an impurity, not for the protein assay of the same name, but relies on the same chemical principle: the formation of a colored copper complex.

  • Reagent Preparation (Biuret Reagent): Prepare an alkaline copper sulfate solution. A common formulation involves dissolving copper (II) sulfate and sodium potassium tartrate in a sodium hydroxide solution.[13][14] For example, dissolve 1.5g CuSO₄·5H₂O and 6.0g sodium potassium tartrate in 500 mL of water. Add 300 mL of 10% NaOH solution while stirring, and dilute to 1 L.

  • Standard Curve Preparation:

    • Prepare a stock solution of pure biuret (e.g., 1 mg/mL) in deionized water.

    • Create a series of dilutions from the stock solution to generate standards of known concentrations (e.g., 0, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Accurately weigh a sample of your urea product and dissolve it in a known volume of deionized water to achieve a concentration within the range of your standard curve.

  • Assay Procedure:

    • To 1 mL of each standard and each prepared sample in separate test tubes, add 4 mL of the Biuret Reagent.[13]

    • Mix thoroughly and incubate at room temperature for 15-30 minutes for the color to develop.[15]

  • Measurement: Set a spectrophotometer to a wavelength of 540 nm.[16] Zero the instrument using the "0 µg/mL" standard (the blank).

  • Analysis: Measure the absorbance of each standard and sample. Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the line from the standard curve to calculate the biuret concentration in your samples.

Protocol 3: Post-synthesis Biuret Removal by Alkaline Hydrolysis

This method is based on the principle of selective hydrolysis of biuret under strongly basic conditions and may require optimization for your specific product.

  • Solution Preparation: Prepare an aqueous solution of the biuret-containing urea. Concentrations can be up to 50% urea by weight.[17]

  • Base Addition: Add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution to achieve a concentration of at least 0.2 N and a pH of at least 12.5, preferably 13 or higher.[12][17]

  • Reaction Conditions: Gently heat the solution. A temperature range of 40°C to 60°C is effective.[12] Higher temperatures increase the rate of biuret hydrolysis but may also increase the rate of urea hydrolysis, so a balance must be struck.[17]

  • Monitoring: Allow the reaction to proceed for several hours. The time required depends on the initial biuret concentration, base concentration, and temperature. It can take from 10 to 100 hours to achieve significant reduction.[17] Monitor the biuret concentration periodically using the method in Protocol 2.

  • Neutralization: Once the desired biuret level is reached, cool the solution and carefully neutralize the excess base with a suitable acid.

  • Purification: The final product will be an aqueous solution of urea with reduced biuret content and some salt from the neutralization. Further purification steps, such as recrystallization, may be necessary depending on the final application requirements.

Visualizations

G Urea1 Urea IsocyanicAcid Isocyanic Acid (HNCO) Urea1->IsocyanicAcid Heat (>132°C) Ammonia1 Ammonia (NH3) Urea1->Ammonia1 Heat (>132°C) Urea2 Urea Biuret Biuret Urea2->Biuret + IsocyanicAcid->Biuret Biuret->Urea1 Reversible with excess NH3 Ammonia2 Ammonia (NH3) Biuret->Ammonia2

Caption: Chemical pathway for the thermal formation of biuret from urea.

G Biuret Biuret Formation Temp Temperature Temp->Biuret Increases Rate (Positive Correlation) Time Residence Time Time->Biuret Increases Yield (Positive Correlation) NH3 Ammonia Pressure NH3->Biuret Decreases Rate (Negative Correlation)

References

Technical Support Center: Allophanate Stability in Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of allophanates under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the handling and analysis of allophanate-containing compounds.

Frequently Asked Questions (FAQs)

Q1: My allophanate-containing compound is degrading in solution. What are the likely causes?

Degradation of allophanates in solution is primarily caused by hydrolysis. The stability of the allophanate linkage is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis of allophanates, leading to the formation of a urethane (or corresponding amine and carbon dioxide) and an alcohol or phenol.[1][2]

Q2: At what pH is my allophanate compound most stable?

While specific stability profiles are compound-dependent, allophanates are generally most stable in neutral or near-neutral pH conditions. One study on synthetic allophanate showed instability in phosphate buffers at pH 8.0 and pH 7.3. It is crucial to determine the optimal pH for your specific allophanate derivative through stability studies.

Q3: I am working at elevated temperatures. How does this affect allophanate stability?

Elevated temperatures can lead to the thermal degradation of allophanates. The primary thermal degradation pathway is the dissociation of the allophanate into an isocyanate and a urethane (or alcohol and isocyanate).[3][4][5] This process is reversible, with the allophanate linkage potentially reforming upon cooling.[5][6] However, at higher temperatures (e.g., 250-550°C), further decomposition can occur, leading to byproducts such as carbodiimides and carbon dioxide.[3][7]

Q4: Are there any buffer effects I should be aware of when working with allophanates?

Yes, the composition and concentration of your buffer can impact allophanate stability. A study on synthetic allophanate demonstrated that its instability varied in sodium phosphate buffers of different concentrations (10 mM, 50 mM, and 100 mM) at pH 8.0. It is recommended to evaluate the compatibility of your chosen buffer system with your allophanate compound.

Q5: How can I monitor the degradation of my allophanate compound?

High-Performance Liquid Chromatography (HPLC) is a common and effective technique for monitoring the degradation of allophanates. A stability-indicating HPLC method should be developed to separate the intact allophanate from its degradation products, allowing for accurate quantification over time. Other analytical techniques such as 1H and 13C NMR spectroscopy can also be used to identify and quantify degradation products.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of allophanate in aqueous solution. Hydrolysis due to inappropriate pH.Adjust the pH of the solution to a neutral or near-neutral range. Conduct a pH stability profile to identify the optimal pH for your compound.
Precipitate formation upon heating. Thermal degradation and formation of less soluble byproducts.Avoid excessive heating. If heating is necessary, perform it for the shortest duration and at the lowest effective temperature. Consider the use of a less polar solvent if compatible with your experiment.
Inconsistent results in buffered solutions. Buffer catalysis or interaction with buffer components.Test the stability of your allophanate in different buffer systems and at various concentrations. Consider using a non-nucleophilic buffer.
Formation of unexpected side products. Complex degradation pathways under specific conditions (e.g., high temperature, extreme pH).Characterize the degradation products using techniques like LC-MS or NMR to understand the degradation pathway. This can help in optimizing storage and experimental conditions.

Data on Allophanate Stability

Condition Effect on Allophanate Stability Primary Degradation Products
Acidic pH Catalyzes hydrolysis.Urethane/Amine + CO2, Alcohol/Phenol
Neutral pH Generally more stable, but hydrolysis can still occur.Urethane/Amine + CO2, Alcohol/Phenol
Basic pH Catalyzes hydrolysis.[1][2]Urethane/Amine + CO2, Alcohol/Phenol
Elevated Temperature (e.g., 150-350°C) Promotes thermal dissociation.[7]Isocyanate, Urethane, Alcohol.[3][7]
High Temperature (Pyrolysis, >250°C) Leads to further decomposition.[3]Carbodiimides, Carbon Dioxide.[3]

Experimental Protocols

Protocol 1: Evaluation of Allophanate Stability in Solution (pH and Buffer Effects)

This protocol is adapted from the methodology implied in the study of synthetic allophanate instability.

  • Preparation of Solutions:

    • Prepare stock solutions of the allophanate compound in a suitable organic solvent (e.g., DMSO, acetonitrile) to ensure solubility.

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

    • To investigate buffer effects, prepare buffers of the same pH but with varying concentrations (e.g., 10 mM, 50 mM, 100 mM).

  • Stability Study:

    • Spike the allophanate stock solution into each buffer to a final desired concentration, ensuring the organic solvent concentration is low (typically <1-5%) to minimize its effect.

    • Incubate the solutions at a controlled temperature (e.g., ambient temperature, 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Sample Analysis:

    • Immediately quench the degradation process if necessary (e.g., by dilution with a cold mobile phase or neutralization).

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining allophanate.

  • Data Analysis:

    • Plot the percentage of remaining allophanate against time for each condition.

    • Determine the degradation rate constant and half-life of the allophanate at each pH and buffer condition.

Protocol 2: Investigation of Thermal Degradation of Allophanates

This protocol is based on the principles of thermal analysis and pyrolysis studies.[3][4][7]

  • Instrumentation:

    • Utilize a thermogravimetric analyzer (TGA) for initial screening of thermal stability.

    • For product identification, a pyrolysis unit coupled with Gas Chromatography-Mass Spectrometry (Py-GC-MS) or Fourier-Transform Infrared Spectroscopy (Py-GC-FTIR) is recommended.

  • Thermogravimetric Analysis (TGA):

    • Place a small, accurately weighed amount of the allophanate compound in the TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen, air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 600°C).

    • Record the weight loss as a function of temperature to determine the onset of decomposition.

  • Pyrolysis-Gas Chromatography/Spectrometry:

    • Introduce a precise amount of the allophanate into the pyrolysis chamber.

    • Heat the sample to specific temperatures (e.g., 250°C, 350°C, 450°C, 550°C) for a short period.[3]

    • The volatile degradation products are swept into the GC column for separation and subsequently analyzed by MS or FTIR for identification.

  • Data Analysis:

    • From the TGA data, determine the decomposition temperature(s).

    • From the Py-GC-MS/FTIR data, identify the degradation products at different temperatures to elucidate the thermal degradation pathway.

Signaling Pathways and Experimental Workflows

Allophanate_Degradation_Pathways cluster_conditions Conditions cluster_degradation Degradation Pathways cluster_products Degradation Products pH_Condition pH (Acidic/Basic) Hydrolysis Hydrolysis pH_Condition->Hydrolysis Catalyzes Temp_Condition Temperature Thermal_Deg Thermal Degradation Temp_Condition->Thermal_Deg Induces Allophanate Allophanate Allophanate->Hydrolysis Allophanate->Thermal_Deg Urethane Urethane / Amine + CO2 Hydrolysis->Urethane Alcohol Alcohol / Phenol Hydrolysis->Alcohol Thermal_Deg->Urethane Isocyanate Isocyanate Thermal_Deg->Isocyanate Carbodiimide Carbodiimide + CO2 Isocyanate->Carbodiimide High Temp

Caption: Degradation pathways of allophanates under the influence of pH and temperature.

Experimental_Workflow_Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis Prep_Solutions Prepare Allophanate Stock and Buffer Solutions Incubate Incubate at Controlled Temperature and pH Prep_Solutions->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Plot Plot % Remaining vs. Time Analyze->Plot Calculate Calculate Degradation Rate and Half-life Plot->Calculate

Caption: Experimental workflow for determining allophanate stability in solution.

References

Validation & Comparative

A Comparative Analysis of Allophanic Acid and Biuret Toxicity in Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 13, 2025

Affiliation: Google Research

Abstract

This guide provides a comparative analysis of the phytotoxicity of allophanic acid and biuret. A comprehensive review of existing literature reveals a significant disparity in the available data for these two compounds. While biuret is a well-documented phytotoxin with established effects on various plant species, there is a notable absence of scientific literature pertaining to the toxicity of this compound in plants. This guide will therefore focus on a detailed exposition of biuret toxicity, including its mechanisms of action, physiological effects, and quantitative toxicity data. The chemical relationship between this compound and biuret will be clarified, and the implications of the data gap for this compound will be discussed. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and agriculture.

Introduction: this compound and Biuret

This compound (C₂H₄N₂O₃) is a carbamic acid derivative of urea. While its chemical properties are described, there is a significant lack of research on its biological effects in plants. In contrast, biuret (C₂H₅N₃O₂), the amide of this compound, is a well-known byproduct of urea fertilizer production that can be toxic to plants at elevated concentrations. Biuret is formed when urea is heated, causing two urea molecules to condense. Its presence in urea-based fertilizers is a concern for agricultural applications due to its potential to cause crop damage.

Given the absence of phytotoxicity data for this compound in the current body of scientific literature, this guide will proceed with a comprehensive analysis of biuret toxicity. The objective is to provide a clear and data-driven overview of its effects on plants, supported by experimental evidence.

Comparative Toxicity: The Data Deficit for this compound

A thorough search of scientific databases has yielded no empirical studies on the phytotoxicity of this compound. Therefore, a direct comparative analysis of the toxicity of this compound and biuret is not currently possible. The focus of this guide will consequently be on the known toxicological profile of biuret.

In-Depth Analysis of Biuret Toxicity in Plants

Biuret toxicity in plants is a significant concern, particularly with the use of urea-based fertilizers. The following sections detail the mechanisms, symptoms, and quantitative effects of biuret on various plant species.

Mechanism of Biuret Toxicity

The precise molecular mechanisms of biuret toxicity are not fully elucidated; however, research points to several key areas of disruption within the plant:

  • Inhibition of Protein Synthesis: Biuret is known to interfere with nitrogen metabolism and disrupt normal protein synthesis. This interference can lead to a cascade of negative effects on plant growth and development.

  • Enzyme Activity Disruption: Biuret can alter the activity of various essential plant enzymes, leading to metabolic imbalances.

  • Nutrient Uptake and Metabolism: Some studies suggest that biuret can hinder the uptake and assimilation of other essential nutrients, further contributing to its toxic effects.

  • Chloroplast Damage: Evidence suggests that biuret can damage chloroplasts, the site of photosynthesis, leading to reduced photosynthetic efficiency and chlorosis.

Symptoms of Biuret Toxicity

The visible symptoms of biuret toxicity can vary depending on the plant species, the concentration of biuret, and the method of application (foliar or soil). Common symptoms include:

  • Leaf Chlorosis: Yellowing of the leaves, often starting at the tips and margins, is a hallmark symptom.

  • Necrosis: In more severe cases, the chlorotic leaf tissues may die, leading to necrotic spots or margins.

  • Stunted Growth: Inhibition of root and shoot elongation is a common response to biuret exposure, resulting in overall stunted plant growth.

  • Reduced Germination: High concentrations of biuret in the soil can inhibit seed germination and seedling emergence.

Quantitative Data on Biuret Toxicity

The following table summarizes quantitative data from various studies on the toxic effects of biuret on different plant species.

Plant SpeciesExposure TypeBiuret ConcentrationObserved Toxic EffectsReference
Citrus Foliar Spray> 0.25% in urea sprayLeaf yellowing and tip burn
Pineapple Foliar Spray> 0.5% in urea sprayLeaf yellowing and necrosis
Wheat Seedling Culture10 ppmReduced root and shoot growth
Corn Seedling Culture25 ppmReduced germination and seedling vigor
Orange Trees Foliar ApplicationNot specifiedBiuret remained in leaves for 8 months

Experimental Protocols for Assessing Biuret Phytotoxicity

Standardized protocols are crucial for accurately assessing the phytotoxicity of compounds like biuret. Below are detailed methodologies for key experiments.

Seed Germination and Root Elongation Assay

This assay is a common first-tier test for phytotoxicity.

  • Test Species: A variety of plant species can be used, with common choices being lettuce (Lactuca sativa), radish (Raphanus sativus), and cucumber (Cucumis sativus).

  • Materials: Petri dishes, filter paper, biuret solutions of varying concentrations, distilled water (control), growth chamber with controlled temperature and light.

  • Procedure:

    • Place a sterile filter paper in each petri dish.

    • Moisten the filter paper with a known volume of the respective biuret test solution or distilled water.

    • Place a predetermined number of seeds (e.g., 10-20) on the filter paper in each dish.

    • Seal the petri dishes to prevent moisture loss.

    • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 72-120 hours).

    • After the incubation period, count the number of germinated seeds and measure the root length of each seedling.

  • Data Analysis: Calculate the germination percentage and average root length for each treatment. Compare the results for the biuret treatments to the control to determine the concentration-dependent inhibitory effects.

Plant Biomass Assay (Hydroponic or Soil-based)

This assay assesses the impact of biuret on overall plant growth over a longer period.

  • Test Species: Crop species of interest, such as wheat (Triticum aestivum), corn (Zea mays), or soybean (Glycine max).

  • Materials: Pots with soil or a hydroponic setup, biuret solutions, nutrient solution, growth chamber or greenhouse.

  • Procedure (Hydroponic):

    • Germinate seeds and transfer seedlings to a hydroponic system containing a complete nutrient solution.

    • After an acclimation period, introduce biuret at various concentrations to the nutrient solution.

    • Grow the plants for a set period (e.g., 14-21 days), monitoring for visual symptoms of toxicity.

    • At the end of the experiment, harvest the plants and separate them into roots and shoots.

    • Determine the fresh weight of the roots and shoots.

    • Dry the plant material in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved to determine the dry biomass.

  • Data Analysis: Compare the fresh and dry biomass of plants in the biuret treatments to the control to quantify the growth inhibition.

Visualizing Biuret's Impact: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the conceptual signaling pathway of biuret toxicity and a typical experimental workflow for its assessment.

Biuret_Toxicity_Pathway Biuret Biuret Uptake Uptake into Cell Biuret->Uptake PlantCell Plant Cell N_Metabolism Nitrogen Metabolism PlantCell->N_Metabolism Disrupts Protein_Synthesis Protein Synthesis PlantCell->Protein_Synthesis Inhibits Enzyme_Activity Enzyme Activity PlantCell->Enzyme_Activity Alters Chloroplast_Function Chloroplast Function PlantCell->Chloroplast_Function Damages Toxicity_Symptoms Toxicity Symptoms (Chlorosis, Stunted Growth) N_Metabolism->Toxicity_Symptoms Protein_Synthesis->Toxicity_Symptoms Enzyme_Activity->Toxicity_Symptoms Chloroplast_Function->Toxicity_Symptoms

Caption: Conceptual signaling pathway of biuret toxicity in plants.

Experimental_Workflow cluster_prep Preparation cluster_assay Phytotoxicity Assays cluster_analysis Data Analysis Prep_Solutions Prepare Biuret Solutions Germination_Assay Seed Germination & Root Elongation Prep_Solutions->Germination_Assay Biomass_Assay Plant Biomass (Hydroponics/Soil) Prep_Solutions->Biomass_Assay Select_Seeds Select Plant Seeds Select_Seeds->Germination_Assay Select_Seeds->Biomass_Assay Measure_Endpoints Measure Endpoints (Germination %, Root Length, Biomass) Germination_Assay->Measure_Endpoints Biomass_Assay->Measure_Endpoints Statistical_Analysis Statistical Analysis Measure_Endpoints->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: Experimental workflow for assessing biuret phytotoxicity.

Conclusion and Future Research Directions

This guide has provided a comprehensive overview of biuret toxicity in plants, summarizing its mechanisms, symptoms, and quantitative effects. A critical finding of this review is the complete absence of phytotoxicity data for this compound. This represents a significant knowledge gap that warrants future investigation.

Future research should focus on:

  • Investigating the Phytotoxicity of this compound: Conducting foundational studies to determine if this compound exhibits any toxic effects on plants.

  • Elucidating the Molecular Mechanisms of Biuret Toxicity: Utilizing modern molecular techniques to identify the specific genes, proteins, and signaling pathways that are disrupted by biuret.

  • Expanding Quantitative Toxicity Data: Generating more comprehensive dose-response data for a wider range of plant species, including economically important crops.

By addressing these research questions, a more complete understanding of the potential risks associated with urea-related compounds in agricultural and environmental contexts can be achieved.

A Comparative Guide to Allophanate Quantification: Validating an HPLC-UV Method Against Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection for the quantification of allophanate, a crucial crosslinking moiety in polyurethane chemistry. The performance of a validated HPLC-UV method is objectively compared with alternative spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Supporting experimental protocols and comparative data are presented to aid researchers in selecting the most suitable analytical method for their specific needs.

Introduction to Allophanate and its Quantification

Allophanates are formed from the reaction of an isocyanate with a urethane group. The presence and concentration of allophanate linkages significantly influence the properties of polyurethane materials, such as their thermal stability and mechanical strength. Accurate quantification of allophanate is therefore critical for quality control and the development of new polymeric materials. While several analytical techniques can be employed for this purpose, HPLC offers a robust and widely accessible method for separation and quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful technique for separating components in a mixture and is well-suited for the quantification of specific analytes like allophanate, provided the analyte has a UV chromophore.

Experimental Protocol: Validated HPLC-UV Method for Allophanate Quantification

This section details a representative experimental protocol for the quantification of allophanate using a validated HPLC-UV method.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the polymer sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), and dilute to volume.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent.

  • Column: C18 Reverse-Phase Column (e.g., Phenomenex Luna C18, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization based on the specific allophanate derivative.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV Absorbance at a wavelength where the allophanate derivative has maximum absorbance (e.g., 230 nm).

3. Calibration:

  • Prepare a series of standard solutions of a purified allophanate reference standard in the mobile phase, ranging from approximately 1 to 100 µg/mL.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

HPLC Method Validation Workflow

HPLC_Validation_Workflow A Optimize Chromatographic Conditions B Specificity A->B C Linearity & Range B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Sample Analysis G->H

Caption: Workflow for the validation of an HPLC method.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for allophanate quantification, based on established validation guidelines.

Validation ParameterAcceptance CriteriaTypical Result for Allophanate Quantification
Specificity No interference from matrix components at the retention time of the analyte.Peak purity > 0.99
Linearity (r²) ≥ 0.9990.9995
Range Typically 80-120% of the test concentration.1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2%< 1.5%
- Intermediate (Inter-day)≤ 2%< 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.3 µg/mL
Robustness No significant effect on results with small, deliberate variations in method parameters.Method is robust to minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min).

Comparison with Alternative Methods

While HPLC-UV is a robust method, other spectroscopic techniques can also be employed for allophanate quantification. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR), particularly ¹³C NMR, can be a powerful tool for the quantification of allophanate, as the carbonyl carbon of the allophanate group gives a distinct signal.

Experimental Protocol: Quantitative ¹³C NMR

  • Sample Preparation: Dissolve a known amount of the polymer sample in a deuterated solvent (e.g., DMSO-d₆) along with a known amount of an internal standard.

  • Acquisition: Acquire the ¹³C NMR spectrum using a high-field NMR spectrometer. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time of the signals of interest) to allow for full relaxation of the nuclei between pulses, which is crucial for accurate integration.

  • Quantification: The concentration of allophanate is determined by comparing the integral of the allophanate carbonyl signal to the integral of a known signal from the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used for the quantitative analysis of allophanate by monitoring the characteristic absorption bands, such as the C=O stretching vibration.

Experimental Protocol: Quantitative FTIR

  • Sample Preparation: Prepare thin films of the polymer sample of a known and uniform thickness. Alternatively, dissolve the sample in a suitable solvent that does not have interfering absorptions in the region of interest.

  • Calibration: Create a calibration curve by measuring the absorbance of a series of standards with known allophanate concentrations.

  • Quantification: Measure the absorbance of the sample at the characteristic wavelength for the allophanate group and determine the concentration from the calibration curve.

Comparative Analysis of Allophanate Quantification Methods

The following table provides a comparative overview of HPLC-UV, NMR, and FTIR for the quantification of allophanate.

FeatureHPLC-UVNMR SpectroscopyFTIR Spectroscopy
Principle Separation based on polarity, followed by UV detection.Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measures the absorption of infrared radiation by molecular vibrations.
Specificity High, due to chromatographic separation.High, provides structural information.Moderate, susceptible to overlapping peaks from other functional groups.
Sensitivity (LOD/LOQ) High (typically in the µg/mL to ng/mL range).Moderate to low (typically in the mg/mL range).Low (typically requires higher concentrations).
Quantitative Accuracy High, with proper validation.High, can be an absolute method with an internal standard.Moderate, dependent on sample preparation and calibration.
Sample Throughput Moderate, dependent on run time.Low, requires longer acquisition times for good signal-to-noise.High, rapid analysis.
Advantages High sensitivity and specificity, widely available instrumentation.Provides detailed structural information, can be a primary ratio method.Fast, non-destructive, and can be used for in-situ monitoring.
Disadvantages Requires a UV chromophore, potential for matrix effects.Lower sensitivity, higher instrument cost.Lower specificity in complex mixtures, challenging for accurate quantification.

Logical Relationship of Method Selection

Method_Selection A Define Analytical Need B High Sensitivity & Specificity Required? A->B C Structural Information Needed? A->C D Rapid Screening or In-situ Monitoring? A->D B->C E HPLC-UV B->E Yes C->D F NMR Spectroscopy C->F Yes G FTIR Spectroscopy D->G Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The validated HPLC-UV method presented in this guide offers a reliable and sensitive approach for the routine quantification of allophanate in polymer samples. While NMR and FTIR spectroscopy provide valuable alternative or complementary information, particularly for structural elucidation (NMR) and rapid screening (FTIR), the HPLC-UV method generally provides a superior balance of sensitivity, specificity, and accessibility for quantitative analysis in most research and quality control settings. The selection of the most appropriate method should be based on a careful consideration of the specific analytical requirements, including the sample matrix, desired level of accuracy and precision, and available resources.

Allophanate in Urease Inhibition Assays: A Comparative Guide to Specificity and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the role of allophanate in the context of urease inhibition. Current research indicates that allophanate is not a direct inhibitor of urease but rather a substrate for a distinct enzyme, allophanate hydrolase. This guide will clarify the enzymatic pathways, present comparative data on established urease inhibitors, and provide detailed experimental protocols for assessing urease inhibition.

Distinguishing Urease and Allophanate Hydrolase Activity

A critical point in studying urease-related metabolic pathways is the distinction between urease and allophanate hydrolase. While both are involved in nitrogen metabolism, they catalyze different reactions.

  • Urease directly hydrolyzes urea into ammonia and carbamate, which then spontaneously decomposes to carbonic acid and another molecule of ammonia. This action contributes to a significant increase in local pH.

  • Allophanate Hydrolase (AH) , on the other hand, catalyzes the hydrolysis of allophanate into two molecules of ammonia and two molecules of carbon dioxide. In some organisms, particularly certain bacteria and fungi, urea is first carboxylated to form allophanate by Urea Carboxylase (UC) . This two-step process is carried out by a multifunctional enzyme called urea amidolyase (UAL), which possesses both UC and AH activities.[1][2]

Studies on bacterial metabolism of s-triazine compounds have shown that the degradation pathway proceeds through allophanate via allophanate hydrolase, not through urea and urease.[3] This underscores that allophanate is an intermediate in a separate pathway and not a direct modulator of urease itself.

Comparative Analysis of Established Urease Inhibitors

Given the lack of evidence for allophanate as a urease inhibitor, this section focuses on well-characterized inhibitors, providing a benchmark for efficacy. Urease inhibitors are broadly classified as active site-directed or mechanism-based.[4][5] The most effective inhibitors often chelate the nickel ions in the urease active site.[5]

Below is a comparison of common urease inhibitors with their reported half-maximal inhibitory concentrations (IC₅₀).

InhibitorChemical ClassSource Organism of UreaseIC₅₀ (µM)Reference
Acetohydroxamic Acid (AHA)Hydroxamic AcidJack Bean~42[6]
Hydroxyurea (HU)Urea DerivativeJack Bean~100[6]
N-(n-butyl)phosphorictriamide (NBPT)PhosphoramideNot Specified~0.1[6]
ThioureaThiourea DerivativeJack Bean21.40 ± 0.21[7]
4-Bromophenyl Boronic AcidBoronic Acid DerivativeJack Bean<20[8]
CampheneMonoterpeneJack BeanKi = 1.431 mM[9]
CuminaldehydeAldehydeJack Bean-[9]

Note: IC₅₀ values can vary depending on the assay conditions, such as substrate concentration, pH, and temperature.

Experimental Protocols for Urease Inhibition Assays

A standardized protocol is crucial for comparing the efficacy of potential urease inhibitors. The following is a widely used spectrophotometric method based on the quantification of ammonia produced.

Principle

The activity of urease is determined by measuring the amount of ammonia released from the enzymatic hydrolysis of urea. The ammonia is quantified using the Berthelot (or phenate) method, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex. The intensity of the color, measured spectrophotometrically, is proportional to the ammonia concentration.

Reagents and Materials
  • Urease (e.g., from Jack Bean, Canavalia ensiformis)

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test inhibitor compounds

  • Phenol reagent (e.g., 5% w/v phenol in 95% ethanol)

  • Sodium nitroprusside solution (e.g., 0.5%)

  • Alkaline reagent (e.g., 10 g trisodium citrate and 0.5 g sodium hydroxide in 100 mL deionized water)

  • 96-well microplate

  • Microplate reader

Assay Procedure
  • Preparation of Solutions : Prepare stock solutions of urease, urea, and the test inhibitor in the appropriate buffer.

  • Assay Mixture : In a 96-well plate, add the following to each well:

    • Buffer solution

    • Urease enzyme solution

    • Test inhibitor solution (or buffer for the control)

  • Pre-incubation : Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction : Add the urea solution to each well to start the enzymatic reaction.

  • Incubation : Incubate the reaction mixture for a specific time (e.g., 15 minutes) at the same temperature.

  • Color Development : Stop the reaction and initiate color development by adding the phenol reagent, sodium nitroprusside, and alkaline reagent.

  • Final Incubation : Incubate the plate in the dark for approximately 30 minutes to allow for full color development.

  • Measurement : Measure the absorbance at a wavelength between 625-640 nm using a microplate reader.[10][11]

Calculation of Percentage Inhibition

The percentage of urease inhibition can be calculated using the following formula:

% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage inhibition against different concentrations of the inhibitor.[12]

Visualizing the Metabolic Pathways

The following diagrams illustrate the distinct biochemical pathways involving urease and the urea amidolyase system (urea carboxylase and allophanate hydrolase).

Urease_Pathway Urea Urea Urease Urease Urea->Urease H₂O Carbamate Carbamate Urease->Carbamate Ammonia1 Ammonia (NH₃) Urease->Ammonia1 Spontaneous_Decomposition Spontaneous Decomposition Carbamate->Spontaneous_Decomposition H₂O Carbonic_Acid Carbonic Acid (H₂CO₃) Spontaneous_Decomposition->Carbonic_Acid Ammonia2 Ammonia (NH₃) Spontaneous_Decomposition->Ammonia2 Urea_Amidolyase_Pathway Urea Urea Urea_Carboxylase Urea Carboxylase (UC) Urea->Urea_Carboxylase ATP + HCO₃⁻ Allophanate Allophanate Urea_Carboxylase->Allophanate ADP + Pi Allophanate_Hydrolase Allophanate Hydrolase (AH) Allophanate->Allophanate_Hydrolase H₂O Ammonia_CO2 2 NH₃ + 2 CO₂ Allophanate_Hydrolase->Ammonia_CO2

References

Comparative Reactivity of Allophanate and Isocyanic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of allophanates and isocyanic acid, with a focus on their interactions with biological molecules. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in understanding the potential implications of these functional groups in biological systems and drug development.

Overview of Reactivity

Allophanates and isocyanic acid are both electrophilic species capable of reacting with various nucleophiles. However, their formation, stability, and reactivity profiles differ significantly, influencing their potential biological activity and applications.

Allophanates are formed from the reaction of an isocyanate with a urethane. This reaction is typically reversible and favored at elevated temperatures in the presence of excess isocyanate.[1][2] In industrial applications, allophanate linkages are often intentionally created to induce crosslinking in polyurethane materials.[2] Their reactivity in biological systems is less characterized but is of interest in the context of polyurethane biocompatibility and the potential for interaction with biomolecules.

Isocyanic acid (HNCO) is a highly reactive electrophile that readily reacts with primary amines, a process known as carbamylation.[3] In biological systems, isocyanic acid can be generated from the decomposition of urea and is implicated in the non-enzymatic modification of proteins, particularly on the ε-amino group of lysine residues and N-terminal amines.[3] This modification can alter protein structure and function and is associated with various pathological conditions.

Quantitative Comparison of Reactivity

Direct comparative kinetic data for allophanate and isocyanic acid reacting with the same biological nucleophiles under identical conditions is scarce in the literature. However, by examining their formation kinetics and reactivity with representative nucleophiles, a comparative understanding can be established.

Table 1: Kinetic Data for Allophanate Formation and Related Reactions

ReactionReactantsCatalyst/ConditionsRate Constant (k) or Activation Energy (Ea)Reference(s)
Urethane Formation (precursor to allophanate)Phenyl isocyanate + 1-propanolTHF, 20-fold isocyanate excessEa: 49.0 kJ/mol[4][5]
Allophanate Formation (as intermediate)Phenyl isocyanate + 1-propanol (via urethane)THF, 20-fold isocyanate excessReaction barrier: 62.6 kJ/mol[4][5]
Relative Reaction Rates of IsocyanatesIsocyanate + Primary aliphatic amine-Relative rate ~100,000[6]
Isocyanate + Primary hydroxyl-Relative rate ~100[6]
Isocyanate + Urethane (forming allophanate)Elevated temperature, excess isocyanateSlower than reaction with amines or alcohols[1][2]

Table 2: Kinetic Data for Isocyanic Acid and Isocyanate Reactions with Nucleophiles

ReactionReactantsConditionsRate Constant (k)Reference(s)
Carbamylation of Ubiquitin AminesUbiquitin + Isocyanic acidpH 9.2Differential susceptibility observed, with lysines having lower pKa values reacting more readily.[7]
Reaction with Amino Acid Derivatives (HDI)Hexamethylene diisocyanate (HDI) + Ac-Cysbuffer pH 7.4/dioxane 50:50Reactivity order: Ac-Cys > Asp-Phe > Val-Phe = Nα-Z-Lys > Nα-Z-His > N-Z-Tyr[8]
Reaction with Amino Acid Derivatives (2,4-TDI)2,4-Toluene diisocyanate (2,4-TDI) + Ac-Cysbuffer pH 7.4/dioxane 50:50Reactivity order: Ac-Cys = Asp-Phe > Val-Phe = Nα-Z-Lys >> Nα-Z-His[8]
Reaction with Glutathione (GSH)Various Isothiocyanates + GSH-Second-order rate constants vary depending on the isothiocyanate structure.[3]

Reaction Pathways and Mechanisms

The following diagrams illustrate the key reaction pathways for allophanate formation and isocyanic acid-mediated carbamylation.

Allophanate_Formation_Reversion Allophanate Formation and Reversion Pathway Isocyanate Isocyanate (R-N=C=O) Allophanate Allophanate Isocyanate->Allophanate + Urethane (Excess Isocyanate, Temp >100-150°C) Urethane Urethane (R'-NH-CO-OR'') Urethane->Allophanate Allophanate->Isocyanate Reversion (Temp >100-150°C) Allophanate->Urethane Alcohol Alcohol (R''-OH)

Caption: Allophanate formation from an isocyanate and a urethane, and its thermal reversion.

Carbamylation_Pathway Protein Carbamylation by Isocyanic Acid Urea Urea Isocyanic_Acid Isocyanic Acid (HN=C=O) Urea->Isocyanic_Acid Decomposition Carbamylated_Protein Carbamylated Protein (-NH-CO-NH2) Isocyanic_Acid->Carbamylated_Protein + Protein Amine Protein_Amine Protein (-NH2) (e.g., Lysine, N-terminus) Protein_Amine->Carbamylated_Protein

Caption: The pathway of protein carbamylation initiated by the decomposition of urea to isocyanic acid.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of allophanate and isocyanic acid reactivity. Below are summaries of common methodologies.

High-Performance Liquid Chromatography (HPLC) for Kinetic Analysis

HPLC is a powerful technique for monitoring the progress of reactions involving isocyanates and their derivatives by separating and quantifying reactants and products over time.[3][9][10][11]

Objective: To determine the rate constants of isocyanate reactions.

General Procedure:

  • Reagent Preparation: Prepare stock solutions of the isocyanate (or isocyanic acid source) and the nucleophile (e.g., amino acid, peptide) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[3]

  • Reaction Initiation: In a thermostatted vessel, combine the buffer and nucleophile solution. Initiate the reaction by adding the isocyanate stock solution.[3]

  • Time-Point Sampling and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding a solution that rapidly reacts with the remaining isocyanate (e.g., a primary amine like butylamine) or by acidification.[3]

  • HPLC Analysis:

    • Inject the quenched samples into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and detector (e.g., Diode Array Detector or Mass Spectrometer).[10][11]

    • Develop a gradient elution method to separate the unreacted isocyanate (or its quenching product), the nucleophile, and the reaction product.

  • Data Analysis:

    • Integrate the peak areas of the reactant and/or product at each time point.[3]

    • Create a calibration curve to convert peak areas to concentrations.[3]

    • Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law to determine the rate constant.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Reactivity

NMR spectroscopy is invaluable for identifying the specific sites of reaction on a protein and for monitoring the kinetics of these reactions in real-time.[7][12][13][14][15][16]

Objective: To identify the amino acid residues that react with isocyanic acid and determine the relative reactivity of these sites.

General Procedure:

  • Sample Preparation: Prepare a solution of the target protein (e.g., ubiquitin) in a suitable NMR buffer (e.g., phosphate buffer at a specific pH). For enhanced sensitivity, isotopic labeling of the protein (e.g., with ¹⁵N) is often employed.[7][12][13]

  • Reaction Initiation: Acquire a baseline NMR spectrum of the protein solution. Initiate the carbamylation reaction by adding a source of isocyanic acid (e.g., sodium cyanate).[7]

  • Time-Course NMR Data Acquisition: Acquire a series of 1D or 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) at different time points after the addition of the cyanate.[7]

  • Data Analysis:

    • Monitor changes in the NMR spectra over time. The appearance of new peaks or the disappearance/shifting of existing peaks indicates a chemical reaction.

    • By assigning the peaks in the NMR spectrum to specific amino acid residues, the sites of modification can be identified.

    • The rate of change in peak intensities can be used to determine the kinetics of the reaction at each specific site.[7]

Mass Spectrometry (MS) for Adduct Identification

Mass spectrometry is a highly sensitive technique used to identify and characterize the products of reactions between isocyanates and biomolecules.[17][18][19][20][21]

Objective: To confirm the formation of allophanate or carbamylated adducts and to identify the specific sites of modification.

General Procedure:

  • Reaction and Sample Preparation:

    • Perform the reaction between the isocyanate/isocyanic acid and the protein or peptide.

    • For proteins, enzymatic digestion (e.g., with trypsin) is typically performed to generate smaller peptides that are more amenable to MS analysis.

  • LC-MS/MS Analysis:

    • The peptide mixture is separated by liquid chromatography and introduced into a mass spectrometer (e.g., via electrospray ionization).

    • The mass spectrometer measures the mass-to-charge ratio (m/z) of the peptides. The mass shift corresponding to the addition of the isocyanate or isocyanic acid confirms the presence of the adduct.

    • Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptides.

  • Data Analysis:

    • The fragmentation pattern of the modified peptide is analyzed to pinpoint the exact amino acid residue that has been modified.

    • For polymers, MS can be used to identify repeating units and the presence of cross-linking structures like allophanates.[17][18][20]

Summary and Conclusion

The reactivity of allophanates and isocyanic acid is of significant interest to researchers in drug development and biomaterials science. While both are electrophilic, their reactivity profiles and the conditions under which they form and react differ.

  • Isocyanic acid is a highly reactive species that readily carbamylates proteins, particularly at lysine residues and N-termini. This reaction is generally considered irreversible under physiological conditions and can have significant biological consequences. Its high reactivity makes it a key player in the molecular aging of proteins and the pathology of certain diseases.[22]

  • Allophanates are formed from the reaction of isocyanates with urethanes, a reaction that is favored by heat and excess isocyanate and is reversible.[2] Their reactivity towards biomolecules is less well-defined in the literature compared to isocyanic acid. The stability of allophanates is temperature-dependent, and they can revert to the parent urethane and isocyanate.[2] This reversibility may suggest a lower potential for forming stable, long-term adducts with biomolecules under physiological conditions compared to the carbamylation by isocyanic acid.

The choice of experimental technique to study these reactions depends on the specific research question. HPLC is well-suited for kinetic studies, NMR provides site-specific information, and mass spectrometry is a powerful tool for adduct identification and characterization. This guide provides a foundational understanding to aid researchers in designing experiments and interpreting data related to the reactivity of these important chemical entities.

References

A Comparative Guide to Confirming Allophanate Salt Structure via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is paramount. When synthesizing allophanate salts, typically from the reaction of an isocyanate with a urethane, NMR spectroscopy stands as a definitive analytical tool. This guide provides a comparative framework for utilizing ¹H and ¹³C NMR to unambiguously identify allophanate structures and distinguish them from common starting materials and byproducts such as urethanes, ureas, biurets, and isocyanurates.

Distinguishing Functional Groups by NMR Chemical Shifts

The electronic environment of the carbonyl carbon and the adjacent protons in allophanates, urethanes, ureas, biurets, and isocyanurates results in distinct chemical shifts in their respective ¹³C and ¹H NMR spectra. These differences, summarized in the tables below, provide a reliable basis for structural confirmation.

Comparative ¹³C NMR Chemical Shifts

The carbonyl carbon signals are particularly diagnostic. Allophanates exhibit two distinct carbonyl peaks, one resonating at a higher chemical shift (similar to a urea/amide) and the other at a lower chemical shift (similar to a carbamate). This is a key differentiating feature.

Functional GroupTypical ¹³C NMR Chemical Shift Range (ppm) of Carbonyl Carbon
Allophanate ~151-155 and ~165-170
Urethane~153-158
Urea~156-160
Biuret~155-156
Isocyanurate~149-153
Comparative ¹H NMR Chemical Shifts

The protons attached to nitrogen atoms (N-H) in these compounds also display characteristic chemical shifts, which can be influenced by solvent, temperature, and concentration. In polar aprotic solvents like DMSO-d₆, these protons are readily observable. The allophanate N-H proton typically appears at a distinct downfield chemical shift.

Functional GroupTypical ¹H NMR Chemical Shift Range (ppm) of N-H Protons
Allophanate ~10.0-11.0
Urethane~9.0-10.0
Urea~5.5-8.5
Biuret~7.0-9.5
Isocyanurate(no N-H protons)

Experimental Protocols

Synthesis of a Model Allophanate Salt: Sodium Allophanate

This protocol describes the synthesis of sodium allophanate as an intermediate in the formation of sodium cyanate from urea. Careful control of the reaction temperature is crucial to favor the formation of the allophanate.

Materials:

  • Urea

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Stainless steel reaction vessel

  • Heating mantle with temperature controller

  • Stirring apparatus

Procedure:

  • Combine urea and anhydrous sodium carbonate in a 2:1 molar ratio in the stainless steel reaction vessel.

  • Heat the mixture with constant stirring.

  • Maintain the reaction temperature between 100-120°C. In this range, sodium allophanate and sodium cyanate are formed.[1]

  • To isolate the sodium allophanate, the reaction should be quenched before significant conversion to sodium cyanate occurs, which is favored at higher temperatures (140-180°C).[1]

  • Cool the reaction mixture rapidly and dissolve it in a minimal amount of hot water.

  • Filter the solution to remove any unreacted sodium carbonate.

  • Allow the solution to cool slowly. Sodium allophanate, being less soluble than sodium cyanate and urea in cold water, will precipitate.

  • Collect the precipitate by filtration and wash with a small amount of cold water.

  • Dry the product under vacuum.

General Protocol for NMR Analysis

Sample Preparation:

  • Accurately weigh 5-25 mg of the synthesized allophanate salt for ¹H NMR, or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

  • If necessary, filter the sample to remove any particulate matter.

NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 5 minutes).

  • Tune and shim the sample to optimize the magnetic field homogeneity.

  • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, use a larger number of scans due to the lower natural abundance of the ¹³C isotope. Employ inverse-gated decoupling if quantitative analysis is required to suppress the Nuclear Overhauser Effect (NOE).

  • Process the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication) to enhance the signal-to-noise ratio or resolution.

  • Perform a Fourier transform to obtain the frequency-domain NMR spectrum.

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

Logical Workflow for Synthesis and Confirmation

The following diagram illustrates the workflow from the synthesis of an allophanate to its structural confirmation via NMR, including the comparison with potential side products.

G Workflow for Allophanate Synthesis and NMR Confirmation start Starting Materials (e.g., Urea + Na₂CO₃) reaction Controlled Heating (100-120°C) start->reaction product Crude Product Mixture reaction->product nmr_prep NMR Sample Preparation product->nmr_prep Take Sample nmr_acq ¹H & ¹³C NMR Acquisition nmr_prep->nmr_acq nmr_proc Data Processing & Analysis nmr_acq->nmr_proc comparison Compare Spectra to Known Chemical Shifts nmr_proc->comparison allophanate Allophanate Confirmed (Characteristic Peaks Present) comparison->allophanate impurities Side Products Identified (Urethane, Urea, Biuret, Isocyanurate) comparison->impurities

References

A Comparative Guide to Single-Laboratory Validation of Biuret Analysis in Fertilizers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methods for the determination of biuret in fertilizers, focusing on single-laboratory validation data. The information is intended for researchers, scientists, and professionals in the agricultural and chemical industries.

Biuret is a by-product formed during the manufacturing of urea-based fertilizers and can be phytotoxic to plants.[1] Accurate and validated analytical methods are therefore crucial for monitoring its concentration in fertilizer products. This guide compares the performance of High-Performance Liquid Chromatography (HPLC) and Spectrophotometry, two common methods used for biuret analysis.

Comparison of Analytical Method Performance

The performance of analytical methods is evaluated based on several key validation parameters. The following table summarizes the single-laboratory validation data for the HPLC and Spectrophotometric methods for biuret determination in fertilizers.

Performance CharacteristicHPLC Method 1[2][3][4]HPLC Method 2[1][5]Spectrophotometric Method (AOAC 960.04)[6][7]
Linearity Range 1.00–4.50 mg/L0–200 ppmNot explicitly stated in provided abstracts
Correlation Coefficient (r²) ≥0.9999[2][3][4]≥0.999[1][5]Not explicitly stated in provided abstracts
Limit of Detection (LOD) 0.009% in material[2][4]Not explicitly stated in provided abstractsNot explicitly stated in provided abstracts
Limit of Quantitation (LOQ) 0.031% in material[2][4]Not explicitly stated in provided abstractsNot explicitly stated in provided abstracts
Accuracy (Recovery) 97% (average)[2][3][4]98.14%–107.24%[1][5]Not explicitly stated in provided abstracts
Precision (Repeatability, RSD) 5.68%–14.34% (dry urea), 7.04%–13.31% (liquid fertilizer)[2][4]0.69%–1.85%[1][5]Not explicitly stated in provided abstracts

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is based on an extension of AOAC Official Method 2003.14 and is applicable for the determination of biuret in both solid and liquid urea-based commercial fertilizers.[2][6]

A. Reagents and Materials

  • Acetonitrile (LC Grade)

  • Water (LC Grade)

  • Biuret standard

  • Mobile Phase: 85% (v/v) acetonitrile in water[6][8]

B. Instrumentation

  • A liquid chromatograph capable of isocratic delivery at a flow rate of 1.30 mL/min.[2][3]

  • UV absorption detector set to 195 nm.[2][3]

  • Column temperature maintained at 35°C.[2][3]

  • Injection volume of 10 μL.[2][3]

C. Sample Preparation

  • Solid Fertilizers: Accurately weigh 0.1 g to 0.5 g of the sample (containing approximately 1 mg to 2 mg of biuret) into a 25 mL beaker.[1][5] Add 10 mL of the mobile phase and dissolve using an ultrasonic bath for 10 minutes.[1][5] Transfer the solution to a 25 mL volumetric flask and dilute to volume with the mobile phase.[1][5] Filter the solution through a syringe filter before injection.[1][5]

  • Liquid Fertilizers: Directly transfer 0.1 mL to 0.5 mL of the sample into a 25 mL volumetric flask and dilute to volume with the mobile phase.[1][5]

D. Analysis

  • Inject the prepared sample solution into the HPLC system.

  • Biuret is determined by comparing the peak area to a standard curve prepared from biuret standards.[2][3]

Spectrophotometric Method (AOAC 960.04)

This method is applicable to urea but not for mixed fertilizers.[7] It is based on the formation of a violet cupric compound with biuret in an alkaline medium.[9]

A. Reagents

  • Alkaline tartrate solution: Dissolve 40 g of NaOH and 50 g of NaKC4H4O6·4H2O in water and dilute to 1 L.[7]

  • Copper sulfate solution: Dissolve 15 g of CuSO4·5H2O in CO2-free water and dilute to 1 L.[7]

  • Biuret standard solution.[9]

B. Instrumentation

  • Spectrophotometer capable of measuring absorbance at 546 nm.[9]

C. Preparation of Standard Curve

  • Prepare a series of biuret standard solutions.[9]

  • To each standard, add the alkaline tartrate solution and the copper sulfate solution to develop the color.[9]

  • Measure the absorbance of each standard at 546 nm and plot a standard curve of absorbance versus biuret concentration.[9]

D. Sample Preparation and Analysis

  • Dissolve a weighed portion of the urea sample in water.[7]

  • Add the alkaline tartrate solution and copper sulfate solution to an aliquot of the sample solution.[9]

  • Measure the absorbance of the resulting solution at 546 nm.[9]

  • Determine the biuret content from the standard curve.[7]

Visualizations

Workflow for Single-Laboratory Validation

The following diagram illustrates a typical workflow for the single-laboratory validation of an analytical method for biuret in fertilizers.

Single-Laboratory Validation Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_params Define Validation Parameters select_method->define_params prep_materials Prepare Reagents & Samples define_params->prep_materials perform_linearity Linearity & Range prep_materials->perform_linearity perform_accuracy Accuracy (Recovery) prep_materials->perform_accuracy perform_precision Precision (Repeatability) prep_materials->perform_precision perform_lod_loq LOD & LOQ prep_materials->perform_lod_loq perform_specificity Specificity prep_materials->perform_specificity analyze_data Analyze Validation Data perform_linearity->analyze_data perform_accuracy->analyze_data perform_precision->analyze_data perform_lod_loq->analyze_data perform_specificity->analyze_data assess_criteria Assess Against Acceptance Criteria analyze_data->assess_criteria compile_report Compile Validation Report assess_criteria->compile_report

Caption: Workflow of a single-laboratory validation for biuret analysis.

Comparison of Method Performance Characteristics

The diagram below provides a visual comparison of the key performance characteristics of the HPLC and Spectrophotometric methods.

Method Performance Comparison cluster_hplc HPLC Method cluster_spectrophotometry Spectrophotometric Method cluster_attributes Performance Attributes hplc_linearity High Linearity (r² ≥ 0.999) hplc_sensitivity High Sensitivity (Low LOD/LOQ) hplc_accuracy High Accuracy (97-107% Recovery) hplc_precision Good Precision (RSD < 15%) hplc_specificity High Specificity (Separates from Urea) spec_applicability Limited to Urea spec_waste Generates Hazardous Waste spec_tedious More Tedious Procedure spec_interference Potential Interferences linearity Linearity linearity->hplc_linearity sensitivity Sensitivity sensitivity->hplc_sensitivity accuracy Accuracy accuracy->hplc_accuracy precision Precision precision->hplc_precision specificity Specificity specificity->hplc_specificity specificity->spec_interference applicability Applicability applicability->spec_applicability practicality Practicality practicality->spec_waste practicality->spec_tedious

Caption: Comparison of HPLC and Spectrophotometric method attributes.

References

The Impact of Biuret on Soil Nitrification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of biuret's role in soil nitrogen dynamics, offering a comparison with urea and other alternatives, supported by experimental evidence.

For researchers and professionals in drug development and agricultural science, understanding the intricate processes of soil nitrogen transformation is paramount. This guide provides a comprehensive evaluation of biuret's effect on soil nitrification, a critical step in the nitrogen cycle. Through a detailed comparison with urea and other nitrogen sources, and supported by experimental data, this document aims to clarify the implications of biuret in soil ecosystems.

Biuret's Influence on Nitrification: An Overview

Biuret (C₂H₅N₃O₂), a compound formed from the condensation of two urea molecules, is often present as an impurity in urea-based fertilizers.[1] While urea is a widely used nitrogen fertilizer, the presence of biuret can significantly alter soil nitrogen dynamics. Research indicates that biuret generally decreases the rate of nitrification in soil.[2][3] This inhibitory effect stems from its slower mineralization rate compared to urea.[4][5] While urea is readily hydrolyzed into ammonium (NH₄⁺), biuret's conversion is a more gradual process, leading to a steady but slower release of ammonium.[1][4]

This characteristic positions biuret as a potential slow-release nitrogen fertilizer.[4][5] However, at elevated concentrations, biuret can exhibit toxicity to plants, interfering with their nitrogen metabolism and protein synthesis.[2][5]

Comparative Analysis of Nitrogen Sources

The following table summarizes the key differences in the impact of biuret and urea on soil nitrification, based on a 112-day incubation study conducted in two different forest soils (sandy loam and silt loam).

Table 1: Comparison of Biuret and Urea Effects on Soil Nitrogen Mineralization and Nitrification [4][5]

ParameterBiuret (High Concentration - 408 mg N kg⁻¹ soil)Urea (High Concentration - 408 mg N kg⁻¹ soil)Key Observations
Ammonium (NH₄⁺-N) Release Slow and steady increase over the incubation period.Sharp initial increase followed by a considerable decrease.Biuret mineralizes significantly slower than urea.
Nitrification Rate Lower nitrification compared to urea, especially in the first 56 days.Higher rate of nitrification following the initial ammonium peak.Biuret inhibits the nitrification process.
Nitrogen Retention More biuret-derived nitrogen remained in the soil.Less urea-derived nitrogen remained in the soil.Slower mineralization and nitrification of biuret lead to greater nitrogen retention.

Data synthesized from a 112-day soil incubation study.[4][5]

Experimental Protocols

To evaluate the effect of biuret on soil nitrification, a common and effective method is the soil incubation experiment. The following protocol is a summary of the methodology used in the comparative study cited above.[4]

Objective: To compare the mineralization, nitrification, and immobilization of biuret-N and urea-N in soil.

Materials:

  • Two distinct soil types (e.g., sandy loam and silt loam)

  • Biuret and Urea solutions at various concentrations (e.g., 0, 4.08, 40.8, and 408 mg N kg⁻¹ soil)

  • Incubation vessels

  • Apparatus for measuring CO₂-C, microbial biomass C and N, NH₄⁺-N, and NO₃⁻-N

Procedure:

  • Soil Preparation: Air-dry and sieve the soil samples to ensure homogeneity.

  • Treatment Application: Apply the biuret and urea solutions to the soil samples at the predetermined concentrations. A control group with no nitrogen application is also included.

  • Incubation: Place the treated soil samples in incubation vessels and maintain them at a constant temperature (e.g., 25°C) for a specified period (e.g., 112 days). Maintain soil moisture at a consistent level.

  • Sampling: Collect soil samples at regular intervals (e.g., Days 2, 7, 14, 28, 56, and 112).

  • Analysis: Analyze the collected samples for:

    • CO₂-C evolution: To measure microbial respiration.

    • Microbial Biomass C and N: To assess the size of the microbial population.

    • Ammonium (NH₄⁺-N) and Nitrate (NO₃⁻-N) concentrations: To quantify the rates of mineralization and nitrification.

Visualizing the Process

To better understand the experimental workflow and the logical relationships of biuret's effect on the nitrogen cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection (e.g., Sandy Loam, Silt Loam) Sieving Sieving & Homogenization Soil_Collection->Sieving Control Control (No N) Sieving->Control Biuret Biuret Application (Multiple Concentrations) Sieving->Biuret Urea Urea Application (Multiple Concentrations) Sieving->Urea Incubation Incubation (e.g., 112 days at 25°C) Control->Incubation Biuret->Incubation Urea->Incubation Sampling Periodic Sampling Incubation->Sampling N_Analysis NH4+-N & NO3--N Measurement Sampling->N_Analysis Microbial_Analysis Microbial Biomass C & N CO2-C Evolution Sampling->Microbial_Analysis

Caption: Experimental workflow for assessing the effect of biuret on soil nitrification.

Biuret_Effect_on_Nitrification Urea Urea Ammonium_Urea Ammonium (NH4+) Urea->Ammonium_Urea Rapid Hydrolysis Nitrite_Urea Nitrite (NO2-) Ammonium_Urea->Nitrite_Urea Nitrification Step 1 Nitrate_Urea Nitrate (NO3-) Nitrite_Urea->Nitrate_Urea Nitrification Step 2 Biuret Biuret Ammonium_Biuret Ammonium (NH4+) Biuret->Ammonium_Biuret Slow Mineralization Nitrite_Biuret Nitrite (NO2-) Ammonium_Biuret->Nitrite_Biuret Inhibited Nitrification Nitrate_Biuret Nitrate (NO3-) Nitrite_Biuret->Nitrate_Biuret Inhibited Nitrification

Caption: Logical relationship of biuret's inhibitory effect on the nitrogen cycle compared to urea.

Alternatives to Biuret-Containing Fertilizers

Given the potential for phytotoxicity and the altered nitrification rates associated with biuret, exploring alternative nitrogen sources is crucial. Some alternatives include:

  • Low-Biuret Urea: Modern manufacturing processes can produce urea with very low biuret concentrations (typically less than 1-1.3%), minimizing the risk of toxicity.[2][5]

  • Ammonium Sulfate Nitrate and Calcium Ammonium Nitrate: These fertilizers provide nitrogen in both ammonium and nitrate forms, making it readily available for plant uptake.[6]

  • Nitrification Inhibitors: These chemical compounds, such as dicyandiamide (DCD) and 2-chloro-6-(trichloromethyl) pyridine (CP), can be added to nitrogen fertilizers to slow the conversion of ammonium to nitrate, reducing nitrogen loss and environmental impact.[7][8]

  • Organic Nitrogen Sources: Materials like blood meal, feather meal, and various seed meals can serve as effective organic sources of nitrogen.[9]

Conclusion

The presence of biuret in urea-based fertilizers has a distinct and significant impact on soil nitrification. Its primary effect is a reduction in the rate of nitrification due to its slow mineralization to ammonium.[2][4] This characteristic can be beneficial in applications where a slow-release nitrogen source is desired, potentially leading to greater nitrogen retention in the soil.[4] However, the risk of plant toxicity at higher concentrations necessitates careful management of biuret levels in fertilizers.[2][5]

For applications requiring rapid nitrogen availability, low-biuret urea or alternative nitrogen fertilizers like ammonium sulfate nitrate and calcium ammonium nitrate are more suitable.[6] Furthermore, the use of nitrification inhibitors presents a targeted approach to managing the rate of nitrification without the associated phytotoxicity risk of high biuret levels.[7] Ultimately, the choice of nitrogen source should be guided by specific crop needs, soil conditions, and environmental considerations.

References

A Comparative Analysis of Allophanic Soils and Their Distinct Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the unique chemical characteristics of different soil types is paramount. Allophanic soils, derived from volcanic ash, present a fascinating case study due to their distinct mineralogy and reactive nature. This guide provides a comprehensive comparison of the chemical properties of allophanic soils with other common soil types, supported by experimental data and detailed methodologies.

Allophanic soils are characterized by the dominance of short-range order minerals such as allophane, imogolite, and ferrihydrite.[1] These minerals impart a unique set of chemical properties, including exceptionally high phosphate retention, variable charge characteristics, and a remarkable capacity to stabilize organic matter. These properties stand in stark contrast to soils dominated by crystalline minerals, such as many Mollisols, Oxisols, and Pallic soils.

Comparative Chemical Properties of Allophanic and Other Soils

The distinct mineralogy of allophanic soils directly influences their chemical behavior. The following table summarizes key quantitative data comparing the chemical properties of allophanic soils with non-allophanic soils and other common soil orders.

Chemical PropertyAllophanic SoilsNon-Allophanic AndosolsPallic SoilsMollisolsOxisols
pH 5.0 - 6.5Generally lower than allophanicAcidic (around 5.0)Neutral to slightly alkalineAcidic
Phosphate Retention (%) >85 (typically ~94%)[1][2]HighLow (around 12%)[1]ModerateVery High
Oxalate Extractable Al (%) Significantly higherLower than allophanicLowLowLow
Oxalate Extractable Fe (%) Significantly higherLower than allophanicLowLowHigh (as crystalline oxides)
Oxalate Extractable Si (%) Significantly higherLower than allophanicLowLowLow
Cation Exchange Capacity (CEC) Highly variable and pH-dependentVariableGenerally lowHighLow
Soil Organic Matter (SOM) (%) High and well-stabilizedHighModerateVery HighLow to Moderate
Humus Content (%) 7.7 - 13.1%Slightly lower than allophanic-HighLow

Experimental Protocols for Key Chemical Analyses

Accurate comparison of soil chemical properties relies on standardized and reproducible experimental protocols. Below are detailed methodologies for several key analyses cited in this guide.

Soil pH Measurement
  • Principle: The pH of a soil is a measure of the hydrogen ion activity in the soil solution and is a critical indicator of its acidity or alkalinity.

  • Procedure:

    • Air-dry a soil sample and sieve it through a 2-mm mesh.

    • Weigh 10 g of the prepared soil into a 50 mL beaker.

    • Add 25 mL of deionized water (for a 1:2.5 soil-to-water ratio).

    • Stir the suspension for 30 seconds and then let it stand for 1 hour.

    • Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Stir the soil suspension again immediately before immersing the pH electrode.

    • Record the pH reading once it stabilizes.

Phosphate Retention Capacity
  • Principle: This method determines the capacity of a soil to adsorb phosphate from a solution of a known concentration.

  • Procedure:

    • Prepare a standard phosphate solution (e.g., 1000 mg/L P as KH2PO4).

    • Weigh 5 g of air-dried, sieved soil into a centrifuge tube.

    • Add 50 mL of the standard phosphate solution.

    • Shake the suspension for a specified time (e.g., 24 hours) at a constant temperature.

    • Centrifuge the suspension to separate the solid and liquid phases.

    • Determine the phosphate concentration remaining in the supernatant using a suitable method (e.g., colorimetry).

    • Calculate the phosphate retention as the difference between the initial and final phosphate concentrations in the solution, expressed as a percentage of the initial amount.

Acid Oxalate Extraction of Al, Fe, and Si
  • Principle: Acid ammonium oxalate solution at pH 3.0 in the dark extracts non-crystalline and poorly crystalline forms of Al, Fe, and Si, which are characteristic of allophanic materials.

  • Procedure:

    • Prepare the acid ammonium oxalate solution (0.2 M (NH4)2C2O4 · H2O and 0.2 M H2C2O4 · 2H2O, adjusted to pH 3.0).

    • Weigh 0.5 g of air-dried, sieved soil into a centrifuge tube.

    • Add 50 mL of the acid oxalate solution.

    • Shake the suspension for 4 hours in the dark to prevent photochemical reduction of Fe(III).

    • Centrifuge the suspension at high speed until the supernatant is clear.

    • Filter the supernatant through a 0.45 µm filter.

    • Determine the concentrations of Al, Fe, and Si in the extract using atomic absorption spectrometry (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

Cation Exchange Capacity (CEC)
  • Principle: The CEC of a soil is a measure of its ability to hold positively charged ions (cations). It is an important indicator of soil fertility. The summation method provides an estimate of the effective CEC.

  • Procedure (Summation Method):

    • Extract the soil with a suitable reagent (e.g., Mehlich-1) to determine the concentrations of exchangeable cations (Ca2+, Mg2+, K+, Na+).

    • Determine the exchangeable acidity (H+ and Al3+) from the buffer pH.

    • Convert the concentrations of all cations to centimoles of charge per kilogram of soil (cmolc/kg).

    • The CEC is calculated as the sum of the exchangeable base cations and the exchangeable acidity.

Soil Organic Matter (Walkley-Black Method)
  • Principle: This method involves the oxidation of organic carbon in the soil using a known amount of potassium dichromate in a sulfuric acid solution. The unreacted dichromate is then titrated with a standard ferrous sulfate solution.

  • Procedure:

    • Weigh 1 g of finely ground, air-dried soil into a 500 mL Erlenmeyer flask.

    • Add 10 mL of 1N K2Cr2O7 solution and swirl.

    • Carefully add 20 mL of concentrated H2SO4 and swirl gently for 1 minute.

    • Allow the mixture to stand for 30 minutes.

    • Add 200 mL of deionized water and 10 mL of phosphoric acid.

    • Add a few drops of a suitable indicator (e.g., diphenylamine).

    • Titrate the excess dichromate with 0.5N FeSO4 solution. The endpoint is indicated by a color change from violet-blue to green.

    • A blank titration without soil is also performed.

    • The amount of organic carbon is calculated from the difference in the titration volumes between the blank and the sample.

Visualizing the Soil Analysis Workflow

The following diagram illustrates a generalized workflow for the comparative chemical analysis of different soil types.

Soil_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Chemical Analysis cluster_2 Data Analysis & Comparison Start Collect Soil Samples AirDry Air Dry and Sieve (<2mm) Start->AirDry pH pH Measurement AirDry->pH CEC Cation Exchange Capacity AirDry->CEC P_Retention Phosphate Retention AirDry->P_Retention Oxalate_Extraction Acid Oxalate Extraction AirDry->Oxalate_Extraction SOM Soil Organic Matter AirDry->SOM DataTable Compile Data into Comparison Table pH->DataTable CEC->DataTable P_Retention->DataTable Oxalate_Extraction->DataTable SOM->DataTable Interpretation Interpret Results and Draw Conclusions DataTable->Interpretation End End Interpretation->End Publish Comparison Guide

Caption: A generalized workflow for the comparative chemical analysis of different soil types.

Signaling Pathways and Logical Relationships in Allophanic Soil Chemistry

The unique chemical reactivity of allophanic soils can be conceptualized as a series of interconnected pathways influencing nutrient availability and contaminant mobility.

Allophanic_Soil_Chemistry cluster_0 Mineral Components cluster_1 Chemical Properties cluster_2 Agricultural & Environmental Implications Allophane Allophane & Imogolite High_P_Retention High Phosphate Retention Allophane->High_P_Retention Variable_Charge Variable Charge (pH-dependent) Allophane->Variable_Charge High_SOM_Stabilization High SOM Stabilization Allophane->High_SOM_Stabilization Ferrihydrite Ferrihydrite Ferrihydrite->High_P_Retention Low_P_Availability Low P Availability to Plants High_P_Retention->Low_P_Availability Nutrient_Leaching Variable Nutrient Leaching Variable_Charge->Nutrient_Leaching Contaminant_Immobilization Contaminant Immobilization High_SOM_Stabilization->Contaminant_Immobilization

Caption: Key chemical pathways and their implications in allophanic soils.

References

Safety Operating Guide

Proper Disposal of Allophanic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of allophanic acid, a carbamic acid derivative of urea.

This compound is a moderately acidic compound with limited available data on its specific hazards and environmental impact. Due to its inherent instability, particularly in acidic conditions where it readily decomposes to urea and carbon dioxide, a carefully controlled neutralization and decomposition procedure is the recommended method of disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the substance's Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE):

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or if there is a risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are required.
Body Protection A laboratory coat must be worn. For larger quantities, a chemical-resistant apron is recommended.
Respiratory Protection All handling of this compound should be conducted in a well-ventilated laboratory or a chemical fume hood to minimize inhalation exposure.

This compound Disposal Protocol

The primary disposal strategy for this compound involves a controlled neutralization and decomposition process. This procedure is based on its known chemical properties, including its moderate acidity (estimated pKa of ~3.7) and its tendency to decompose into less hazardous substances.[1]

Experimental Protocol: Neutralization and Decomposition

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure an acid spill kit and appropriate waste containers are readily accessible.

  • Dilution: Slowly and cautiously dilute the this compound waste with cold water to a concentration of less than 5% (w/v). This minimizes heat generation during neutralization.

  • Neutralization: While stirring the diluted this compound solution, slowly add a weak base, such as a 5% sodium bicarbonate solution. The bicarbonate will neutralize the acid and facilitate its decomposition into urea and carbon dioxide. Monitor the pH of the solution regularly using a calibrated pH meter or pH strips.

  • pH Adjustment: Continue adding the weak base until the pH of the solution is between 6.0 and 8.0. Avoid using strong bases like sodium hydroxide, as they can cause a rapid and potentially uncontrolled reaction.

  • Verification of Decomposition: After neutralization, allow the solution to stand for at least one hour to ensure complete decomposition of the this compound. Mild effervescence (release of carbon dioxide) may be observed during neutralization and decomposition.

  • Final Disposal: Once the pH is confirmed to be within the neutral range and no further gas evolution is observed, the resulting aqueous solution, containing primarily urea and inorganic salts, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's environmental health and safety (EHS) office for specific guidance on aqueous waste disposal.

Waste Classification

Due to its acidic nature, waste containing this compound, particularly in concentrated form, may be classified as a corrosive hazardous waste under the EPA Resource Conservation and Recovery Act (RCRA), with the potential waste code D002 . It is the responsibility of the waste generator to make a hazardous waste determination.

Logical Workflow for this compound Disposal

AllophanicAcidDisposal cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood C Dilute this compound Waste with Cold Water (<5%) B->C Proceed with Caution D Slowly Add Weak Base (e.g., 5% Sodium Bicarbonate) C->D E Monitor pH (Target: 6.0 - 8.0) D->E E->D pH < 6.0 F Allow for Complete Decomposition (1 hour) E->F pH 6.0-8.0 G Verify Final pH is Neutral F->G H Dispose of Neutralized Solution per EHS Guidelines G->H pH is Neutral I Decontaminate Glassware and Work Area H->I

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and is based on the limited available data for this compound. It is not a substitute for a substance-specific Safety Data Sheet (SDS) or the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult your EHS office for specific disposal procedures and to ensure compliance with all local, state, and federal regulations.

References

Personal protective equipment for handling Allophanic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Allophanic Acid. Given the limited availability of specific safety data for this compound, this document synthesizes information from the safety data sheets (SDS) of its derivatives. Researchers, scientists, and drug development professionals should use this information as a baseline for safe handling, operational planning, and disposal protocols.

Personal Protective Equipment (PPE)

When handling this compound and its derivatives, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

PPE CategorySpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A full-face shield may be necessary for splash hazards.[1][2]Protects against splashes, vapors, and dust, preventing eye irritation and serious damage.[2]
Skin Protection Fire/flame resistant and impervious clothing. Chemical-resistant apron. Nitrile or butyl rubber gloves are highly recommended.[1][2][3][4]Prevents skin contact which can cause irritation or burns.[2] Impervious materials prevent chemical seepage.[3]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[1]Protects against inhalation of harmful dust, vapors, or mists which can cause respiratory tract irritation.[2][5]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6]

  • Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing by wearing the appropriate PPE. Do not breathe dust or vapors.[7]

  • Safe Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[6]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

Disposal Plan:

  • Chemical Disposal: Dispose of this compound and any resulting chemical waste through an approved waste disposal plant. Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated PPE Disposal: Contaminated clothing and disposable PPE such as gloves should be collected and disposed of as hazardous waste in accordance with institutional and regulatory guidelines. Reusable PPE must be thoroughly decontaminated before reuse.

Experimental Protocols: Emergency Procedures

First-Aid Measures:

  • Inhalation: If inhaled, move the individual to fresh air. Seek medical attention if symptoms occur.[1]

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water.[1]

  • Eye Contact: Rinse eyes cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[1]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment to prevent dust formation and contact with the substance.[7]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Containment and Cleaning: Collect the spilled material and arrange for disposal. Avoid generating dust during cleanup.

This compound Spill Response Workflow

The following diagram outlines the step-by-step procedure for responding to a spill of this compound.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_post Post-Cleanup spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Safety Officer evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill ppe->contain absorb Absorb/Neutralize Spill contain->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area & Equipment collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Document the Incident dispose->report

Caption: Workflow for handling an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.